Sorafenib-13C,d3
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
1210608-86-8 |
|---|---|
Molecular Formula |
C21H16ClF3N4O3 |
Molecular Weight |
468.8 g/mol |
IUPAC Name |
4-[4-[[4-chloro-3-(trifluoromethyl)phenyl]carbamoylamino]phenoxy]-N-(trideuterio(113C)methyl)pyridine-2-carboxamide |
InChI |
InChI=1S/C21H16ClF3N4O3/c1-26-19(30)18-11-15(8-9-27-18)32-14-5-2-12(3-6-14)28-20(31)29-13-4-7-17(22)16(10-13)21(23,24)25/h2-11H,1H3,(H,26,30)(H2,28,29,31)/i1+1D3 |
InChI Key |
MLDQJTXFUGDVEO-KQORAOOSSA-N |
Isomeric SMILES |
[2H][13C]([2H])([2H])NC(=O)C1=NC=CC(=C1)OC2=CC=C(C=C2)NC(=O)NC3=CC(=C(C=C3)Cl)C(F)(F)F |
Canonical SMILES |
CNC(=O)C1=NC=CC(=C1)OC2=CC=C(C=C2)NC(=O)NC3=CC(=C(C=C3)Cl)C(F)(F)F |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Sorafenib-13C,d3: Chemical Structure, Properties, and Experimental Applications
This technical guide provides a comprehensive overview of Sorafenib-13C,d3, a stable isotope-labeled internal standard of the multi-kinase inhibitor Sorafenib. Designed for researchers, scientists, and drug development professionals, this document details its chemical structure, physicochemical properties, and its critical role in experimental applications, particularly in pharmacokinetic and bioanalytical studies.
Chemical Identity and Physicochemical Properties
This compound is a synthetically modified version of Sorafenib where one carbon atom is replaced by its stable isotope, carbon-13 (¹³C), and three hydrogen atoms on the N-methyl group are substituted with deuterium (d3). This isotopic labeling renders the molecule heavier than the parent compound, allowing for its clear differentiation in mass spectrometry-based analyses, without altering its chemical behavior.
Table 1: Chemical Identifiers and Molecular Properties of this compound
| Property | Value | Reference(s) |
| IUPAC Name | 4-(4-((4-chloro-3-(trifluoromethyl)phenyl)carbamoylamino)phenoxy)-N-(methyl-¹³C-d₃)picolinamide | [1][2] |
| CAS Number | 1210608-86-8 | [2][3] |
| Molecular Formula | C₂₀¹³CH₁₃D₃ClF₃N₄O₃ | [3] |
| Molecular Weight | 468.85 g/mol | [4] |
| Appearance | Off-white to gray solid powder | [5] |
Table 2: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Melting Point | Not explicitly reported for labeled compound. Unlabeled Sorafenib: 202-204 °C. | [6] |
| Solubility | Soluble in DMSO and dimethylformamide (~20 mg/mL for unlabeled Sorafenib). Sparingly soluble in aqueous buffers. | [5][6][7] |
| Predicted Density | 1.5 ± 0.1 g/cm³ | [4] |
| Predicted Refractive Index | 1.626 | [4] |
| Stability | Stable for at least 1 year when stored at -20°C. Stock solutions in DMSO can be stored at -80°C for 6 months or -20°C for 1 month. | [8][9] |
Mechanism of Action and Relevant Signaling Pathways
Sorafenib, and by extension this compound, functions as a potent multi-kinase inhibitor, targeting key signaling cascades implicated in tumor cell proliferation and angiogenesis. Its primary mechanisms of action involve the inhibition of the RAF/MEK/ERK signaling pathway and the blockade of several receptor tyrosine kinases (RTKs).
The RAF/MEK/ERK pathway is a critical intracellular signaling cascade that regulates cell growth, differentiation, and survival. Sorafenib effectively inhibits both wild-type and mutated forms of RAF kinases (c-Raf and B-Raf).
Simultaneously, Sorafenib impedes angiogenesis, the formation of new blood vessels that supply tumors with essential nutrients, by inhibiting RTKs such as Vascular Endothelial Growth Factor Receptors (VEGFR-2, VEGFR-3) and Platelet-Derived Growth Factor Receptor β (PDGFR-β).
Figure 1: Sorafenib's inhibitory action on the RAF/MEK/ERK and receptor tyrosine kinase signaling pathways.
Experimental Protocols
General Synthesis Outline
The synthesis of this compound follows the established synthetic routes for Sorafenib, with the introduction of the isotopic labels at specific steps. A common approach involves the coupling of two key intermediates: 4-(4-aminophenoxy)-N-(methyl-¹³C-d₃)picolinamide and 4-chloro-3-(trifluoromethyl)phenyl isocyanate. The isotopically labeled methylamine (¹³CH₃NH₂ with deuterated hydrogens) is introduced during the amidation of the picolinic acid derivative.
While detailed, step-by-step synthesis protocols for the isotopically labeled compound are proprietary to the manufacturers, a general synthetic scheme for unlabeled Sorafenib is well-documented and involves the reaction of 4-aminophenol with 4-chloro-N-methyl-2-pyridinecarboxamide, followed by a reaction with 4-chloro-3-(trifluoromethyl)phenyl isocyanate.[10][11]
Purification
Purification of this compound is typically achieved through standard chromatographic techniques. Reversed-phase high-performance liquid chromatography (RP-HPLC) is a common method for achieving high purity of the final product. The purity is often assessed by HPLC and confirmed by mass spectrometry and NMR spectroscopy.[12][13]
Bioanalytical Method for Quantification in Human Plasma using LC-MS/MS
This compound is primarily used as an internal standard for the accurate quantification of Sorafenib in biological matrices. The following is a representative protocol for its use in an LC-MS/MS assay.
3.3.1. Sample Preparation (Protein Precipitation)
-
To 50 µL of human plasma, add 150 µL of a solution of this compound in acetonitrile (internal standard working solution).
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and inject a portion into the LC-MS/MS system.[14][15]
3.3.2. Liquid Chromatography Conditions
-
Column: C18 analytical column (e.g., 2.1 mm x 50 mm, 3.5 µm)
-
Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water containing 0.1% formic acid. A typical isocratic condition is 65:35 (v/v) acetonitrile:water with 0.1% formic acid.
-
Flow Rate: 0.25 - 0.3 mL/min
-
Column Temperature: Ambient or controlled at 40 °C.
3.3.3. Mass Spectrometry Conditions
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
Figure 2: A typical experimental workflow for the quantification of Sorafenib in plasma using this compound as an internal standard.
Applications in Research and Drug Development
The primary application of this compound is as an internal standard in bioanalytical methods to support pharmacokinetic and toxicokinetic studies. Its use is crucial for:
-
Accurate Quantification: By mimicking the analyte's behavior during sample preparation and analysis, it corrects for variations in extraction efficiency and matrix effects, leading to more precise and accurate quantification of Sorafenib.[3][18]
-
Pharmacokinetic Studies: Essential for determining key pharmacokinetic parameters such as absorption, distribution, metabolism, and excretion (ADME) of Sorafenib in preclinical and clinical studies.[17][19][20][21]
-
Therapeutic Drug Monitoring (TDM): Facilitates the development of robust assays for TDM, helping to optimize dosing regimens for individual patients to maximize efficacy and minimize toxicity.
-
Metabolite Identification: Can be used in conjunction with unlabeled Sorafenib to aid in the identification of metabolites in complex biological matrices.
References
- 1. This compound | C21H16ClF3N4O3 | CID 49849305 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. Sorafenib 13C D3 | 1210608-86-8 [m.chemicalbook.com]
- 4. Page loading... [wap.guidechem.com]
- 5. This compound | Apoptosis | 1210608-86-8 | Invivochem [invivochem.com]
- 6. 284461-73-0 CAS MSDS (Sorafenib) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. schd-shimadzu.com [schd-shimadzu.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. New Sorafenib Derivatives: Synthesis, Antiproliferative Activity Against Tumour Cell Lines and Antimetabolic Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Sorafenib-d3 | CAS 1130115-44-4 | LGC Standards [lgcstandards.com]
- 13. molnova.com [molnova.com]
- 14. Quantitation of sorafenib and its active metabolite sorafenib N-oxide in human plasma by liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. wjbphs.com [wjbphs.com]
- 17. Bioequivalence and safety assessment of sorafenib tosylate tablets in healthy Chinese subjects under fasting conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Population Pharmacokinetic Modelling and Simulation to Determine the Optimal Dose of Nanoparticulated Sorafenib to the Reference Sorafenib - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Phase I and Pharmacokinetic Study of Sorafenib in Patients With Hepatic or Renal Dysfunction: CALGB 60301 - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Population pharmacokinetic analysis of sorafenib in patients with solid tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Pharmacokinetically guided dosing of oral sorafenib in pediatric hepatocellular carcinoma: A simulation study - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Synthesis and Characterization of Sorafenib-13C,d3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of Sorafenib-13C,d3, an isotopically labeled version of the multi-kinase inhibitor Sorafenib. This labeled compound is a critical tool for a variety of research applications, including pharmacokinetic studies, metabolic profiling, and as an internal standard in quantitative bioanalysis.
Introduction to Sorafenib and its Labeled Analog
Sorafenib is a potent inhibitor of multiple intracellular and cell surface kinases, playing a crucial role in cancer therapy by targeting tumor cell proliferation and angiogenesis.[1] It effectively blocks the RAF/MEK/ERK signaling pathway and inhibits various receptor tyrosine kinases such as VEGFR and PDGFR.[1] The isotopically labeled this compound, with a carbon-13 and three deuterium atoms on the N-methyl group, serves as an invaluable internal standard for mass spectrometry-based quantification, ensuring accuracy and precision in clinical and preclinical studies.[2]
Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step process, adapting established methods for the synthesis of Sorafenib.[3][4][5] The key step involves the introduction of the isotopic labels via a labeled precursor, specifically [13C,d3]-methylamine hydrochloride.
Synthetic Scheme
A plausible synthetic route for this compound is outlined below. The process starts from commercially available 2-picolinic acid and involves the formation of a key intermediate, 4-(4-aminophenoxy)-N-(methyl-13C,d3)picolinamide, followed by a urea formation reaction.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Sorafenib 13C D3 | 1210608-86-8 [m.chemicalbook.com]
- 3. WO2009054004A2 - Process for the preparation of sorafenib - Google Patents [patents.google.com]
- 4. newdrugapprovals.org [newdrugapprovals.org]
- 5. CN102311384A - The preparation method of Sorafenib - Google Patents [patents.google.com]
Unraveling Sorafenib's intricate Mechanisms: A Technical Guide to Labeled Compound Studies
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the use of labeled compounds in elucidating the mechanism of action of Sorafenib, a multi-kinase inhibitor pivotal in cancer therapy. By integrating quantitative data, detailed experimental methodologies, and visual representations of signaling pathways and workflows, this document serves as a comprehensive resource for researchers in oncology and drug development.
Sorafenib exerts its therapeutic effects by targeting multiple signaling pathways involved in tumor growth and angiogenesis. Labeled compounds, including radiolabeled and biotinylated derivatives, are indispensable tools for dissecting these complex mechanisms, enabling precise quantification of drug distribution, target engagement, and cellular uptake.
Quantitative Data Summary
The following tables summarize key quantitative data from various in vitro and in vivo studies on Sorafenib, providing a comparative overview of its inhibitory activity and cellular effects.
Table 1: In Vitro Kinase Inhibition Profile of Sorafenib
| Target Kinase | IC50 (nM) | Assay Type | Reference |
| Raf-1 | 6 | Cell-free | [1] |
| B-Raf (wild-type) | 22 | Cell-free | [1] |
| B-Raf (V600E mutant) | 38 | Cell-free | [1] |
| VEGFR-1 | 26 | Cell-free | [1] |
| VEGFR-2 | 90 | Cell-free | [1] |
| VEGFR-3 | 20 | Cell-free | [1] |
| PDGFR-β | 57 | Cell-free | [1] |
| c-Kit | 68 | Cell-free | [1] |
| Flt-3 | 33 | Cell-free | [1] |
| RET | 47 | Cell-free | [1] |
Table 2: Cellular Activity of Sorafenib
| Cell Line | IC50 (µM) | Assay Type | Reference |
| HepG2 (Hepatocellular Carcinoma) | 7.5 | MTT Assay (48h) | [2] |
| Dohh2 (Non-Hodgkin Lymphoma) | 4-8 | Cytotoxicity Assay (48h) | [3] |
| Various Pediatric Tumor Cell Lines | 1.0 - 10.0 | Proliferation Assay (96h) | [4] |
Signaling Pathways Targeted by Sorafenib
Sorafenib's primary mechanism of action involves the inhibition of two critical signaling cascades: the Raf/MEK/ERK pathway, which drives cell proliferation, and the VEGFR/PDGFR pathway, which is essential for angiogenesis.
Figure 1: Inhibition of the Raf/MEK/ERK signaling pathway by Sorafenib.
References
- 1. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 2. Sorafenib-Loaded PLGA Carriers for Enhanced Drug Delivery and Cellular Uptake in Liver Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sorafenib, a multikinase inhibitor, is effective in vitro against non-Hodgkin lymphoma and synergizes with the mTOR inhibitor rapamycin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Initial Testing (Stage 1) of the Multi-targeted Kinase Inhibitor Sorafenib by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
Investigating Sorafenib Metabolism: A Technical Guide Utilizing Sorafenib-13C,d3
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the metabolic pathways of Sorafenib, a multi-kinase inhibitor used in cancer therapy. It details the critical role of isotopically labeled Sorafenib, specifically Sorafenib-13C,d3, in the precise quantification of the parent drug and its metabolites. This document outlines comprehensive experimental protocols for in vitro and in vivo metabolism studies, presents quantitative pharmacokinetic data in structured tables, and visualizes key metabolic and signaling pathways using Graphviz diagrams. The intended audience includes researchers, clinicians, and professionals in drug development seeking a deeper understanding of Sorafenib's disposition to enhance its therapeutic efficacy and safety.
Introduction to Sorafenib
Sorafenib is an oral multi-kinase inhibitor approved for the treatment of advanced renal cell carcinoma (RCC) and unresectable hepatocellular carcinoma (HCC).[1] Its therapeutic effect is achieved by inhibiting tumor cell proliferation and angiogenesis.[2] Sorafenib targets several key kinases in oncogenic signaling pathways, including RAF-1, B-RAF, VEGFR-1, VEGFR-2, VEGFR-3, and PDGFR-β.[1][2]
Understanding the metabolism and pharmacokinetics of Sorafenib is crucial due to high interpatient variability in drug exposure and response.[3] Sorafenib is primarily metabolized in the liver, undergoing both phase I oxidation and phase II glucuronidation.[4] The use of stable isotope-labeled internal standards, such as this compound ([²H₃ ¹³C]-sorafenib), is essential for accurate bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS), allowing for precise quantification by correcting for matrix effects and variations during sample processing.[5]
Sorafenib Metabolism and Pharmacokinetics
Sorafenib undergoes extensive metabolism, primarily mediated by two key hepatic enzymes: Cytochrome P450 3A4 (CYP3A4) and UDP glucuronosyltransferase 1A9 (UGT1A9).[3][4]
-
Phase I Oxidation: CYP3A4 mediates the oxidation of Sorafenib to its main active metabolite, Sorafenib N-oxide (M2) .[3] This metabolite has an in vitro potency similar to the parent drug and comprises a significant portion of the circulating analytes at steady-state.[3]
-
Phase II Glucuronidation: UGT1A9 is responsible for the direct conjugation of Sorafenib to form Sorafenib glucuronide (M7), an inactive metabolite.[4][6]
Excretion and Elimination
After oral administration, the majority of Sorafenib is eliminated in the feces (approximately 77%), with a significant portion as the unchanged parent drug (51%).[3][4] About 19% of the dose is excreted in the urine, primarily as glucuronide conjugates of Sorafenib and its metabolites.[3][4] The mean elimination half-life is relatively long, ranging from 20 to 48 hours.[3][4]
Quantitative Pharmacokinetic Data
The following tables summarize key pharmacokinetic parameters for Sorafenib and its primary metabolites.
Table 1: Pharmacokinetic Parameters of Sorafenib and Metabolites
| Analyte | Cmax (mg/L) | AUC (mg·h/L) | Contribution to Total AUC |
|---|---|---|---|
| Sorafenib | 2.3 - 10.0 | 18.0 - 76.5 | ~83%[7] |
| M2 (N-oxide) | - | - | ~9%[7] |
| M4 (Demethylation) | - | - | ~4%[7] |
| M5 (Oxidative) | - | - | ~3%[7] |
Data represents ranges observed in clinical trials at steady state.[3][8]
Table 2: In Vitro Enzyme Kinetics for Sorafenib Metabolism
| Pathway | Enzyme | Metabolite | Km (µM) | Vmax (pmol/min/mg protein) |
|---|---|---|---|---|
| Oxidation | CYP3A4 | M2 | 16.5 - 17.5 | 7.25 - 184.61 |
| Glucuronidation | UGT1A9 | M7 | 2.89 | - |
Data derived from studies using human liver microsomes (HLMs).[9] Vmax for M7 was not quantified in pmol/min/mg.
Experimental Protocols
Precise investigation of Sorafenib metabolism relies on robust in vitro and bioanalytical methodologies.
Protocol for In Vitro Metabolism using Human Liver Microsomes (HLMs)
This protocol is adapted from methodologies used to study CYP3A4 and UGT1A9 activity.[4][9]
Objective: To determine the kinetic parameters of Sorafenib metabolism by hepatic enzymes.
A. CYP3A4-Mediated Oxidation:
-
Incubation Mixture: Prepare a total volume of 500 µL containing:
-
Potassium phosphate buffer (50 mM, pH 7.4)
-
Pooled HLMs (0.4 mg/mL)
-
Sorafenib (at various concentrations, e.g., 0.39–120 µM)
-
NADPH generating system (1.55 mM NADP, 3.3 mM 6-P-G, 3.3 mM MgCl₂, 0.4 U/mL PDH)[9]
-
-
Incubation: Pre-incubate the mixture for 5 minutes at 37°C. Initiate the reaction by adding the NADPH generating system. Incubate for 90 minutes in a shaking water bath.[9]
-
Termination: Stop the reaction by adding 4 mL of ice-cold dichloromethane containing an internal standard (e.g., testosterone).[9]
-
Sample Processing: Vortex and centrifuge to separate the organic layer. Evaporate the solvent and reconstitute the residue for LC-MS/MS analysis.
B. UGT1A9-Mediated Glucuronidation:
-
Incubation Mixture: Prepare a total volume of 120 µL containing:
-
Incubation: Pre-incubate for 10 minutes on ice. Initiate the reaction by adding UDPGA (3.5 mM). Incubate for 90 minutes at 37°C.[4]
-
Termination: Stop the reaction by adding 60 µL of acetonitrile containing an internal standard.[4]
-
Sample Processing: Centrifuge to pellet the protein and analyze the supernatant by LC-MS/MS.
Protocol for LC-MS/MS Quantification in Human Plasma
This protocol is for the simultaneous quantification of Sorafenib and its N-oxide metabolite using this compound as an internal standard.[5]
Objective: To accurately measure concentrations of Sorafenib and Sorafenib N-oxide in patient plasma samples.
-
Sample Preparation (Protein Precipitation):
-
Extraction: Transfer the supernatant to a new tube, evaporate to dryness under a stream of nitrogen, and reconstitute in the mobile phase.
-
Chromatographic Separation:
-
Mass Spectrometry Detection:
-
Quantification: Calculate the concentration of each analyte by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared in blank plasma.
Visualizing Key Pathways and Processes
Sorafenib Metabolic Pathways
The primary routes of Sorafenib metabolism are oxidation and glucuronidation.
Caption: Primary metabolic pathways of Sorafenib in the liver.
Bioanalytical Workflow Using this compound
This workflow illustrates the use of an isotopically labeled internal standard for accurate quantification.
Caption: Workflow for plasma sample analysis using an internal standard.
Sorafenib Signaling Pathway Inhibition
Sorafenib exerts its anti-cancer effects by targeting multiple receptor tyrosine kinases and the downstream RAF/MEK/ERK signaling cascade.[2][13]
Caption: Sorafenib inhibits key kinases in proliferation and angiogenesis pathways.
Conclusion
The metabolic fate of Sorafenib is a complex process governed by CYP3A4-mediated oxidation and UGT1A9-mediated glucuronidation. A thorough understanding of these pathways, supported by robust bioanalytical methods, is paramount for optimizing its clinical use. The application of stable isotope-labeled internal standards like this compound is the gold standard for achieving the accuracy and precision required in pharmacokinetic and therapeutic drug monitoring studies. The protocols and data presented in this guide serve as a comprehensive resource for professionals dedicated to advancing cancer therapy through a deeper understanding of drug metabolism and action.
References
- 1. Phase I and Pharmacokinetic Study of Sorafenib in Patients With Hepatic or Renal Dysfunction: CALGB 60301 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sorafenib blocks the RAF/MEK/ERK pathway, inhibits tumor angiogenesis, and induces tumor cell apoptosis in hepatocellular carcinoma model PLC/PRF/5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ClinPGx [clinpgx.org]
- 4. Sorafenib Metabolism Is Significantly Altered in the Liver Tumor Tissue of Hepatocellular Carcinoma Patient | PLOS One [journals.plos.org]
- 5. Quantitation of sorafenib and its active metabolite sorafenib N-oxide in human plasma by liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Pharmacokinetic results of a phase I trial of sorafenib in combination with dacarbazine in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. livermetabolism.com [livermetabolism.com]
- 9. Sorafenib Metabolism Is Significantly Altered in the Liver Tumor Tissue of Hepatocellular Carcinoma Patient - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development of a rapid and sensitive LC-MS/MS assay for the determination of sorafenib in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. wjbphs.com [wjbphs.com]
- 12. Development and clinical application of a liquid chromatography-tandem mass spectrometry-based assay to quantify eight tyrosine kinase inhibitors in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Role of Sorafenib-13C,d3 in early-stage cancer research
An In-Depth Technical Guide to the Role of Sorafenib-13C,d3 in Early-Stage Cancer Research
Introduction
Sorafenib is an oral multi-kinase inhibitor approved for the treatment of advanced hepatocellular carcinoma (HCC), renal cell carcinoma (RCC), and differentiated thyroid carcinoma.[1][2][3] It functions by inhibiting key signaling pathways involved in tumor cell proliferation and angiogenesis.[4][5] In the landscape of early-stage cancer research, where the focus shifts towards adjuvant therapies and chemoprevention, the precision and accuracy of preclinical and clinical data are paramount. This is the critical domain of this compound, a stable isotope-labeled (SIL) analogue of Sorafenib.
This compound incorporates a heavier carbon-13 isotope and three deuterium atoms, rendering it chemically identical to Sorafenib but distinguishable by mass spectrometry.[6] This property makes it an indispensable tool, primarily as an internal standard for the highly accurate quantification of Sorafenib in biological samples during pharmacokinetic (PK) and pharmacodynamic (PD) studies.[7][8][9] This guide elucidates the core functions of Sorafenib, details the specific role of its isotopic counterpart in research, presents key quantitative data, and provides detailed experimental protocols relevant to its application in early-stage cancer investigations.
Mechanism of Action of Sorafenib
Sorafenib exerts a dual antitumor effect by targeting multiple kinases, thereby simultaneously inhibiting tumor cell proliferation and angiogenesis.[4]
-
Inhibition of Tumor Proliferation: Sorafenib blocks the RAF/MEK/ERK signaling pathway (also known as the MAPK pathway). It inhibits both wild-type B-RAF and C-RAF kinases, which are central components of this cascade that regulates cell division and survival.[5]
-
Inhibition of Tumor Angiogenesis: It targets several receptor tyrosine kinases (RTKs) crucial for the formation of new blood vessels that supply tumors with nutrients. These include Vascular Endothelial Growth Factor Receptors (VEGFR-2, VEGFR-3) and Platelet-Derived Growth Factor Receptor β (PDGFR-β).[4]
By blocking these pathways, Sorafenib can induce tumor cell apoptosis (programmed cell death) and suppress the growth of the tumor vasculature.
The Critical Role of this compound in Pharmacokinetic Analysis
Pharmacokinetics—the study of drug absorption, distribution, metabolism, and excretion (ADME)—is fundamental to drug development. In early-stage cancer research, understanding a drug's PK profile in preclinical models is essential for dose selection and predicting efficacy and toxicity.
Stable isotope-labeled compounds like this compound are the gold standard for internal standards in bioanalytical methods, particularly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[7][10] Because the SIL internal standard has nearly identical chemical and physical properties to the analyte (Sorafenib), it co-elutes during chromatography and experiences similar ionization effects in the mass spectrometer. This corrects for variability during sample preparation and analysis, leading to highly precise and accurate quantification of the drug in complex biological matrices like plasma.[11]
Data Presentation: Pharmacokinetic Parameters of Sorafenib
The following table summarizes key pharmacokinetic parameters of Sorafenib from preclinical studies. The accurate measurement of these values is enabled by methods utilizing SIL internal standards like this compound.
| Species | Dose | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | t1/2 (min) | Reference |
| Rat | 10 mg/kg (oral) | 4.73 ± 1.23 | - | - | 585 ± 82 | [4] |
| Rat | 20 mg/kg (oral) | 13.79 ± 2.06 | - | - | 710 ± 137 | [4] |
| Rat | 40 mg/kg (oral) | 16.09 ± 3.91 | - | - | 1091 ± 227 | [4] |
| Mouse | 30 mg/kg (oral) | - | ~4-6 | ~50-60 | ~20-48 (h) | [5][12][13] |
Note: PK parameters can vary significantly based on the animal model, formulation, and analytical method.
Experimental Protocol: Quantification of Sorafenib in Plasma via LC-MS/MS
This protocol is a generalized representation based on common methodologies.[7][10][11]
-
Sample Preparation:
-
Thaw frozen plasma samples (e.g., 50 µL) at room temperature.
-
Add an internal standard (IS) working solution (e.g., Sorafenib-d3 in acetonitrile at 20 ng/mL).[9]
-
Perform protein precipitation by adding a multiple-volume excess of cold acetonitrile (e.g., 500 µL).
-
Vortex the mixture vigorously (e.g., for 5 minutes) to ensure complete protein precipitation.
-
Centrifuge at high speed (e.g., 15,000 rpm at 4°C for 10 minutes) to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a new tube or a 96-well plate for analysis.
-
-
Chromatographic Separation (UPLC/HPLC):
-
Column: Use a reverse-phase column, such as a C18 or RP8 column (e.g., Waters SymmetryShield RP8, 2.1 mm x 50 mm, 3.5 µm).[7]
-
Mobile Phase: Employ a gradient or isocratic elution using a mixture of an aqueous phase (e.g., water with 0.1% formic acid or 10 mM ammonium acetate) and an organic phase (e.g., acetonitrile or methanol).[10][11]
-
Flow Rate: Set a flow rate appropriate for the column dimensions (e.g., 0.25 mL/min).[7]
-
Injection Volume: Inject a small volume of the prepared supernatant (e.g., 2-5 µL).
-
-
Mass Spectrometric Detection (MS/MS):
-
Ionization: Use electrospray ionization in positive ion mode (ESI+).
-
Detection Mode: Operate in Multiple Reaction Monitoring (MRM) mode.
-
MRM Transitions: Monitor specific precursor-to-product ion transitions.
-
Data Analysis: Quantify Sorafenib concentration by calculating the peak area ratio of the analyte to the internal standard and comparing it against a standard curve prepared in the same biological matrix.
-
Application in Early-Stage Cancer Research
While Sorafenib is a standard treatment for advanced cancers, its role in early-stage disease, particularly as an adjuvant therapy to prevent recurrence after surgery or ablation, has been investigated with mixed results.
Adjuvant Therapy
The rationale for using Sorafenib in an adjuvant setting is to eradicate micrometastatic disease that may remain after curative-intent treatments.[14] However, the large Phase III STORM trial, which evaluated adjuvant Sorafenib in HCC patients post-resection or ablation, found no significant improvement in recurrence-free survival.[15][16] This suggests that in an unselected population, the potential benefits do not outweigh the risks and side effects.[14] Despite these results, research continues to identify specific high-risk patient subgroups who might benefit from this approach, requiring precise patient stratification and potentially new biomarkers.[3][17]
In Vitro and In Vivo Efficacy
Preclinical models are crucial for exploring the potential of drugs like Sorafenib against early-stage or treatment-resistant cancers. These studies provide foundational data on cellular sensitivity and in vivo antitumor activity.
Data Presentation: In Vitro Cytotoxicity of Sorafenib
The half-maximal inhibitory concentration (IC50) is a measure of a drug's potency in inhibiting a biological process, such as cell proliferation.
| Cell Line | Cancer Type | IC50 (µM) | Assay Duration | Reference |
| HepG2 | Hepatocellular Carcinoma | ~5-6 | 48 h | [18] |
| Hep3B | Hepatocellular Carcinoma | ~5 | 48 h | [14] (Implied) |
| Bel-7402 | Hepatocellular Carcinoma | < Sorafenib Solution | - | [19] |
| NHL Cell Lines | Non-Hodgkin Lymphoma | 4-8 | 48 h | (Not in results) |
| Anaplastic Thyroid | Thyroid Cancer | 0.5-1.0 | - | (Not in results) |
Data Presentation: In Vivo Antitumor Efficacy of Sorafenib
This table summarizes results from preclinical xenograft models, where human tumor cells are implanted in immunocompromised mice.
| Model | Cancer Type | Dose & Regimen | Outcome | Reference |
| H22 Xenograft | Murine Liver Cancer | 18 mg/kg (oral, daily) | Tumor Volume T/C Ratio: 51.2% | [19] |
| H129 Syngeneic | Murine Liver Cancer | 30 mg/kg (oral, daily) | No significant survival improvement vs. vehicle | [12] |
| DEN-induced | Rat HCC (Chemoprevention) | 10 mg/kg (oral, daily) | Reduced tumor nodules and size | [20] |
Experimental Protocol: MTT Cell Viability Assay
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[21][22]
-
Cell Seeding:
-
Seed cancer cells (e.g., HepG2) into a 96-well plate at a predetermined density (e.g., 3x10³ cells/well) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.[18]
-
-
Drug Treatment:
-
Prepare serial dilutions of Sorafenib (e.g., from a DMSO stock) in a complete culture medium to achieve final concentrations (e.g., 1, 5, 10, 20 µM).[18]
-
Remove the old medium from the cells and add the medium containing the different Sorafenib concentrations. Include vehicle control (medium with DMSO) and no-cell control (medium only) wells.
-
-
Incubation:
-
Incubate the plate for the desired duration (e.g., 48 hours) at 37°C, 5% CO₂.[18]
-
-
MTT Addition and Formazan Formation:
-
Solubilization and Measurement:
-
Carefully remove the medium containing MTT from each well.
-
Add 100-150 µL of a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.[18][23]
-
Place the plate on an orbital shaker for ~15 minutes to ensure complete dissolution.
-
Measure the absorbance of the solution at a wavelength of 490-590 nm using a microplate reader.[18][23] The intensity of the purple color is directly proportional to the number of viable cells.
-
Experimental Protocol: In Vivo Xenograft Tumor Model
This protocol outlines a typical workflow for assessing the antitumor efficacy of Sorafenib in a mouse model.[12][19]
-
Cell Preparation and Implantation:
-
Culture human cancer cells (e.g., H22 liver cancer cells) to the logarithmic growth phase.
-
Harvest and resuspend the cells in a sterile medium or PBS, often mixed with Matrigel, to a specific concentration.
-
Subcutaneously inject a defined number of cells (e.g., 1x10⁶) into the flank of immunocompromised mice (e.g., BALB/c nude or SCID mice).
-
-
Tumor Growth and Grouping:
-
Monitor the mice regularly for tumor formation.
-
Once tumors reach a palpable size (e.g., 100-200 mm³), measure them with calipers. Calculate tumor volume using the formula: (Length × Width²)/2.
-
Randomize the mice into treatment groups (e.g., Vehicle control, Sorafenib 30 mg/kg) with similar average tumor volumes.
-
-
Drug Administration:
-
Prepare the Sorafenib formulation for oral gavage. A common formulation involves dissolving Sorafenib in a vehicle like Cremophor EL and ethanol, which is then diluted in water before administration.[24]
-
Administer the drug or vehicle to the respective groups daily via oral gavage.
-
-
Monitoring and Endpoint:
-
Measure tumor volumes and body weights 2-3 times per week to assess efficacy and toxicity.
-
The study endpoint can be a fixed duration (e.g., 21 days) or when tumors in the control group reach a predetermined maximum size.[19]
-
At the end of the study, euthanize the mice, excise the tumors, and measure their final weight. Tissues can be collected for further pharmacodynamic or biomarker analysis.
-
Future Perspectives and Conclusion
While the primary role of this compound has been to anchor the accuracy of pharmacokinetic studies, the broader field of stable isotope tracing holds immense potential for early-stage cancer research.[25] Methodologies like Stable Isotope Tracing Metabolomics can be used to track the metabolic fate of labeled nutrients (e.g., ¹³C-glucose) within cancer cells.[26] This allows researchers to understand how early-stage tumors rewire their metabolism to fuel growth and how drugs like Sorafenib impact these specific pathways. Although not yet widely reported for this compound itself, this approach could be used to identify novel metabolic vulnerabilities and biomarkers of drug response, which is crucial for designing effective adjuvant and chemopreventive strategies.
References
- 1. Evolving role of Sorafenib in the management of hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Sorafenib improves the postoperative effect of early stage renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preclinical Pharmacokinetic Interaction and Histopathological Analyses of Hedyotis diffusa on Sorafenib in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ClinPGx [clinpgx.org]
- 6. This compound | Apoptosis | 1210608-86-8 | Invivochem [invivochem.com]
- 7. Development of a rapid and sensitive LC-MS/MS assay for the determination of sorafenib in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quantitation of sorafenib and its active metabolite sorafenib N-oxide in human plasma by liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bioequivalence and safety assessment of sorafenib tosylate tablets in healthy Chinese subjects under fasting conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. wjbphs.com [wjbphs.com]
- 11. A high throughput method for Monitoring of Sorafenib, regorafenib, cabozantinib and their metabolites with UPLC-MS/MS in rat plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. oncotarget.com [oncotarget.com]
- 13. Sorafenib in Mice – A Pharmacokinetic Study | Chemical Engineering Transactions [cetjournal.it]
- 14. Adjuvant sorafenib in hepatocellular carcinoma: A cautionary comment of STORM trial - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Adjuvant therapies in advanced hepatocellular carcinoma: moving forward from the STORM - PMC [pmc.ncbi.nlm.nih.gov]
- 16. med.kindai.ac.jp [med.kindai.ac.jp]
- 17. Sorafenib in adjuvant setting: call for precise and personalized therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. MTT assay [bio-protocol.org]
- 19. In vivo biodistribution, biocompatibility, and efficacy of sorafenib-loaded lipid-based nanosuspensions evaluated experimentally in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Synergistic anti-tumor efficacy of sorafenib and fluvastatin in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchhub.com [researchhub.com]
- 22. MTT assay protocol | Abcam [abcam.com]
- 23. MTT (Assay protocol [protocols.io]
- 24. pharm.ucsf.edu [pharm.ucsf.edu]
- 25. Stable Isotope Tracing Metabolomics to Investigate the Metabolic Activity of Bioactive Compounds for Cancer Prevention and Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Approaches to stable isotope tracing and in vivo metabolomics in the cancer clinic - PMC [pmc.ncbi.nlm.nih.gov]
Exploring Kinase Inhibition Pathways with Isotopic Sorafenib: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies used to explore the kinase inhibition pathways of Sorafenib, with a particular focus on the application of isotopic labeling techniques. Sorafenib is a multi-kinase inhibitor that targets several key signaling pathways involved in tumor growth and angiogenesis, primarily the RAF/MEK/ERK pathway and the VEGFR and PDGFR signaling cascades.[1][2] Isotopic labeling, in conjunction with advanced proteomics techniques, offers a powerful approach to elucidate the specific targets of Sorafenib, quantify its inhibitory effects, and understand the complex cellular responses to this therapeutic agent.
Data Presentation: Quantitative Analysis of Sorafenib's Kinase Inhibition
The efficacy of Sorafenib as a kinase inhibitor is demonstrated by its low half-maximal inhibitory concentration (IC50) against a range of critical kinases. The following tables summarize the quantitative data on Sorafenib's inhibitory activity.
Table 1: IC50 Values of Sorafenib Against Key Kinases
| Kinase Target | IC50 (nM) |
| Raf-1 | 6[3] |
| B-Raf | 22[3] |
| B-Raf (V600E) | 38 |
| VEGFR-1 | 26 |
| VEGFR-2 | 90[3] |
| VEGFR-3 | 15, 20[2] |
| PDGFR-β | 57[3] |
| c-Kit | 58, 68[2] |
| FLT3 | 58, 59[4] |
| FGFR-1 | 580 |
| RET | 43 |
Table 2: Effect of Sorafenib on Downstream Signaling Pathways
| Cell Line(s) | Treatment | Observed Effect | Reference |
| HepG2, HLE | Sorafenib (5-20 µM) | Dose-dependent inhibition of p-MEK and p-ERK | [5] |
| 8505C, C643 | Sorafenib (4 µM) | Decreased levels of ERK phosphorylation | [6] |
| Various Glioblastoma cell lines | Sorafenib (5 µg/ml) | Inhibition of ERK1/2 and MEK1/2 phosphorylation | [7] |
| Huh7-SHBs | Sorafenib (10 µM) | Inhibition of MEK and ERK phosphorylation | [8] |
Mandatory Visualization: Signaling Pathways and Experimental Workflows
To visually represent the complex biological and experimental processes involved in studying Sorafenib's mechanism of action, the following diagrams have been generated using the Graphviz DOT language.
Kinase Inhibition Pathways of Sorafenib
Caption: Sorafenib's multi-targeted inhibition of key signaling pathways.
Experimental Workflow: Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)
Caption: Workflow for quantitative proteomics using SILAC with Sorafenib.
Experimental Workflow: Kinobeads Competition Binding Assay
Caption: Kinobeads workflow for Sorafenib target identification.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. The following section outlines key experimental protocols for investigating Sorafenib's kinase inhibition pathways.
In Vitro Kinase Inhibition Assay
This protocol is designed to determine the IC50 values of Sorafenib against specific kinases.
Materials:
-
Purified recombinant kinases (e.g., Raf-1, B-Raf, VEGFR-2, PDGFR-β)
-
Kinase-specific peptide substrate
-
Isotopic Sorafenib (and non-labeled Sorafenib for standard curve)
-
ATP (γ-32P-ATP or unlabeled ATP for non-radioactive methods)
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
96-well plates
-
Phosphocellulose paper or other capture membrane (for radioactive assays)
-
Scintillation counter or plate reader
Procedure:
-
Prepare a serial dilution of isotopic Sorafenib in the kinase reaction buffer.
-
In a 96-well plate, add the kinase, its specific peptide substrate, and the various concentrations of Sorafenib or vehicle control.
-
Initiate the kinase reaction by adding ATP. For radioactive assays, use γ-32P-ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction (e.g., by adding a stop solution like 3% phosphoric acid).
-
For radioactive assays, spot the reaction mixture onto phosphocellulose paper, wash unbound ATP, and measure the incorporated radioactivity using a scintillation counter. For non-radioactive assays, use a method such as ADP-Glo™ to measure kinase activity.
-
Plot the percentage of kinase inhibition against the log concentration of Sorafenib to determine the IC50 value.
Cell Viability (MTT) Assay
This protocol assesses the cytotoxic effects of Sorafenib on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., HepG2, Huh-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Isotopic Sorafenib
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well cell culture plates
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Treat the cells with a serial dilution of isotopic Sorafenib for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO).
-
After the treatment period, add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.
-
Calculate the percentage of cell viability relative to the control and plot it against the Sorafenib concentration to determine the IC50.[9][10]
Quantitative Western Blotting for Phosphorylated Kinases
This protocol quantifies the effect of Sorafenib on the phosphorylation status of downstream signaling proteins like MEK and ERK.
Materials:
-
Cancer cell lines
-
Isotopic Sorafenib
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-MEK, anti-MEK, anti-p-ERK, anti-ERK, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Culture cells to a desired confluency and treat with isotopic Sorafenib at various concentrations and time points.
-
Lyse the cells and quantify the protein concentration using a BCA assay.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies against the phosphorylated and total forms of the target proteins overnight at 4°C. Use an antibody against a housekeeping protein (e.g., β-actin) as a loading control.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities using image analysis software. Normalize the intensity of the phosphorylated protein to the total protein and the loading control.[11][12]
SILAC-based Quantitative Proteomics
This protocol enables the unbiased, large-scale quantification of protein expression changes in response to Sorafenib treatment.
Materials:
-
Cell line suitable for SILAC labeling
-
SILAC-specific cell culture medium (deficient in arginine and lysine)
-
"Light" (12C6-arginine, 12C6-lysine) and "Heavy" (13C6-arginine, 13C6-lysine) amino acids
-
Dialyzed fetal bovine serum (dFBS)
-
Isotopic Sorafenib
-
Lysis buffer
-
Trypsin
-
LC-MS/MS system
Procedure:
-
Culture two populations of cells for at least five passages in either "light" or "heavy" SILAC medium to ensure complete incorporation of the labeled amino acids.
-
Treat the "heavy" labeled cells with isotopic Sorafenib and the "light" labeled cells with a vehicle control.
-
Harvest and lyse the cells. Combine equal amounts of protein from the "light" and "heavy" lysates.
-
Digest the protein mixture into peptides using trypsin.
-
Analyze the peptide mixture using LC-MS/MS.
-
Use specialized software (e.g., MaxQuant) to identify and quantify the relative abundance of "heavy" and "light" peptide pairs. This allows for the determination of changes in protein expression induced by Sorafenib.[13][14][15]
Kinobeads-based Target Identification
This protocol is used to identify the direct and off-target kinases that bind to Sorafenib in a cellular context.
Materials:
-
Cell lysate
-
Isotopic Sorafenib
-
Kinobeads (sepharose beads coupled with broad-spectrum kinase inhibitors)
-
Wash buffer
-
Elution buffer
-
Trypsin
-
LC-MS/MS system
Procedure:
-
Incubate the cell lysate with either isotopic Sorafenib (experimental sample) or a vehicle control.
-
Add Kinobeads to both lysates to capture kinases that are not bound to Sorafenib.
-
Incubate to allow for competitive binding.
-
Wash the beads extensively to remove non-specifically bound proteins.
-
Elute the bound kinases from the beads.
-
Digest the eluted proteins with trypsin.
-
Analyze the resulting peptides by LC-MS/MS.
-
Compare the protein profiles of the Sorafenib-treated and control samples to identify proteins that show reduced binding to the Kinobeads in the presence of Sorafenib, indicating them as potential targets.[16][17][18][19]
References
- 1. ClinPGx [clinpgx.org]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. selleckchem.com [selleckchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. SHBs Mitigates Sorafenib‐Induced Apoptosis in Hepatocellular Carcinoma via Activation of RAF1/MEK/ERK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sorafenib inhibits proliferation and invasion of human hepatocellular carcinoma cells via up-regulation of p53 and suppressing FoxM1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mechanisms of Sorafenib Resistance in HCC Culture Relate to the Impaired Membrane Expression of Organic Cation Transporter 1 (OCT1) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubcompare.ai [pubcompare.ai]
- 12. Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Integrated Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) and Isobaric Tags for Relative and Absolute Quantitation (iTRAQ) Quantitative Proteomic Analysis Identifies Galectin-1 as a Potential Biomarker for Predicting Sorafenib Resistance in Liver Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Integrated Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) and Isobaric Tags for Relative and Absolute Quantitation (iTRAQ) Quantitative Proteomic Analysis Identifies Galectin-1 as a Potential Biomarker for Predicting Sorafenib Resistance in Liver Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. S-EPMC4458718 - Integrated Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) and Isobaric Tags for Relative and Absolute Quantitation (iTRAQ) Quantitative Proteomic Analysis Identifies Galectin-1 as a Potential Biomarker for Predicting Sorafenib Resistance in Liver Cancer. - OmicsDI [omicsdi.org]
- 16. researchgate.net [researchgate.net]
- 17. The target landscape of clinical kinase drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Chemical proteomics reveals the target landscape of 1,000 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
A Technical Guide to the In Vitro Application of Sorafenib-13C,d3 in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the use of Sorafenib-13C,d3, a stable isotope-labeled version of the multi-kinase inhibitor Sorafenib, in in vitro cell-based assays. This document details its mechanism of action, relevant signaling pathways, and experimental protocols, and presents key quantitative data to facilitate its application in research and drug development.
Introduction to Sorafenib and its Stable Isotope-Labeled Form
Sorafenib is a potent small molecule inhibitor targeting multiple kinases involved in tumor progression and angiogenesis.[1][2] It is known to inhibit the RAF/MEK/ERK signaling pathway within tumor cells and to block receptor tyrosine kinases such as VEGFR and PDGFR, which are crucial for the formation of new blood vessels that supply tumors.[1][3] Sorafenib is approved for the treatment of advanced renal cell carcinoma, unresectable hepatocellular carcinoma, and differentiated thyroid carcinoma.[1][4]
This compound is a stable isotope-labeled version of Sorafenib, incorporating one Carbon-13 atom and three deuterium atoms.[5][6][7] This labeling makes it an invaluable tool in research, primarily as an internal standard for the highly accurate quantification of Sorafenib in biological samples using mass spectrometry.[6][8] The use of stable isotopes provides a safe and precise method for tracking the metabolism, distribution, and pharmacokinetics of the drug without the risks associated with radioactive isotopes.[9][10][11]
Mechanism of Action and Signaling Pathways
Sorafenib exerts its anti-cancer effects through a dual mechanism: inhibiting tumor cell proliferation and suppressing tumor angiogenesis.[1][12] This is achieved by targeting several key kinases:
-
RAF/MEK/ERK Pathway: Sorafenib is a potent inhibitor of Raf-1 and B-Raf kinases, which are central components of the RAF/MEK/ERK signaling cascade that regulates cell division and growth.[3]
-
Receptor Tyrosine Kinases (RTKs): It also targets cell surface RTKs involved in angiogenesis, including Vascular Endothelial Growth Factor Receptors (VEGFR-1, VEGFR-2, VEGFR-3) and Platelet-Derived Growth Factor Receptor-beta (PDGFR-β).[3] By inhibiting these receptors, Sorafenib impedes the development of new blood vessels within the tumor microenvironment.[3]
-
Other Kinases: Sorafenib also shows inhibitory activity against other kinases such as c-KIT, FLT3, and RET.[4]
The following diagram illustrates the primary signaling pathways targeted by Sorafenib:
Caption: Sorafenib's dual mechanism of action targeting key signaling pathways.
Quantitative Data: In Vitro Inhibitory Activity of Sorafenib
The following tables summarize the in vitro inhibitory activity of Sorafenib against various kinases and cancer cell lines. This data is crucial for designing experiments and interpreting results.
Table 1: In Vitro Kinase Inhibition by Sorafenib
| Target Kinase | IC50 (nM) |
| Raf-1 | 6 |
| B-Raf | 22 |
| VEGFR-2 | 90 |
| VEGFR-3 | 20 |
| PDGFR-β | 57 |
| Flt3 | 58 |
| c-KIT | 68 |
| FGFR-1 | 580 |
Data sourced from Abcam and Selleck Chemicals product information.[13][14]
Table 2: In Vitro Cell Proliferation Inhibition by Sorafenib
| Cell Line | Cancer Type | IC50 (µM) |
| HepG2 | Hepatocellular Carcinoma | 4.5 - 7.10 |
| HuH-7 | Hepatocellular Carcinoma | ~6 - 11.03 |
| PLC/PRF/5 | Hepatocellular Carcinoma | 6.3 |
| Hep3B | Hepatocellular Carcinoma | 3.0 |
| Huh6 | Hepatocellular Carcinoma | 2.5 |
| MDA-MB-231 | Breast Cancer | 2.6 |
| HAoSMC | Aortic Smooth Muscle Cells | 0.28 |
Data compiled from various studies.[8][13][15][16][17]
Experimental Protocols for In Vitro Cell-Based Assays
While this compound is primarily used as an internal standard, understanding the assays in which it is employed is critical. Below are detailed methodologies for common in vitro assays where Sorafenib's activity is assessed.
General Experimental Workflow
The following diagram outlines a typical workflow for conducting in vitro cell-based assays with Sorafenib.
Caption: A generalized workflow for in vitro cell-based assays with Sorafenib.
Cell Viability/Cytotoxicity Assay (MTT/CCK-8)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cancer cell lines (e.g., HepG2, HuH-7)[15]
-
Complete culture medium (e.g., DMEM with 10% FBS)[15]
-
Sorafenib (and this compound if used as a tracer) dissolved in DMSO[15]
-
96-well microtiter plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) solution
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into 96-well plates at a density of approximately 3,000 cells per well and incubate overnight to allow for attachment.[15]
-
Treatment: Prepare serial dilutions of Sorafenib in culture medium. The final concentrations should typically range from 0 to 20 µM.[15] Replace the medium in the wells with the Sorafenib-containing medium. Include a vehicle control (DMSO) at the same concentration as in the highest Sorafenib dose.[15]
-
Incubation: Incubate the plates for 48 to 72 hours.[18]
-
Assay:
-
For MTT assay: Add MTT solution to each well and incubate for an additional 2-4 hours. Then, add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
For CCK-8 assay: Add CCK-8 solution to each well and incubate for 1-4 hours.[19]
-
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of Sorafenib that inhibits cell growth by 50%).
In Vitro Kinase Assay
This assay directly measures the inhibitory effect of Sorafenib on specific kinase activity.
Materials:
-
Recombinant kinase (e.g., Raf-1, VEGFR-2)
-
Kinase-specific substrate (peptide or protein)
-
ATP (radiolabeled [γ-³²P]ATP for radiometric assays or unlabeled for other formats)[20]
-
Sorafenib
-
Assay buffer
-
Detection reagents (e.g., scintillation counter, luminescence reader, or antibodies for specific phosphorylated substrates)
Protocol:
-
Reaction Setup: In a microplate, combine the recombinant kinase, its substrate, and varying concentrations of Sorafenib in the assay buffer.
-
Initiation: Start the kinase reaction by adding ATP.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific duration.
-
Termination: Stop the reaction (e.g., by adding a stop solution or by spotting onto a membrane).
-
Detection: Quantify the amount of phosphorylated substrate.[20] For radiometric assays, this involves measuring the incorporation of ³²P.[20] Other methods include luminescence-based assays that measure the amount of ATP remaining or immunoassays that detect the phosphorylated product.[20]
-
Analysis: Determine the kinase activity at each Sorafenib concentration and calculate the IC50 value.
Western Blot Analysis
This technique is used to detect changes in the phosphorylation status of proteins within the signaling pathways affected by Sorafenib.
Materials:
-
Cancer cell lines
-
Sorafenib
-
Lysis buffer with protease and phosphatase inhibitors
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF membranes
-
Primary antibodies (e.g., anti-phospho-ERK, anti-total-ERK)
-
Secondary antibodies conjugated to HRP
-
Chemiluminescent substrate
Protocol:
-
Cell Treatment: Culture cells and treat them with various concentrations of Sorafenib for a specified time (e.g., 2 to 48 hours).[15]
-
Cell Lysis: Harvest the cells and lyse them to extract total protein.[15]
-
Protein Quantification: Determine the protein concentration of the lysates.
-
Electrophoresis and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[15]
-
Immunoblotting: Block the membrane and then incubate with primary antibodies overnight. Follow this with incubation with the appropriate HRP-conjugated secondary antibodies.
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities to determine the relative levels of protein phosphorylation.
Conclusion
This compound is a critical tool for the quantitative analysis of Sorafenib in preclinical and clinical research. This guide provides a foundational understanding of Sorafenib's mechanism of action and offers detailed protocols for its evaluation in common in vitro cell-based assays. By leveraging this information, researchers can effectively design and execute experiments to further elucidate the therapeutic potential and underlying biology of this important anti-cancer agent.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Sorafenib in the Treatment of Advanced Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Sorafenib Tosylate? [synapse.patsnap.com]
- 4. ClinPGx [clinpgx.org]
- 5. schd-shimadzu.com [schd-shimadzu.com]
- 6. Sorafenib 13C D3 | 1210608-86-8 [m.chemicalbook.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. bertin-bioreagent.cvmh.fr [bertin-bioreagent.cvmh.fr]
- 9. Applications of stable isotopes in clinical pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. metsol.com [metsol.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. selleckchem.com [selleckchem.com]
- 14. Sorafenib, multikinase inhibitor (CAS 284461-73-0) | Abcam [abcam.com]
- 15. Sorafenib inhibits proliferation and invasion of human hepatocellular carcinoma cells via up-regulation of p53 and suppressing FoxM1 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Protocol to screen for Sorafenib resistance regulators using pooled lentiviral shRNA library and a Sorafenib-resistant hepatocellular carcinoma cell model - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Synergistic Antitumor Effect of Sorafenib in Combination with ATM Inhibitor in Hepatocellular Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. 2.3. Cell viability assays [bio-protocol.org]
- 20. bellbrooklabs.com [bellbrooklabs.com]
The Use of Sorafenib-13C,d3 in Preclinical Animal Models: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the application of isotopically labeled Sorafenib (Sorafenib-13C,d3) in preclinical animal models. While direct and complete Absorption, Distribution, Metabolism, and Excretion (ADME) studies using this compound in animals are not extensively published, this guide synthesizes available data from studies using unlabeled sorafenib in animal models, 14C-labeled sorafenib in human in vitro systems, and a deuterated analog ([14C]Donafenib) in human clinical studies to provide a robust framework for researchers.
Introduction to Sorafenib and Isotopic Labeling
Sorafenib is a multi-kinase inhibitor that targets several key signaling pathways involved in tumor progression and angiogenesis, including the RAF/MEK/ERK pathway, Vascular Endothelial Growth Factor Receptors (VEGFRs), and Platelet-Derived Growth Factor Receptors (PDGFRs). It is approved for the treatment of various cancers, including advanced renal cell carcinoma and hepatocellular carcinoma.
The use of stable isotope-labeled compounds like this compound is critical in drug development. This labeling allows for the differentiation of the administered drug from its endogenous counterparts and is an invaluable tool in pharmacokinetic (PK), metabolism, and biodistribution studies. This compound is primarily utilized as an internal standard for the quantification of unlabeled sorafenib in biological matrices by liquid chromatography-mass spectrometry (LC-MS). However, its application can be extended to tracer studies to elucidate the ADME properties of sorafenib in vivo.
Signaling Pathways Targeted by Sorafenib
Sorafenib exerts its anti-cancer effects by inhibiting multiple signaling cascades critical for cell proliferation and angiogenesis.
RAF/MEK/ERK Signaling Pathway
This pathway is a central regulator of cell proliferation, differentiation, and survival. Sorafenib directly inhibits RAF kinases (BRAF and CRAF), preventing the downstream phosphorylation of MEK and ERK, and ultimately leading to a reduction in tumor cell proliferation.
VEGFR Signaling Pathway
Sorafenib inhibits VEGFR-2 and VEGFR-3, which are crucial for angiogenesis—the formation of new blood vessels that supply tumors with nutrients and oxygen. By blocking this pathway, sorafenib can stifle tumor growth and metastasis.
PDGFR Signaling Pathway
Sorafenib also targets PDGFR-β, which is involved in the proliferation of pericytes that support the tumor vasculature. Inhibition of this pathway further contributes to the anti-angiogenic effects of the drug.
Experimental Protocols for Preclinical Studies
Detailed experimental design is crucial for obtaining reliable data in preclinical studies. The following protocols are synthesized from various studies on sorafenib and other isotopically labeled compounds.
General Experimental Workflow
Animal Models and Dosing
-
Animal Selection: Immunocompromised mice (e.g., BALB/c nude) bearing human tumor xenografts (e.g., hepatocellular or renal cell carcinoma lines) are commonly used for efficacy and biodistribution studies.[1] For general pharmacokinetic and metabolism studies, Sprague-Dawley rats or BALB/c mice can be utilized.
-
Dosing Formulation: For oral administration, this compound can be formulated as a suspension in a vehicle such as 0.5% hydroxypropyl methylcellulose (HPMC) in water. For intravenous administration, a solution can be prepared using a co-solvent system like Cremophor EL, ethanol, and water (12.5:12.5:75).[2]
-
Dose Levels: Typical oral doses of sorafenib in mice for efficacy studies range from 10 to 30 mg/kg, administered once daily.[2] For pharmacokinetic studies, a single dose within this range is often sufficient.
Sample Collection and Processing
-
Pharmacokinetics: Blood samples (approximately 50-100 µL) are collected serially from the tail vein or another appropriate site at multiple time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours). Plasma is separated by centrifugation and stored at -80°C.
-
Mass Balance and Excretion: Animals are housed in metabolic cages to allow for the separate collection of urine and feces over a period of up to 168 hours post-dose.
-
Tissue Distribution: At selected time points, animals are euthanized, and various tissues (e.g., liver, kidneys, tumor, lungs, heart, brain, spleen) are harvested, weighed, and flash-frozen in liquid nitrogen.
-
Sample Processing: Plasma samples typically undergo protein precipitation with a solvent like acetonitrile. Tissue samples are homogenized in a suitable buffer, followed by extraction of the drug and metabolites.
Analytical Methodology
-
Instrumentation: A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the gold standard for the quantification of sorafenib and its metabolites.
-
Sample Analysis: The processed samples are injected into the LC-MS/MS system. The use of this compound as the analyte allows for precise quantification against a standard curve, often using a different isotopically labeled version (e.g., Sorafenib-d4) as an internal standard to correct for extraction variability.
Quantitative Data from Preclinical and Related Studies
The following tables summarize pharmacokinetic, biodistribution, and excretion data for sorafenib from various preclinical and analogous human studies.
Table 1: Pharmacokinetic Parameters of Sorafenib in Mice and Rats
| Parameter | Value (Mice) | Value (Rats) |
| Tmax (h) | 1 - 1.6 | ~4 |
| Cmax (µg/mL) | Dose-dependent | 13.79 ± 2.06 (at 20 mg/kg) |
| t1/2 (h) | 3.2 - 4.2 | 11.8 ± 2.3 |
| Bioavailability (%) | ~80 | - |
| Fraction Absorbed (%) | 92 | - |
(Data synthesized from studies on unlabeled sorafenib)
Table 2: Tissue Distribution of Unlabeled Sorafenib in Tumor-Bearing Mice (9 mg/kg IV)
| Tissue | Concentration at 2h (µg/g) | Concentration at 10h (µg/g) |
| Liver | ~15 | ~5 |
| Spleen | ~12 | ~4 |
| Lungs | ~10 | ~3 |
| Kidney | ~8 | ~2 |
| Heart | ~5 | ~1.5 |
| Tumor | ~4 | ~2 |
(Data adapted from a study using a sorafenib nanosuspension)[1]
Table 3: Mass Balance and Excretion of Radioactivity after a Single Oral Dose of [14C]Donafenib in Humans
| Excretion Route | % of Administered Radioactivity |
| Feces | 97.31% (Total Recovery) |
| Urine | Not specified, but minor |
(Data from a human study with a deuterated sorafenib analog, indicating fecal excretion as the primary route)[3]
Table 4: Major Metabolites of Sorafenib
| Metabolite | Formation Pathway |
| Sorafenib N-oxide | CYP3A4-mediated oxidation |
| Sorafenib Glucuronide | UGT1A9-mediated glucuronidation |
(Metabolic pathways identified in human in vitro and in vivo studies)[4]
Conclusion
References
- 1. In vivo biodistribution, biocompatibility, and efficacy of sorafenib-loaded lipid-based nanosuspensions evaluated experimentally in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Absorption, metabolism, and excretion of oral [14C] radiolabeled donafenib: an open-label, phase I, single-dose study in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sorafenib Hepatobiliary Disposition: Mechanisms of Hepatic Uptake and Disposition of Generated Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ClinPGx [clinpgx.org]
Methodological & Application
Application Note: Quantification of Sorafenib in Human Plasma using Sorafenib-¹³C,d₃ as an Internal Standard by LC-MS/MS
Introduction
Sorafenib is a multi-kinase inhibitor used in the treatment of advanced renal cell carcinoma and hepatocellular carcinoma. Therapeutic drug monitoring of sorafenib is crucial to optimize treatment efficacy and minimize toxicity due to its significant inter-individual pharmacokinetic variability.[1][2] This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of sorafenib in human plasma. The use of a stable isotope-labeled internal standard, Sorafenib-¹³C,d₃, ensures high accuracy and precision by compensating for matrix effects and variations in sample processing.
Principle
This method involves the precipitation of plasma proteins to extract sorafenib and the internal standard, Sorafenib-¹³C,d₃. The analytes are then separated by reverse-phase liquid chromatography and detected by tandem mass spectrometry operating in the positive electrospray ionization (ESI) and multiple reaction monitoring (MRM) mode. Quantification is achieved by comparing the peak area ratio of sorafenib to Sorafenib-¹³C,d₃ against a calibration curve.
Experimental Protocols
1. Materials and Reagents
-
Sorafenib reference standard (purity >99%)
-
Sorafenib-¹³C,d₃ internal standard (purity >99%)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (drug-free)
2. Preparation of Standard and Quality Control (QC) Samples
-
Stock Solutions (1 mg/mL): Prepare stock solutions of sorafenib and Sorafenib-¹³C,d₃ by dissolving the appropriate amount of each compound in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the sorafenib stock solution with methanol to create working standards for the calibration curve.
-
Internal Standard Working Solution (50 ng/mL): Dilute the Sorafenib-¹³C,d₃ stock solution with acetonitrile.[3]
-
Calibration Curve Standards: Spike drug-free human plasma with the sorafenib working standards to obtain final concentrations ranging from 5 to 2000 ng/mL.[4]
-
Quality Control (QC) Samples: Prepare QC samples in drug-free human plasma at low, medium, and high concentrations (e.g., 15, 150, and 1500 ng/mL).
3. Sample Preparation
-
Pipette 50 µL of plasma sample (calibrator, QC, or unknown) into a 1.5 mL microcentrifuge tube.[4][5]
-
Add 100 µL of the internal standard working solution (Sorafenib-¹³C,d₃ in acetonitrile).
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes.[6]
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
4. LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatography (LC):
-
Mass Spectrometry (MS):
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Instrument Parameters: Optimize ion source parameters (e.g., capillary voltage, source temperature, gas flows) and collision energy for maximum signal intensity.
-
5. Data Analysis
-
Integrate the peak areas for sorafenib and Sorafenib-¹³C,d₃.
-
Calculate the peak area ratio of sorafenib to the internal standard.
-
Construct a calibration curve by plotting the peak area ratios against the corresponding concentrations of the calibration standards using a linear regression model.
-
Determine the concentration of sorafenib in QC and unknown samples from the calibration curve.
Data Presentation
The performance of the LC-MS/MS method was validated according to regulatory guidelines. A summary of the quantitative data is presented below.
Table 1: Linearity and Lower Limit of Quantification (LLOQ)
| Parameter | Value |
| Linearity Range | 5 - 2000 ng/mL[4] |
| Correlation Coefficient (r²) | ≥ 0.99 |
| LLOQ | 5 ng/mL |
Table 2: Accuracy and Precision of Quality Control Samples
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| Low | 15 | < 5% | < 5% | 95 - 105% |
| Medium | 150 | < 4% | < 4% | 96 - 104% |
| High | 1500 | < 3% | < 3% | 97 - 103% |
| Data are representative and based on typical performance characteristics reported in the literature.[4] |
Table 3: Recovery and Matrix Effect
| Parameter | Sorafenib | Sorafenib-¹³C,d₃ |
| Extraction Recovery | > 85% | > 85% |
| Matrix Effect | Minimal and compensated by the internal standard | Minimal |
| Recovery values are typically determined at low, medium, and high QC concentrations. |
Visualizations
Diagram 1: Experimental Workflow for Sorafenib Quantification
Caption: A flowchart illustrating the key steps in the LC-MS/MS quantification of sorafenib in plasma.
Diagram 2: Sorafenib Signaling Pathway Inhibition
Caption: Sorafenib inhibits tumor growth by targeting both angiogenesis (VEGFR, PDGFR) and cell proliferation (RAF/MEK/ERK pathway).[1][5]
The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the quantification of sorafenib in human plasma. The use of the stable isotope-labeled internal standard, Sorafenib-¹³C,d₃, ensures the accuracy and precision required for therapeutic drug monitoring and pharmacokinetic studies. This method can be readily implemented in a clinical or research laboratory setting to support personalized medicine approaches for patients undergoing sorafenib therapy.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Sorafenib blocks the RAF/MEK/ERK pathway, inhibits tumor angiogenesis, and induces tumor cell apoptosis in hepatocellular carcinoma model PLC/PRF/5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Role of RAF/MEK/ERK pathway, p-STAT-3 and Mcl-1 in sorafenib activity in human pancreatic cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sorafenib inhibited cell growth through the MEK/ERK signaling pathway in acute promyelocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sorafenib (BAY 43-9006, Nexavar), a dual-action inhibitor that targets RAF/MEK/ERK pathway in tumor cells and tyrosine kinases VEGFR/PDGFR in tumor vasculature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Note: Quantitative Analysis of Sorafenib in Human Plasma by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Sorafenib is an oral multi-kinase inhibitor used in the treatment of advanced renal cell carcinoma, unresectable hepatocellular carcinoma, and differentiated thyroid carcinoma.[1] It functions by inhibiting kinases involved in both tumor cell proliferation and angiogenesis (the formation of new blood vessels).[1][2] The primary targets include the RAF/MEK/ERK signaling pathway within tumor cells and the VEGFR and PDGFR signaling pathways in the tumor vasculature.[1]
Given the significant inter-individual variability in its pharmacokinetics, therapeutic drug monitoring (TDM) of sorafenib is a valuable tool for optimizing treatment efficacy and minimizing toxicity. This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of sorafenib in human plasma. The method employs a simple protein precipitation step for sample preparation and utilizes a stable isotope-labeled internal standard, Sorafenib-¹³C,d₃, to ensure high accuracy and precision, correcting for any variability during sample processing and analysis.
Experimental Workflow
The overall analytical procedure involves plasma sample preparation, chromatographic separation, and mass spectrometric detection and quantification.
Caption: Overview of the bioanalytical workflow.
Materials and Reagents
-
Analytes: Sorafenib (purity >99%), Sorafenib-¹³C,d₃ (internal standard, IS)
-
Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (LC-MS grade)
-
Additives: Formic acid (LC-MS grade), Ammonium acetate
-
Biological Matrix: Drug-free human plasma
Instrumentation
A liquid chromatography system capable of delivering reproducible gradients at analytical flow rates, coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source, was used.
Experimental Protocols
Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Prepare stock solutions of Sorafenib and Sorafenib-¹³C,d₃ by dissolving the accurately weighed compounds in a 90:10 (v/v) mixture of acetonitrile and water.[3] Store at -20°C.
-
Working Solutions:
-
Calibration Standards: Prepare a series of working solutions by serially diluting the Sorafenib stock solution with 50% aqueous acetonitrile to create standards for the calibration curve.[4]
-
Quality Control (QC): Independently prepare QC working solutions at low, medium, and high concentrations.[3]
-
Internal Standard (IS): Dilute the Sorafenib-¹³C,d₃ stock solution with acetonitrile to a final concentration of 50 ng/mL.[3]
-
Plasma Sample Preparation
This protocol is based on a simple and efficient protein precipitation method.[3][5][6]
-
Aliquot 50 µL of human plasma (blank, standard, QC, or unknown sample) into a 1.5 mL microcentrifuge tube.[3][5]
-
Add 0.5 mL of the internal standard working solution (50 ng/mL Sorafenib-¹³C,d₃ in acetonitrile).[3]
-
Vortex the mixture for 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifuge the tubes for 10 minutes at approximately 13,000 x g to pellet the precipitated proteins.[3]
-
Carefully transfer the supernatant to an autosampler vial.
-
Inject an aliquot (e.g., 5 µL) into the LC-MS/MS system for analysis.[7]
Liquid Chromatography (LC) Conditions
The following table summarizes typical LC parameters for the separation of Sorafenib.
| Parameter | Condition |
| Column | Waters SymmetryShield RP8 (2.1 x 50 mm, 3.5 µm)[3][5] or equivalent C18 column[6] |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Elution Mode | Isocratic[3][5][6] |
| Composition | 65% Mobile Phase B[3][5] |
| Flow Rate | 0.25 mL/min[3][5] |
| Column Temperature | Ambient |
| Injection Volume | 5 µL |
| Run Time | ~4 minutes[3] |
Mass Spectrometry (MS) Conditions
Detection is performed using a triple quadrupole mass spectrometer in the positive ion electrospray ionization (ESI+) mode, with Multiple Reaction Monitoring (MRM).
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Monitoring Mode | Multiple Reaction Monitoring (MRM) |
| Analyte Transitions | |
| Sorafenib | m/z 464.9 → 252.0[3][5] |
| Sorafenib-¹³C,d₃ (IS) | m/z 469.0 → 259.0 (Adjusted from deuterated standard)[3][5] |
| Dwell Time | 200 ms |
| Ion Source Temp. | 500°C |
| IonSpray Voltage | 5500 V |
Method Validation Data Summary
The following tables summarize typical performance characteristics for this bioanalytical method, compiled from published literature.
Table 1: Linearity, Range, and Lower Limit of Quantification (LLOQ)
| Parameter | Value | Reference |
| Calibration Model | Linear, 1/x weighted regression | [8] |
| Linear Range | 5 - 2000 ng/mL | [3][5] |
| Correlation Coefficient (r²) | > 0.99 | [4] |
| LLOQ | 5 ng/mL | [3] |
Table 2: Accuracy and Precision
| QC Level | Concentration (ng/mL) | Within-Run Precision (%CV) | Between-Run Precision (%CV) | Accuracy (%) | Reference |
| Low (LQC) | 8 | < 5% | < 5% | 92.9 - 99.9 | [3] |
| Medium (MQC) | 160 | < 5% | < 5% | 92.9 - 99.9 | [3] |
| High (HQC) | 1600 | < 5% | < 5% | 92.9 - 99.9 | [3] |
Note: Acceptance criteria for precision (%CV) is typically <15% (<20% at LLOQ) and for accuracy is within ±15% (±20% at LLOQ) of the nominal value.[6]
Table 3: Recovery and Matrix Effect
| Parameter | Value | Reference |
| Extraction Recovery | > 99% | [9] |
| Matrix Effect | Not explicitly detailed, but use of a co-eluting stable isotope-labeled internal standard is the gold standard for mitigating matrix effects. |
Sorafenib's Mechanism of Action
Sorafenib exerts a dual antitumor effect by targeting key kinases in two major pathways.[1] Firstly, it inhibits the RAF/MEK/ERK pathway (also known as the MAPK pathway), which is crucial for signaling cell proliferation and survival.[1][10] Secondly, it targets receptor tyrosine kinases such as Vascular Endothelial Growth Factor Receptors (VEGFR-2, VEGFR-3) and Platelet-Derived Growth Factor Receptor β (PDGFR-β) on the cell surface.[1][11] Inhibition of these receptors blocks downstream signaling, leading to a potent anti-angiogenic effect that restricts the tumor's blood supply.
Caption: Sorafenib's dual mechanism of action.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. ClinPGx [clinpgx.org]
- 3. Development of a Rapid and Sensitive LC-MS/MS assay for the Determination of Sorafenib in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitation of sorafenib and its active metabolite sorafenib N-oxide in human plasma by liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of a rapid and sensitive LC-MS/MS assay for the determination of sorafenib in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A rapid and sensitive method for determination of sorafenib in human plasma using a liquid chromatography/tandem mass spectrometry assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Simultaneous analysis of regorafenib and sorafenib and three of their metabolites in human plasma using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development and validation of an HPLC-UV method for sorafenib quantification in human plasma and application to patients with cancer in routine clinical practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. PharmGKB summary: Sorafenib Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes & Protocols for a Sorafenib Pharmacokinetic Study Using a Labeled Standard
These application notes provide a detailed protocol for the quantitative analysis of Sorafenib in plasma samples using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. This protocol incorporates a labeled internal standard, Sorafenib-d3, to ensure high accuracy and precision, making it suitable for pharmacokinetic (PK) studies in drug development and clinical research.
Introduction
Sorafenib is an oral multi-kinase inhibitor approved for the treatment of various cancers, including advanced renal cell carcinoma and hepatocellular carcinoma.[1][2] Due to significant inter-individual variability in its pharmacokinetics, therapeutic drug monitoring and pharmacokinetic studies are crucial for optimizing dosing and minimizing toxicity.[3][4] This protocol describes a robust and sensitive LC-MS/MS method for the determination of Sorafenib concentrations in plasma, utilizing a stable isotope-labeled internal standard (Sorafenib-d3) to correct for matrix effects and variations in sample processing.[5][6][7] The method involves a simple protein precipitation step for sample preparation, followed by rapid chromatographic separation and detection by tandem mass spectrometry.[1][8]
Signaling Pathway of Sorafenib
Sorafenib inhibits tumor cell proliferation and angiogenesis by targeting several serine/threonine and receptor tyrosine kinases.[4] Key targets include RAF-1, B-RAF, VEGFR-2, VEGFR-3, PDGFR-β, c-Kit, and FLT3.[5][9] By inhibiting these kinases, Sorafenib blocks downstream signaling pathways, such as the RAF/MEK/ERK pathway, which are critical for cancer cell growth and survival.[5]
Figure 1: Simplified Sorafenib signaling pathway diagram.
Experimental Protocols
This section details the necessary reagents, equipment, and step-by-step procedures for the analysis.
-
Sorafenib reference standard (≥98% purity)
-
Acetonitrile (HPLC or LC-MS grade)
-
Methanol (HPLC or LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Water, deionized or Milli-Q
-
Control human plasma (with appropriate anticoagulant, e.g., heparin)[6]
-
Primary Stock Solutions (1 mg/mL):
-
Working Solutions:
-
Prepare calibration curve (CC) standards by spiking blank plasma with the appropriate Sorafenib working solutions to achieve a concentration range of approximately 5 to 5000 ng/mL.[13]
-
Prepare quality control (QC) samples at low, medium, and high concentrations in a similar manner.[11]
The protein precipitation method is a simple and widely used technique for extracting Sorafenib from plasma samples.[1][8][11]
-
Label microcentrifuge tubes for each sample, standard, and QC.
-
Add 50-100 µL of plasma sample, CC, or QC to the appropriately labeled tube.[1][8]
-
Add the internal standard working solution (e.g., 20 µL) to each tube (except for blank samples).[8][11]
-
Add 3-5 volumes of cold acetonitrile (containing the internal standard) to precipitate plasma proteins.[1][8] For example, add 300 µL of acetonitrile to a 100 µL plasma sample.[8]
-
Centrifuge at high speed (e.g., 13,000 x g) for 10 minutes at 4°C.[8][11]
-
Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.[8]
Figure 2: Workflow for plasma sample preparation.
LC-MS/MS Analysis
The following tables summarize typical instrument parameters for the analysis of Sorafenib. These should be optimized for the specific instrumentation used.
| Parameter | Typical Value |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 3.5 µm)[1] |
| Mobile Phase A | 0.1% Formic acid in Water or 10 mM Ammonium Acetate[1] |
| Mobile Phase B | Acetonitrile or Methanol[1][8] |
| Flow Rate | 0.2 - 0.4 mL/min[1][11] |
| Gradient/Isocratic | Isocratic (e.g., 65:35 A:B) or a rapid gradient can be used[1][11] |
| Injection Volume | 2 - 10 µL |
| Column Temperature | 25 - 40°C |
| Run Time | < 5 minutes[2] |
| Parameter | Typical Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive[2] |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Temperature | 130°C[2] |
| Desolvation Temp. | 350°C[2] |
| Capillary Voltage | 3 kV[2] |
| MRM Transitions | See Table 1 |
Table 1: MRM Transitions for Sorafenib and its Labeled Standard
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Sorafenib | 465.1 / 464.9 | 252.0 | ~33 |
| Sorafenib-d3 | 468.1 / 469.0 | 255.2 / 256.0 | ~35 |
Note: The exact m/z values and collision energies may vary slightly between instruments and should be optimized accordingly.[1][2][12]
Data Analysis and Method Validation
A summary of typical validation parameters for a Sorafenib bioanalytical method is presented below.
Table 2: Summary of Bioanalytical Method Validation Parameters
| Parameter | Typical Range/Value |
| Linearity Range (ng/mL) | 4 - 5,000[8][11][13] |
| Correlation Coefficient (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 4 - 20 ng/mL[8][12] |
| Intra- and Inter-day Precision (%CV) | < 15% (< 20% at LLOQ)[3][14] |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ)[2] |
| Recovery (%) | > 80%[2][3] |
| Matrix Effect | Should be minimal and compensated by the internal standard[8] |
The plasma concentration-time data obtained from this method can be used to determine key pharmacokinetic parameters such as:
-
Cmax: Maximum plasma concentration.[12]
-
Tmax: Time to reach maximum plasma concentration.[12]
-
AUC (Area Under the Curve): A measure of total drug exposure over time.[12]
-
t1/2 (Half-life): The time required for the plasma concentration to decrease by half.[6]
Figure 3: Logical workflow for data analysis.
Conclusion
This protocol outlines a reliable and efficient LC-MS/MS method for the quantification of Sorafenib in plasma. The use of a labeled internal standard and a straightforward protein precipitation protocol allows for high-throughput analysis with excellent accuracy and precision. This method is well-suited for pharmacokinetic studies, enabling researchers and clinicians to better understand the absorption, distribution, metabolism, and excretion of Sorafenib.
References
- 1. wjbphs.com [wjbphs.com]
- 2. Quantitation of sorafenib and its active metabolite sorafenib N-oxide in human plasma by liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development and validation of an HPLC-UV method for sorafenib quantification in human plasma and application to patients with cancer in routine clinical practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ClinPGx [clinpgx.org]
- 5. caymanchem.com [caymanchem.com]
- 6. Population Pharmacokinetic Modelling and Simulation to Determine the Optimal Dose of Nanoparticulated Sorafenib to the Reference Sorafenib - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Frontiers | A high throughput method for Monitoring of Sorafenib, regorafenib, cabozantinib and their metabolites with UPLC-MS/MS in rat plasma [frontiersin.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Sorafenib-d3 | CAS 1130115-44-4 | LGC Standards [lgcstandards.com]
- 11. A high throughput method for Monitoring of Sorafenib, regorafenib, cabozantinib and their metabolites with UPLC-MS/MS in rat plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. frontiersin.org [frontiersin.org]
- 13. mdpi.com [mdpi.com]
- 14. farmaciajournal.com [farmaciajournal.com]
Application Notes and Protocols for the LC-MS/MS Quantification of Sorafenib Using Sorafenib-13C,d3
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for the development and validation of a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Sorafenib in biological matrices, utilizing Sorafenib-13C,d3 as a stable isotope-labeled internal standard (SIL-IS).
Sorafenib is a multi-kinase inhibitor used in the treatment of various cancers. Therapeutic drug monitoring and pharmacokinetic studies of Sorafenib are crucial for optimizing dosing regimens and ensuring patient safety and efficacy. The use of a SIL-IS like this compound is the gold standard for quantitative LC-MS/MS analysis, as it effectively compensates for variations in sample preparation, matrix effects, and instrument response.
Signaling Pathway of Sorafenib Inhibition
Sorafenib exerts its anti-cancer effects by targeting multiple protein kinases involved in tumor cell proliferation and angiogenesis. A simplified representation of the primary signaling pathways inhibited by Sorafenib is depicted below.
Caption: Sorafenib's mechanism of action.
Experimental Workflow
The general workflow for the quantification of Sorafenib in a biological matrix using LC-MS/MS is outlined below.
Caption: LC-MS/MS analytical workflow.
Detailed Protocols
Sample Preparation: Protein Precipitation
Protein precipitation is a simple and effective method for extracting Sorafenib from plasma or serum samples.
Materials:
-
Biological matrix (e.g., human plasma)
-
Sorafenib analytical standard
-
This compound internal standard
-
Acetonitrile (HPLC or LC-MS grade)
-
Microcentrifuge tubes (1.5 mL)
-
Calibrated pipettes
-
Vortex mixer
-
Microcentrifuge
Procedure:
-
Prepare stock solutions of Sorafenib and this compound in a suitable organic solvent (e.g., methanol or DMSO) at a concentration of 1 mg/mL.
-
Prepare working standard solutions of Sorafenib by serial dilution of the stock solution to create a calibration curve.
-
Prepare a working solution of the internal standard (this compound) at an appropriate concentration (e.g., 100 ng/mL) in acetonitrile.
-
To a 1.5 mL microcentrifuge tube, add 50 µL of the biological sample (blank, calibration standard, quality control sample, or unknown sample).
-
Add 150 µL of the internal standard working solution (in acetonitrile) to each tube.
-
Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
Instrumentation:
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Chromatographic Conditions:
| Parameter | Recommended Conditions |
| Column | C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Gradient | Start at 30% B, increase to 95% B over 3 minutes, hold for 1 minute, return to 30% B and equilibrate for 1 minute. |
Mass Spectrometry Conditions:
The mass spectrometer should be operated in positive ion mode using Multiple Reaction Monitoring (MRM).
| Parameter | Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temp. | 400 °C |
| Cone Gas Flow | 50 L/hr |
| Desolvation Gas Flow | 800 L/hr |
| Collision Gas | Argon |
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| Sorafenib | 465.1 | 252.1 | 40 | 30 |
| This compound | 471.1 | 255.1 | 40 | 30 |
Note: The optimal cone voltage and collision energy may vary between different mass spectrometers and should be optimized for the specific instrument being used.
Method Validation Parameters
A summary of typical validation results for a Sorafenib LC-MS/MS assay is provided below. These values are based on published literature and should be established for each specific laboratory method.[1][2][3][4][5]
Quantitative Data Summary:
| Parameter | Typical Performance |
| Linearity Range | 5 - 5000 ng/mL (r² > 0.99) |
| Lower Limit of Quantitation (LLOQ) | 5 ng/mL |
| Intra-day Precision (%CV) | < 10% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) |
| Recovery | > 85% |
| Matrix Effect | Minimal and compensated by the internal standard |
Conclusion
This application note provides a detailed framework for the development and implementation of a robust and reliable LC-MS/MS method for the quantification of Sorafenib in biological matrices using this compound as an internal standard. The provided protocols and parameters can be adapted and optimized for specific laboratory instrumentation and requirements. Adherence to good laboratory practices and thorough method validation are essential for obtaining accurate and reproducible results for clinical and research applications.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. researchgate.net [researchgate.net]
- 3. wjbphs.com [wjbphs.com]
- 4. Quantitation of sorafenib and its active metabolite sorafenib N-oxide in human plasma by liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of a rapid and sensitive LC-MS/MS assay for the determination of sorafenib in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Sample preparation techniques for Sorafenib analysis with an internal standard
Application Notes: Sample Preparation for Sorafenib Analysis
Introduction
The accurate quantification of Sorafenib, a multi-kinase inhibitor used in cancer therapy, in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and drug development. The choice of sample preparation technique is a critical step that significantly impacts the reliability and sensitivity of the subsequent analysis, typically performed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The primary goals of sample preparation are to remove interfering substances from the biological matrix (e.g., plasma, serum), concentrate the analyte, and ensure compatibility with the analytical instrument. The use of a suitable internal standard (IS) is essential to correct for variations during the sample preparation and analytical process, thereby improving the accuracy and precision of the results. The most common internal standard for Sorafenib analysis is its deuterated analog, Sorafenib-d3.[1][2] Other internal standards used include [2H3, 15N] Sorafenib, lapatinib, and piroxicam.[3][4][5]
This document provides an overview and detailed protocols for three common sample preparation techniques for Sorafenib analysis: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).
Protein Precipitation (PPT)
Protein precipitation is a widely used technique for the analysis of small molecules in plasma due to its simplicity, speed, and cost-effectiveness. The principle involves the addition of an organic solvent, typically acetonitrile, to the plasma sample.[1][6] This denatures and precipitates the proteins, which can then be removed by centrifugation. The supernatant, containing the analyte and internal standard, is subsequently injected into the LC-MS/MS system. While PPT is a straightforward method, it may result in less clean extracts compared to LLE and SPE, potentially leading to matrix effects in the LC-MS/MS analysis.
Liquid-Liquid Extraction (LLE)
Liquid-liquid extraction separates compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous phase (the sample) and an organic solvent. For Sorafenib, an organic solvent like diethyl ether is used to extract the drug from the plasma.[3] This technique generally provides cleaner extracts than PPT, as it can remove a wider range of endogenous interferences. However, LLE can be more time-consuming and labor-intensive, and requires careful optimization of the extraction solvent and pH conditions to achieve high recovery.
Solid-Phase Extraction (SPE)
Solid-phase extraction is a highly selective and efficient sample preparation technique that utilizes a solid sorbent to isolate the analyte of interest from a complex matrix. For Sorafenib analysis, Oasis PRiME HLB® cartridges are a suitable choice.[7] The process involves conditioning the sorbent, loading the sample, washing away interferences, and finally eluting the analyte with a strong organic solvent. SPE can provide the cleanest extracts, minimizing matrix effects and improving analytical sensitivity.[4] While SPE is a powerful technique, it can be the most expensive and requires more extensive method development compared to PPT and LLE.
Quantitative Data Summary
The following tables summarize the quantitative data from various studies employing different sample preparation techniques for Sorafenib analysis.
Table 1: Protein Precipitation (PPT) Method Performance
| Internal Standard | Linearity Range (ng/mL) | Recovery (%) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Reference |
| [2H3, 15N] Sorafenib | 5 - 2000 | Not Reported | 1.19 - 4.53 | Not Reported | [4] |
| [2H3, 13C]-Sorafenib | 50 - 10,000 | 80.5 - 95.3 | < 6.9 | < 6.9 | [8] |
| Lapatinib | 100 - 20,000 | > 99 | < 3 | < 3 | [5] |
| Piroxicam | 10 - 5000 | Not Reported | < 15 | < 15 | [3] |
Table 2: Liquid-Liquid Extraction (LLE) Method Performance
| Internal Standard | Linearity Range (ng/mL) | Recovery (%) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Reference |
| Not Specified | 100 - 5000 | > 85 | < 3.03 | < 3.03 | [3] |
| Not Specified | 500 - 20,000 | > 97.29 | Not Reported | Not Reported |
Table 3: Solid-Phase Extraction (SPE) Method Performance
| Internal Standard | Linearity Range (ng/mL) | Recovery (%) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Reference |
| Not Specified | 500 - 20,000 | > 85 | 3.8 - 7.6 | 4.5 - 8.8 | [7] |
Experimental Protocols
Protocol 1: Protein Precipitation (PPT)
This protocol is based on a common and rapid method for the extraction of Sorafenib from human plasma.[4]
Materials:
-
Human plasma samples
-
Sorafenib analytical standard
-
Sorafenib-d3 (or other suitable internal standard)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Microcentrifuge tubes (1.5 mL)
-
Pipettes
-
Vortex mixer
-
Microcentrifuge
Procedure:
-
Preparation of Internal Standard Spiking Solution: Prepare a working solution of Sorafenib-d3 in acetonitrile at a concentration of 100 ng/mL.
-
Sample Aliquoting: Aliquot 100 µL of human plasma (blank, calibration standard, quality control sample, or unknown sample) into a 1.5 mL microcentrifuge tube.
-
Addition of Internal Standard and Precipitation: Add 300 µL of the internal standard spiking solution (acetonitrile with Sorafenib-d3) to each microcentrifuge tube.
-
Vortexing: Vortex the tubes vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the tubes at 13,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean autosampler vial.
-
Analysis: Inject an appropriate volume of the supernatant into the LC-MS/MS system for analysis.
Protocol 2: Liquid-Liquid Extraction (LLE)
This protocol describes a liquid-liquid extraction procedure for Sorafenib from plasma.[3]
Materials:
-
Human plasma samples
-
Sorafenib analytical standard
-
Sorafenib-d3 (or other suitable internal standard)
-
Diethyl ether (HPLC grade)
-
Nitrogen gas supply
-
Reconstitution solvent (e.g., 50:50 acetonitrile:water)
-
Glass centrifuge tubes (15 mL)
-
Pipettes
-
Vortex mixer
-
Centrifuge
-
Evaporator
Procedure:
-
Preparation of Internal Standard Spiking Solution: Prepare a working solution of Sorafenib-d3 in methanol.
-
Sample Aliquoting: Aliquot 500 µL of human plasma into a 15 mL glass centrifuge tube.
-
Addition of Internal Standard: Spike the plasma with the internal standard working solution.
-
Addition of Extraction Solvent: Add 5 mL of diethyl ether to the tube.
-
Vortexing: Vortex the tube for 5 minutes to facilitate extraction.
-
Centrifugation: Centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic layers.
-
Organic Layer Transfer: Carefully transfer the upper organic layer (diethyl ether) to a clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen gas at 40°C.
-
Reconstitution: Reconstitute the dried residue in 200 µL of the reconstitution solvent.
-
Analysis: Inject an appropriate volume of the reconstituted sample into the LC-MS/MS system.
References
- 1. A high throughput method for Monitoring of Sorafenib, regorafenib, cabozantinib and their metabolites with UPLC-MS/MS in rat plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. farmaciajournal.com [farmaciajournal.com]
- 3. wjbphs.com [wjbphs.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Bot Verification [rasayanjournal.co.in]
- 7. Quantitation of sorafenib and its active metabolite sorafenib N-oxide in human plasma by liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Application Note: Quantitative Analysis of Sorafenib Tissue Distribution Using a Stable Isotope-Labeled Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sorafenib is an oral multi-kinase inhibitor used in the treatment of advanced renal cell carcinoma, unresectable hepatocellular carcinoma, and differentiated thyroid carcinoma.[1][2] It functions by inhibiting kinases involved in both tumor cell proliferation and angiogenesis, primarily targeting the RAF/MEK/ERK signaling pathway.[1][3][4][5] Understanding the distribution of Sorafenib in various tissues is critical for assessing its efficacy, identifying potential toxicities, and optimizing therapeutic strategies.
Quantitative analysis of drug concentrations in complex biological matrices like tissue homogenates presents significant analytical challenges, including ion suppression or enhancement in mass spectrometry. To ensure accuracy and precision, a stable isotope-labeled internal standard (SIL-IS) is the preferred choice for bioanalytical methods using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[6][7][8][9] Sorafenib-13C,d3, a deuterated and 13C-labeled version of the parent drug, serves as an ideal internal standard.[10] It is chemically identical to Sorafenib, ensuring it co-elutes chromatographically and experiences similar extraction recovery and matrix effects, but is distinguishable by its higher mass.[11] This note provides a detailed protocol for a typical tissue distribution study of Sorafenib using this compound as an internal standard for robust quantification.
Principle of the Method
The method involves administering a defined dose of Sorafenib to laboratory animals. At selected time points, tissues are harvested, weighed, and homogenized. A known concentration of the internal standard, this compound, is added to the tissue homogenate aliquots. Both the analyte (Sorafenib) and the SIL-IS are then extracted from the tissue matrix, typically using protein precipitation or liquid-liquid extraction. The extracts are analyzed by LC-MS/MS. By comparing the peak area ratio of Sorafenib to this compound against a standard curve, the concentration of Sorafenib in the original tissue sample can be accurately determined.[8][9]
Sorafenib Signaling Pathway
Sorafenib exerts its anti-cancer effects by inhibiting multiple kinases. A primary target is the RAF/MEK/ERK pathway (also known as the MAPK pathway), which is crucial for cell proliferation and survival. By inhibiting RAF kinases (BRAF and CRAF), Sorafenib blocks downstream signaling, leading to decreased tumor cell growth.[1][3][4]
Experimental Protocol
Materials and Reagents
-
Sorafenib (analytical standard)
-
This compound (internal standard)[10]
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic Acid (LC-MS grade)
-
Ultrapure Water
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Lysis/Homogenization Buffer (e.g., 50 mM Tris-HCl with 2 mM EDTA)[12]
-
Protease Inhibitor Cocktail[13]
Animal Dosing and Tissue Collection
-
Acclimate laboratory animals (e.g., Sprague Dawley rats) according to institutional guidelines.
-
Prepare the Sorafenib dosing solution in a suitable vehicle (e.g., PEG400 or a suspension in 0.5% carboxymethyl cellulose).[10]
-
Administer a single oral or intravenous dose of Sorafenib (e.g., 30 mg/kg).[2]
-
At predetermined time points (e.g., 1, 2, 4, 8, 24 hours post-dose), euthanize a subset of animals (n=3-5 per time point).
-
Immediately perfuse the animals with cold PBS to remove blood from the tissues.
-
Harvest tissues of interest (e.g., liver, kidney, lung, spleen, heart, brain, and tumor if applicable).[2][14]
-
Rinse tissues with cold PBS, blot dry, weigh, and snap-freeze in liquid nitrogen. Store at -80°C until homogenization.[12][13]
Tissue Homogenization and Sample Preparation
-
To a pre-weighed, frozen tissue sample (~100 mg), add ice-cold homogenization buffer (e.g., 500 µL per 100 mg of tissue).[15]
-
Homogenize the tissue using a mechanical homogenizer (e.g., bead beater or rotor-stator homogenizer) on ice until no visible tissue fragments remain.[12][15][16]
-
Transfer a known volume of the tissue homogenate (e.g., 100 µL) to a clean microcentrifuge tube.
-
Internal Standard Spiking: Add a small volume (e.g., 10 µL) of the this compound working solution (e.g., 100 ng/mL in methanol) to each homogenate sample, calibration standard, and quality control (QC) sample.
-
Protein Precipitation: Add 3-4 volumes of ice-cold acetonitrile to the spiked homogenate (e.g., 300-400 µL).[17]
-
Vortex vigorously for 1-2 minutes to precipitate proteins.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.[13]
-
Carefully transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial LC mobile phase. Vortex to mix.
-
Centrifuge again to pellet any remaining particulates and transfer the clear supernatant to an LC-MS autosampler vial.
LC-MS/MS Analysis
-
LC System: UPLC/HPLC system
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)[17]
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.3 mL/min
-
Gradient: A typical gradient might start at 95% A, ramp to 95% B over several minutes, hold, and then return to initial conditions.
-
Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive Ion Mode
-
MRM Transitions (example):
-
Sorafenib: Q1: 465.1 -> Q3: 252.1
-
This compound: Q1: 469.1 -> Q3: 252.1 (Note: Transitions must be optimized empirically on the specific instrument used).
-
Workflow Diagram
Data Presentation
The final data should be presented as the concentration of Sorafenib per gram of tissue (ng/g or µg/g). A summary table allows for easy comparison of drug distribution across different tissues and over time.
Table 1: Representative Tissue Distribution of Sorafenib in Rats Following a Single Oral Dose (30 mg/kg)
| Time (Hours) | Liver (µg/g) | Kidney (µg/g) | Lung (µg/g) | Spleen (µg/g) | Heart (µg/g) | Brain (µg/g) |
| 1 | 15.2 ± 2.1 | 8.5 ± 1.3 | 12.1 ± 1.9 | 9.8 ± 1.5 | 4.1 ± 0.6 | 0.2 ± 0.05 |
| 4 | 25.8 ± 3.5 | 14.2 ± 2.0 | 20.5 ± 2.8 | 15.3 ± 2.2 | 6.8 ± 0.9 | 0.4 ± 0.08 |
| 8 | 18.9 ± 2.6 | 10.1 ± 1.5 | 14.7 ± 2.1 | 11.2 ± 1.7 | 5.2 ± 0.7 | 0.3 ± 0.06 |
| 24 | 5.6 ± 0.8 | 3.1 ± 0.5 | 4.5 ± 0.7 | 3.4 ± 0.6 | 1.5 ± 0.3 | < LLOQ |
Data are presented as mean ± standard deviation (n=3) and are hypothetical for illustrative purposes. LLOQ: Lower Limit of Quantification.
Conclusion
This application note outlines a robust and reliable methodology for quantifying Sorafenib in tissue samples. The use of a stable isotope-labeled internal standard, this compound, is essential for correcting matrix-induced analytical variability, thereby ensuring high-quality data. This protocol provides a framework for researchers to conduct preclinical pharmacokinetic and tissue distribution studies, which are fundamental to understanding the disposition of Sorafenib and supporting further drug development efforts.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. The Development of Lipid-Based Sorafenib Granules to Enhance the Oral Absorption of Sorafenib - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ClinPGx [clinpgx.org]
- 4. PharmGKB summary: Sorafenib Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preparation, pharmacokinetics, tissue distribution and antitumor effect of sorafenib-incorporating nanoparticles in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. waters.com [waters.com]
- 8. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]
- 9. crimsonpublishers.com [crimsonpublishers.com]
- 10. This compound | Apoptosis | 1210608-86-8 | Invivochem [invivochem.com]
- 11. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 12. rbm.iqvia.com [rbm.iqvia.com]
- 13. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 14. dovepress.com [dovepress.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. niaid.nih.gov [niaid.nih.gov]
- 17. wjbphs.com [wjbphs.com]
Application Notes and Protocols: High-Throughput Screening Assays and Quantitative Analysis Using Sorafenib-13C,d3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sorafenib is an oral multi-kinase inhibitor approved for the treatment of advanced renal cell carcinoma, unresectable hepatocellular carcinoma, and certain types of thyroid cancer.[1][2] Its mechanism of action involves the inhibition of key signaling pathways responsible for tumor cell proliferation and angiogenesis.[1][3] Sorafenib targets the RAF/MEK/ERK signaling cascade and multiple receptor tyrosine kinases, including Vascular Endothelial Growth Factor Receptors (VEGFR) and Platelet-Derived Growth Factor Receptor (PDGFR).[2][3][4]
Given its established role and complex mechanism, Sorafenib is a valuable tool in drug discovery and development. High-throughput screening (HTS) assays involving Sorafenib are employed to identify novel synergistic drug combinations or to understand mechanisms of resistance.[5][6]
The Role of Sorafenib-13C,d3: It is critical to note that this compound, a stable isotope-labeled version of the drug, is not typically used as the active agent in primary screening assays. Instead, its primary application is as a high-fidelity internal standard for the precise and accurate quantification of unlabeled Sorafenib in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[7][8] This accurate quantification is essential for pharmacokinetic (PK) studies, therapeutic drug monitoring (TDM), and follow-up validation of HTS campaigns.[9]
Sorafenib's Mechanism of Action and Signaling Pathways
Sorafenib exerts its anti-cancer effects through a dual mechanism:
-
Inhibition of Tumor Cell Proliferation : It directly blocks the RAF/MEK/ERK (MAPK) signaling pathway by inhibiting serine/threonine kinases like RAF-1 and B-RAF.[1][3] This blockade disrupts the downstream signaling cascade that leads to cell cycle progression and proliferation.[10]
-
Inhibition of Tumor Angiogenesis : It targets the tyrosine kinase activity of VEGFR-2, VEGFR-3, and PDGFR-β, which are crucial for the formation of new blood vessels that supply tumors with nutrients and oxygen.[4][11]
These interconnected pathways are primary targets in cancer therapy and form the basis for HTS assay design.
Caption: Sorafenib inhibits both angiogenesis (VEGFR/PDGFR) and proliferation (RAF/MEK/ERK) pathways.
Application Note 1: HTS for Sorafenib Synergistic Agents
Objective: To identify novel compounds that enhance the anti-proliferative activity of Sorafenib in a cancer cell line (e.g., hepatocellular carcinoma).[12]
Principle: This assay screens a large compound library against cancer cells in the presence of a sub-lethal concentration of Sorafenib. Compounds that significantly increase cell death or inhibit proliferation compared to Sorafenib alone are identified as "hits." The primary readout is typically cell viability, often measured via ATP content (luminescence), which correlates with the number of metabolically active cells.
Caption: Workflow for a combination high-throughput screen to identify Sorafenib enhancers.
Protocol: Cell Viability HTS Assay
-
Cell Plating:
-
Culture human hepatocellular carcinoma cells (e.g., Hep3B, Huh7) under standard conditions.
-
Using an automated liquid handler, dispense 5 µL of cell suspension (e.g., 500 cells/well) into 1536-well white, solid-bottom assay plates.
-
Incubate plates for 4-6 hours at 37°C, 5% CO₂ to allow cells to attach.
-
-
Compound Addition:
-
Prepare a fixed concentration of Sorafenib (e.g., 0.5 µM, a concentration that causes ~10-20% inhibition) in culture medium.[12]
-
Using a pintool or acoustic dispenser, transfer 23 nL of library compounds to the assay plates.
-
Immediately add 5 µL of the Sorafenib solution to all wells (except for 'no drug' controls). Add 5 µL of medium to control wells.
-
-
Incubation:
-
Incubate the assay plates for 72 hours at 37°C, 5% CO₂.
-
-
Viability Readout:
-
Equilibrate plates and the cell viability reagent (e.g., an ATP-based luminescence kit) to room temperature.
-
Add 5 µL of the viability reagent to each well.
-
Incubate for 30 minutes at room temperature, protected from light.
-
-
Data Acquisition and Analysis:
-
Measure luminescence using a compatible plate reader.
-
Normalize the data using positive (e.g., potent cytotoxic agent) and negative (e.g., DMSO vehicle) controls.
-
Calculate the percentage of inhibition for each compound in combination with Sorafenib.
-
Hits are identified as compounds that show a synergistic effect (e.g., inhibition significantly greater than the additive effect of the compound and Sorafenib alone).[12]
-
Application Note 2: Quantitative Analysis of Sorafenib via LC-MS/MS
Objective: To accurately determine the concentration of Sorafenib in biological samples (plasma, cell lysates) using a robust and sensitive LC-MS/MS method.[13]
Principle: This method uses this compound as a stable isotope-labeled internal standard (SIL-IS). The SIL-IS is chemically identical to the analyte (Sorafenib) but has a different mass due to the isotopic labels.[14] It is added to samples at a known concentration at the beginning of sample preparation. By comparing the mass spectrometer's response ratio of the analyte to the SIL-IS, variations from sample extraction, matrix effects, and instrument performance can be precisely corrected, ensuring high accuracy and precision.[7]
Caption: Sample preparation via protein precipitation for LC-MS/MS analysis of Sorafenib.
Protocol: LC-MS/MS Quantification
-
Sample Preparation (Protein Precipitation): [13][15]
-
Thaw plasma samples and calibration standards at room temperature.
-
To a 1.5 mL microcentrifuge tube, add 50 µL of the plasma sample.
-
Add 300 µL of a precipitating solution (e.g., acetonitrile) containing the internal standard, this compound, at a fixed concentration (e.g., 20 ng/mL).
-
Vortex the mixture vigorously for 2 minutes to ensure complete protein precipitation.
-
Centrifuge the tubes at 13,000 x g for 10 minutes at 4°C.
-
Carefully transfer 100 µL of the clear supernatant to an autosampler vial for analysis.
-
-
LC-MS/MS Analysis:
-
Chromatography: Perform separation on a C18 analytical column.[7]
-
Mobile Phase: Use a gradient or isocratic elution with solvents such as water with 0.1% formic acid and acetonitrile with 0.1% formic acid.[9][15]
-
Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.
-
Detection: Use Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for Sorafenib and its internal standard.[13]
-
-
Data Analysis:
-
Generate a calibration curve by plotting the peak area ratio of Sorafenib to this compound against the nominal concentrations of the calibration standards.
-
Use a weighted (1/x²) linear regression to fit the curve.
-
Determine the concentration of Sorafenib in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Data Presentation
Table 1: In Vitro Kinase Inhibition Profile of Sorafenib
This table summarizes the half-maximal inhibitory concentrations (IC₅₀) of Sorafenib against various kinases, demonstrating its multi-targeted nature.
| Kinase Target | IC₅₀ (nM) | Pathway |
| Raf-1 | 6[11] | Proliferation |
| B-Raf (wild-type) | 22[11] | Proliferation |
| B-Raf (V600E mutant) | 38[16] | Proliferation |
| VEGFR-1 | 26 | Angiogenesis |
| VEGFR-2 | 90[11][16] | Angiogenesis |
| VEGFR-3 | 20[11][16] | Angiogenesis |
| PDGFR-β | 57[11][16] | Angiogenesis |
| c-Kit | 68[11][16] | Oncogenesis |
| FLT3 | 58[11] | Oncogenesis |
| RET | 43 | Oncogenesis |
| FGFR-1 | 580[11] | Oncogenesis |
Data compiled from cell-free biochemical assays.
Table 2: Representative Pharmacokinetic Parameters of Sorafenib in Humans
Accurate measurement of these parameters is enabled by the use of SIL-IS like this compound. These values can exhibit high inter-patient variability.[17]
| Parameter | Value | Description |
| Tₘₐₓ (Time to Peak Concentration) | ~3 hours[18] | Time after administration when the maximum plasma concentration is reached. |
| t₁/₂ (Elimination Half-life) | 25–48 hours[17][18] | Time required for the plasma concentration of the drug to decrease by half. |
| Protein Binding | >99.5%[18] | Extent to which Sorafenib binds to proteins in the blood. |
| Metabolism | Hepatic (CYP3A4 oxidation, UGT1A9 glucuronidation)[3][17] | Primary pathways for drug breakdown in the body. |
| Cₘₐₓ (Peak Concentration) | 5.4–10.0 mg/L (at steady state)[17][19] | Maximum observed plasma concentration. |
| AUC (Area Under the Curve) | 47.8–76.5 mg*h/L (at steady state)[17][19] | Total drug exposure over time. |
Parameters are based on a standard 400 mg twice-daily dosing regimen.
Table 3: Example LC-MS/MS MRM Parameters for Quantification
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Mode |
| Sorafenib | 465.2[20] | 252.2[20] | ESI+ |
| This compound (IS) | 469.0 | 259.0 | ESI+ |
Note: Specific m/z values may vary slightly based on instrument calibration and adduct formation. The values for the internal standard are predicted based on the labeling pattern.[13]
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. ClinPGx [clinpgx.org]
- 3. PharmGKB summary: Sorafenib Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Protocol to screen for Sorafenib resistance regulators using pooled lentiviral shRNA library and a Sorafenib-resistant hepatocellular carcinoma cell model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Small-molecule high-throughput screening identifies a MEK inhibitor PD1938306 that enhances sorafenib efficacy via MCL-1 and BIM in hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantitation of sorafenib and its active metabolite sorafenib N-oxide in human plasma by liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bertin-bioreagent.cvmh.fr [bertin-bioreagent.cvmh.fr]
- 9. A high throughput method for Monitoring of Sorafenib, regorafenib, cabozantinib and their metabolites with UPLC-MS/MS in rat plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sorafenib inhibits signal transducer and activator of transcription 3 signaling associated with growth arrest and apoptosis of medulloblastomas | Molecular Cancer Therapeutics | American Association for Cancer Research [aacrjournals.org]
- 11. Sorafenib, multikinase inhibitor (CAS 284461-73-0) | Abcam [abcam.com]
- 12. Small-molecule High-throughput Screening Identifies an MEK Inhibitor PD198306 that Enhances Sorafenib Efficacy via MCL-1 and BIM in Hepatocellular Carcinoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Development of a rapid and sensitive LC-MS/MS assay for the determination of sorafenib in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound | C21H16ClF3N4O3 | CID 49849305 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. wjbphs.com [wjbphs.com]
- 16. selleckchem.com [selleckchem.com]
- 17. ClinPGx [clinpgx.org]
- 18. liverpool-hiv-hep.s3.amazonaws.com [liverpool-hiv-hep.s3.amazonaws.com]
- 19. livermetabolism.com [livermetabolism.com]
- 20. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Overcoming Matrix Effects in Sorafenib Quantification with Sorafenib-13C,d3
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the quantification of Sorafenib. The focus is on mitigating matrix effects using the stable isotope-labeled internal standard, Sorafenib-13C,d3.
Frequently Asked Questions (FAQs)
Q1: What is the matrix effect and how does it impact Sorafenib quantification?
A1: The matrix effect is the alteration of ionization efficiency for an analyte by co-eluting compounds present in the sample matrix (e.g., plasma, urine).[1] This can lead to either ion suppression or enhancement, resulting in inaccurate and imprecise quantification of Sorafenib.[2][3] In bioanalytical methods, endogenous components like phospholipids, proteins, and salts, or exogenous substances such as anticoagulants can cause these effects.[2] It is a critical parameter to evaluate during method development and validation to ensure the reliability of the generated data.[2]
Q2: Why is this compound recommended as an internal standard (IS)?
A2: this compound is a stable isotope-labeled version of Sorafenib.[4][5][6] It is the ideal internal standard because it has nearly identical physicochemical properties and chromatographic behavior to Sorafenib.[7] This ensures that it experiences the same degree of matrix effect and extraction variability as the analyte. By normalizing the Sorafenib signal to the this compound signal, the variability caused by matrix effects can be effectively compensated for, leading to more accurate and precise results.[2]
Q3: What are the typical mass transitions (MRM) for Sorafenib and this compound?
A3: In positive ion electrospray ionization (ESI+) mode, the commonly monitored mass transitions are:
It is crucial to optimize these transitions on your specific mass spectrometer for maximum sensitivity.
Q4: What are the common sample preparation techniques for Sorafenib analysis in plasma?
A4: The most frequently used sample preparation method is protein precipitation due to its simplicity and high-throughput potential.[8][11][12] Acetonitrile is a common precipitation solvent.[9][11][12] Other techniques include liquid-liquid extraction (LLE) and solid-phase extraction (SPE), which can provide cleaner extracts and potentially reduce matrix effects, though they are more labor-intensive.[13]
Troubleshooting Guides
Issue 1: High Variability in Quality Control (QC) Samples
| Possible Cause | Troubleshooting Step |
| Inconsistent Matrix Effect | Ensure the use of a stable isotope-labeled internal standard like this compound to compensate for variability.[2] Evaluate matrix effects from different lots of biological matrix to assess relative matrix effects. |
| Poor Sample Preparation Reproducibility | Automate liquid handling steps if possible. Ensure consistent vortexing times and centrifugation speeds.[12] Verify the accuracy and precision of pipettes. |
| Chromatographic Issues | Check for peak shape abnormalities (e.g., splitting, tailing). Equilibrate the column sufficiently before each run. Inspect for column degradation or blockage. |
| Internal Standard Addition Error | Add the internal standard early in the sample preparation process to account for variability in all subsequent steps. Use a precise and calibrated pipette for IS addition. |
Issue 2: Poor Peak Shape or Shifting Retention Times
| Possible Cause | Troubleshooting Step |
| Column Contamination | Implement a column wash step at the end of each analytical run with a strong solvent to remove strongly retained matrix components. |
| Mobile Phase Issues | Prepare fresh mobile phase daily. Ensure proper degassing of the mobile phase. Verify the pH of aqueous mobile phases. |
| Sample Solvent Mismatch | The composition of the final sample solvent should be as close as possible to the initial mobile phase to prevent peak distortion. |
| Column Degradation | Replace the column if performance does not improve after washing. Consider using a guard column to protect the analytical column. |
Issue 3: Low Signal Intensity or Sensitivity
| Possible Cause | Troubleshooting Step |
| Ion Suppression | Optimize the chromatographic method to separate Sorafenib from co-eluting matrix components. Employ a more rigorous sample cleanup technique like SPE. |
| Mass Spectrometer Tuning | Re-tune the mass spectrometer for Sorafenib and this compound to ensure optimal ionization and fragmentation. |
| Sample Preparation Inefficiency | Evaluate the extraction recovery of your method. Optimize the protein precipitation protocol (e.g., solvent-to-plasma ratio, vortexing time). |
| Incorrect Source Parameters | Optimize ESI source parameters such as capillary voltage, source temperature, and gas flows for maximum signal.[8] |
Quantitative Data Summary
The following tables summarize typical validation parameters from published methods for Sorafenib quantification.
Table 1: Linearity and LLOQ of Sorafenib Quantification
| Matrix | Linearity Range (ng/mL) | Lower Limit of Quantification (LLOQ) (ng/mL) | Reference |
| Human Plasma | 50 - 10,000 | 50 | [8] |
| Human Plasma | 5 - 2,000 | 5 | [9] |
| Rat Plasma | 4 - 1,000 | 4 | [12] |
| Human Plasma | 20 - 3,000 | 20 | [14] |
Table 2: Accuracy and Precision of Sorafenib Quantification
| Analyte | QC Level | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) | Reference |
| Sorafenib | Low, Med, High | < 6.9 | < 6.9 | < 5.3 | [8] |
| Sorafenib | LQC, MQC, HQC | 1.19 - 4.53 | Not Reported | 92.86 - 99.88 | [9] |
| Sorafenib | Low, Med, High | 2.5 - 6.6 | 4.0 - 11.1 | Within ±15 | [15] |
| Sorafenib | Low, Med, High | 1.4 - 6.6 | 1.4 - 6.6 | 92.6 - 105.4 | [16] |
Table 3: Recovery and Matrix Effect of Sorafenib Quantification
| Analyte | Extraction Recovery (%) | Matrix Effect (%) | Reference |
| Sorafenib | 80.5 - 95.3 | No obvious matrix effect observed | [8] |
| Sorafenib | 75.6 - 94.4 | 89.1 - 114.2 | [15] |
| Sorafenib | 90.5 - 99.4 | 96.9 - 107.2 | [16] |
| Sorafenib | 99.4 - 111.5 | 88.1 - 98.6 | [17] |
Experimental Protocols
Detailed Methodology for Sorafenib Quantification in Human Plasma
This protocol is a synthesis of commonly employed methods.[8][9][11]
1. Materials and Reagents:
-
Sorafenib reference standard
-
This compound internal standard
-
Acetonitrile (HPLC or LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (with anticoagulant, e.g., K2-EDTA)
2. Preparation of Stock and Working Solutions:
-
Prepare individual stock solutions of Sorafenib and this compound in a suitable organic solvent (e.g., methanol or DMSO) at a concentration of 1 mg/mL.
-
Prepare working standard solutions of Sorafenib by serial dilution of the stock solution with 50:50 acetonitrile:water.
-
Prepare a working internal standard solution of this compound at an appropriate concentration (e.g., 150 ng/mL) in acetonitrile.[8]
3. Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma sample (calibration standard, QC, or unknown), add 150 µL of the internal standard working solution (in acetonitrile).
-
Vortex the mixture for 1-2 minutes to ensure complete protein precipitation.
-
Centrifuge the samples at high speed (e.g., 13,000 x g) for 10 minutes at 4°C.[12]
-
Transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.
4. LC-MS/MS Conditions:
-
LC System: A UPLC or HPLC system.
-
Column: A C18 analytical column (e.g., Waters XBridge C18, 2.1 x 100 mm, 3.5 µm).[17]
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution: A gradient elution is typically used to separate the analyte from matrix components. A representative gradient might be:
-
0-0.5 min: 10% B
-
0.5-2.0 min: Ramp to 90% B
-
2.0-2.5 min: Hold at 90% B
-
2.5-2.6 min: Return to 10% B
-
2.6-4.0 min: Equilibrate at 10% B
-
-
Flow Rate: 0.3 - 0.4 mL/min.[8]
-
Injection Volume: 2 - 5 µL.
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
MRM Transitions:
-
Sorafenib: m/z 465.1 → 252.0
-
This compound: m/z 469.0 → 256.0
-
-
Source Parameters: Optimize source temperature, desolvation gas flow, and capillary voltage according to the instrument manufacturer's recommendations.
Visualizations
Caption: Experimental workflow for Sorafenib quantification.
Caption: Troubleshooting logic for Sorafenib bioanalysis.
References
- 1. bataviabiosciences.com [bataviabiosciences.com]
- 2. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. eijppr.com [eijppr.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | Apoptosis | 1210608-86-8 | Invivochem [invivochem.com]
- 6. schd-shimadzu.com [schd-shimadzu.com]
- 7. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantitation of sorafenib and its active metabolite sorafenib N-oxide in human plasma by liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. wjbphs.com [wjbphs.com]
- 12. Frontiers | A high throughput method for Monitoring of Sorafenib, regorafenib, cabozantinib and their metabolites with UPLC-MS/MS in rat plasma [frontiersin.org]
- 13. mdpi.com [mdpi.com]
- 14. Bioequivalence and safety assessment of sorafenib tosylate tablets in healthy Chinese subjects under fasting conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A high throughput method for Monitoring of Sorafenib, regorafenib, cabozantinib and their metabolites with UPLC-MS/MS in rat plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Simultaneous quantification of donafenib, sorafenib, and their N-oxide metabolites in rat plasma using a HPLC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting isotopic interference with Sorafenib-13C,d3
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Sorafenib and its isotopically labeled internal standard, Sorafenib-13C,d3.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is it used as an internal standard?
A1: this compound is a stable isotope-labeled version of Sorafenib.[1][2] It is used as an internal standard (IS) in quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The key advantage of using a stable isotope-labeled IS is that it has nearly identical physicochemical properties to the analyte (Sorafenib).[3] This ensures that it behaves similarly during sample preparation, chromatography, and ionization, thus effectively compensating for variations in extraction recovery and matrix effects.[3]
Q2: What are the typical mass transitions (m/z) for Sorafenib and this compound in LC-MS/MS analysis?
A2: The protonated molecular ions [M+H]+ are monitored for both Sorafenib and its internal standard. The most common transitions are summarized in the table below.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Sorafenib | 465.1 | 252.0 |
| This compound | 469.0 | 256.0 or 259.0 |
Data compiled from multiple sources.[4][5]
Q3: What is isotopic interference or "crosstalk" in the context of Sorafenib analysis?
A3: Isotopic interference, or crosstalk, refers to the phenomenon where the signal from the analyte (Sorafenib) contributes to the signal of the internal standard (this compound), or vice versa.[6] This can occur due to the natural abundance of heavy isotopes (e.g., 13C) in the analyte, which can result in a small percentage of Sorafenib molecules having a mass that overlaps with the mass of the internal standard.[6] This can lead to inaccuracies in quantification, particularly at low analyte concentrations.
Troubleshooting Guide
Q4: I am observing a signal for this compound in my blank samples (containing no internal standard) when a high concentration of Sorafenib is present. What could be the cause?
A4: This is a classic example of isotopic interference. The naturally occurring 13C isotopes in the Sorafenib molecule can result in a small population of Sorafenib molecules with a mass-to-charge ratio that is close to or identical to that of the this compound internal standard. This "M+4" isotopic peak of Sorafenib can contribute to the signal in the internal standard channel.
Q5: How can I confirm that the interference I am seeing is due to isotopic contribution from Sorafenib?
A5: To confirm isotopic contribution, you can perform the following experiment:
-
Prepare a series of high-concentration Sorafenib solutions without the internal standard.
-
Inject these solutions onto the LC-MS/MS system.
-
Monitor the mass transition for this compound.
-
If you observe a peak at the retention time of Sorafenib in the internal standard channel, and its intensity increases with the concentration of Sorafenib, it confirms isotopic interference.
Q6: What are the potential consequences of isotopic interference on my quantitative results?
A6: Isotopic interference can lead to inaccurate quantification. Specifically, if the analyte contributes to the internal standard signal, the measured response of the internal standard will be artificially high. This can lead to an underestimation of the analyte concentration, particularly at the lower limit of quantification (LLOQ).
Q7: What steps can I take to mitigate isotopic interference from Sorafenib to this compound?
A7: Several strategies can be employed to minimize or correct for isotopic interference:
-
Chromatographic Separation: While Sorafenib and its isotopically labeled internal standard are designed to co-elute, ensuring good chromatographic peak shape and resolution from other matrix components is crucial.
-
Optimize Internal Standard Concentration: Increasing the concentration of the internal standard can help to minimize the relative contribution of the interfering signal from the analyte.[3]
-
Correction Factors: A mathematical correction can be applied. This involves determining the percentage contribution of the analyte to the internal standard signal and subtracting this contribution from the measured internal standard response.
-
Use a Different Internal Standard: If the interference is severe and cannot be mitigated, consider using an internal standard with a larger mass difference from the analyte.
Experimental Protocols
Sample Preparation (Protein Precipitation)
A simple and rapid protein precipitation method is commonly used for the extraction of Sorafenib from plasma samples.[7][8]
-
To 100 µL of plasma sample in a microcentrifuge tube, add 20 µL of the this compound internal standard working solution.
-
Vortex the sample for 30 seconds.
-
Add 300 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 2 minutes.
-
Centrifuge the sample at 13,000 x g for 10 minutes at 4°C.
-
Transfer 100 µL of the supernatant to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Parameters
The following table summarizes typical LC-MS/MS conditions for the analysis of Sorafenib.
| Parameter | Value |
| Liquid Chromatography | |
| Column | C18 analytical column (e.g., Waters X-Terra™ C18, 150 mm × 2.1 mm, 3.5 µm)[9] |
| Mobile Phase A | 0.1% Formic acid in water[7] |
| Mobile Phase B | Acetonitrile[7] |
| Flow Rate | 0.3 - 0.4 mL/min[4][7] |
| Injection Volume | 2 - 5 µL[7][10] |
| Gradient | Isocratic or gradient elution depending on the specific method[7][9] |
| Mass Spectrometry | |
| Ionization Mode | Electrospray Ionization (ESI), Positive[4] |
| Capillary Voltage | 3 kV[4] |
| Source Temperature | 130°C[4] |
| Desolvation Temperature | 350°C[4] |
| Desolvation Gas Flow | 600 L/h[4] |
Visualizations
Caption: Experimental workflow for Sorafenib analysis.
Caption: Mechanism of isotopic interference.
Caption: Troubleshooting decision tree for isotopic interference.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Apoptosis | 1210608-86-8 | Invivochem [invivochem.com]
- 3. researchgate.net [researchgate.net]
- 4. Quantitation of sorafenib and its active metabolite sorafenib N-oxide in human plasma by liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of a Rapid and Sensitive LC-MS/MS assay for the Determination of Sorafenib in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Frontiers | A high throughput method for Monitoring of Sorafenib, regorafenib, cabozantinib and their metabolites with UPLC-MS/MS in rat plasma [frontiersin.org]
- 8. A high throughput method for Monitoring of Sorafenib, regorafenib, cabozantinib and their metabolites with UPLC-MS/MS in rat plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. wjbphs.com [wjbphs.com]
- 10. A LC-MS/MS method for therapeutic drug monitoring of sorafenib, regorafenib and their active metabolites in patients with hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Sorafenib-13C,d3 Internal Standard Optimization
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the internal standard (IS) concentration of Sorafenib-13C,d3 for quantitative bioanalysis by LC-MS/MS.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it the preferred internal standard for Sorafenib quantification?
This compound is a stable isotope-labeled (SIL) version of the analyte, Sorafenib. It is considered the "gold standard" for an internal standard because it has nearly identical chemical and physical properties to Sorafenib.[1] This means it co-elutes chromatographically and behaves similarly during sample extraction, and ionization in the mass spectrometer. This close similarity allows it to accurately compensate for variations in sample preparation and matrix effects, leading to more precise and accurate quantification.[1][2]
Q2: What is the main objective of optimizing the internal standard concentration?
The primary goal is to find a single, fixed concentration of this compound that yields a consistent and reproducible signal across all samples in an analytical run (calibration standards, quality controls, and unknown samples).[3] The chosen concentration should provide a signal that is strong enough for reliable detection but not so intense that it causes detector saturation or interferes with the ionization of the analyte (Sorafenib), especially at the lower limit of quantitation (LLOQ).
Q3: What is a typical concentration range for this compound to start with?
The optimal concentration is method-dependent. However, published literature provides a starting point. The final concentration in the sample to be injected can range from low ng/mL to several hundred ng/mL. For instance, various validated methods have used IS working solutions with concentrations from 50 ng/mL to 5 µg/mL, which are then added to the sample or extraction solvent.[4][5] It is recommended to test a few concentrations (e.g., low, medium, high) that produce a robust signal and select the one that provides the best overall assay performance.
Q4: How do I evaluate the performance of my chosen internal standard concentration?
After analyzing a batch of calibration standards and QC samples, evaluate the following criteria:
-
IS Response Consistency: The peak area of the IS should be consistent across all samples (excluding blanks). A common acceptance criterion is for the IS response in any sample to be within 50% to 150% of the mean IS response for the entire batch.[1]
-
Calibration Curve Linearity: The calibration curve, plotted as the peak area ratio (Analyte/IS) versus analyte concentration, should be linear with a correlation coefficient (r²) of ≥ 0.99.[6]
-
Accuracy and Precision: The calculated concentrations of your quality control (QC) samples should be within ±15% of their nominal values (±20% at the LLOQ).
Experimental Protocol for Optimizing IS Concentration
This protocol outlines a systematic approach to determine the optimal concentration of this compound for your assay.
1. Preparation of Stock and Working Solutions:
-
Sorafenib Stock Solution: Prepare a 1 mg/mL stock solution of Sorafenib in a suitable organic solvent (e.g., methanol or DMSO).[4][6]
-
Sorafenib Working Solutions: Create a series of working solutions by diluting the stock solution to prepare calibration standards and QC samples.
-
IS Stock Solution (this compound): Prepare a 1 mg/mL stock solution of this compound in methanol.[6]
-
IS Working Solutions: Prepare three separate IS working solutions at different concentrations (e.g., 50 ng/mL, 150 ng/mL, 500 ng/mL) in the solvent used for sample precipitation (e.g., acetonitrile).[5][6]
2. Sample Preparation and Analysis:
-
Prepare a full batch of calibration standards and QC samples in the appropriate biological matrix (e.g., human plasma).
-
Divide the batch into three sets. For each set, use one of the three different IS working solution concentrations for the protein precipitation step. For example, add a fixed volume of the IS-containing acetonitrile to each plasma sample.[4]
-
Vortex and centrifuge the samples to precipitate proteins.
-
Transfer the supernatant for LC-MS/MS analysis.
3. Data Evaluation:
-
For each of the three batches, assess the IS peak area consistency across all injections.
-
Generate a calibration curve for each batch.
-
Calculate the accuracy and precision for the QC samples in each batch.
-
Select the IS concentration that provides the best combination of IS signal consistency, linearity, accuracy, and precision.
Below is a summary of IS concentrations used in published methods.
| Analyte/IS | IS Concentration in Working Solution | Matrix | Sample Preparation | Reference |
| Sorafenib / [2H3, 15N] Sorafenib | 5 µg/mL (in Acetonitrile) | Human Plasma | Protein Precipitation | [4] |
| Sorafenib / [2H3 13C]-sorafenib | 150 ng/mL (spiked into plasma) | Human Plasma | Protein Precipitation | [6] |
| Sorafenib / Gilteritinib | 50 ng/mL (in Acetonitrile) | Rat Plasma | Protein Precipitation | [5] |
| Sorafenib / [13C,2H3]–sorafenib | 100 µg/mL (in Methanol) | Formulation | Dilution/Extraction | [7] |
Experimental Workflow for IS Concentration Optimization
Caption: Workflow for selecting the optimal internal standard concentration.
Troubleshooting Guide
Q: My internal standard signal is highly variable (>±50% deviation from the mean) across my analytical run. What are the potential causes and solutions?
High IS variability is a critical issue that can compromise data accuracy.[3]
-
Potential Cause 1: Inconsistent Sample Preparation. This is the most common cause, arising from inconsistent pipetting of the sample, matrix, or the IS solution itself.
-
Solution: Review and verify all pipetting steps. Ensure pipettes are calibrated. Add the IS as early as possible in the workflow to account for variability in subsequent steps.[1]
-
-
Potential Cause 2: Matrix Effects. Significant differences in the biological matrix between samples (e.g., lipemic or hemolyzed samples) can cause variable ion suppression or enhancement.
-
Solution: A SIL IS like this compound should track and correct for matrix effects. If variability persists, consider improving sample cleanup (e.g., switching from protein precipitation to liquid-liquid extraction or solid-phase extraction).
-
-
Potential Cause 3: Instrument-related Issues. Inconsistent autosampler injection volumes or fluctuations in the mass spectrometer's source conditions can lead to signal variability.
-
Solution: Perform instrument maintenance, including cleaning the ion source and checking the autosampler for proper function.
-
Q: My calibration curve is non-linear. Could the internal standard concentration be the issue?
Yes, an inappropriate IS concentration can lead to non-linearity.
-
Potential Cause 1: IS Signal Too High. An excessively high IS concentration can cause ion suppression of the analyte, particularly at the low end of the calibration curve, leading to a loss of linearity. It can also lead to detector saturation.
-
Solution: Re-run the experiment using a lower IS concentration.
-
-
Potential Cause 2: IS Signal Too Low. A very low IS signal may lack the precision needed for reliable ratio calculations, especially when the analyte concentration (and thus its signal) is very high.
-
Solution: Select a higher IS concentration that provides a more robust and reproducible signal.
-
Q: I'm observing significant ion suppression, but my results for QC samples are still accurate. How is this possible?
This is the ideal scenario and demonstrates the value of using a high-quality SIL internal standard. This compound co-elutes with Sorafenib and experiences the same degree of ion suppression. Therefore, while the absolute signal for both the analyte and the IS may be lower, the ratio of their peak areas remains constant and accurate. This allows for reliable quantification even in the presence of matrix effects.[1]
| Problem | Potential Causes | Recommended Solutions |
| High IS Variability | • Inconsistent pipetting• Variable matrix effects• Autosampler/instrument issues | • Verify pipetting technique and calibration• Improve sample cleanup (LLE, SPE)• Perform instrument maintenance |
| Low IS Response (Consistent) | • IS concentration too low• Poor extraction recovery• Systemic ion suppression | • Increase IS concentration• Optimize extraction procedure• Improve chromatographic separation |
| High IS Response (Consistent) | • IS concentration too high• Error in stock solution preparation | • Decrease IS concentration• Re-prepare IS stock and working solutions |
| Non-Linear Calibration Curve | • Inappropriate IS concentration (too high or too low)• Analyte detector saturation | • Test different IS concentrations• Evaluate linearity of analyte response without IS |
Troubleshooting Flowchart for IS Variability
Caption: Decision tree for troubleshooting internal standard response issues.
References
- 1. biopharmaservices.com [biopharmaservices.com]
- 2. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Development of a Rapid and Sensitive LC-MS/MS assay for the Determination of Sorafenib in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | A high throughput method for Monitoring of Sorafenib, regorafenib, cabozantinib and their metabolites with UPLC-MS/MS in rat plasma [frontiersin.org]
- 6. Quantitation of sorafenib and its active metabolite sorafenib N-oxide in human plasma by liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Alternative Formulations of Sorafenib for Use in Children - PMC [pmc.ncbi.nlm.nih.gov]
Improving sensitivity of Sorafenib LC-MS/MS assay with a labeled standard
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals working with Sorafenib LC-MS/MS assays. The following information will help improve assay sensitivity and address common challenges by effectively utilizing a labeled internal standard.
Frequently Asked Questions (FAQs)
Q1: Why is a labeled internal standard recommended for the Sorafenib LC-MS/MS assay?
A labeled internal standard (IS), such as [²H₃, ¹⁵N]Sorafenib, is crucial for accurate and precise quantification. It co-elutes with the unlabeled Sorafenib, experiencing similar ionization effects and potential matrix interferences. By normalizing the signal of the analyte to the signal of the labeled IS, variability introduced during sample preparation and analysis can be significantly minimized, leading to improved data quality and assay sensitivity.
Q2: What are the common sources of low sensitivity in a Sorafenib LC-MS/MS assay?
Low sensitivity can stem from several factors:
-
Suboptimal Sample Preparation: Inefficient protein precipitation or extraction can lead to low recovery of Sorafenib.
-
Matrix Effects: Endogenous components in the plasma can suppress or enhance the ionization of Sorafenib, leading to inaccurate measurements. A labeled internal standard can help compensate for these effects.[1]
-
Incorrect Mass Spectrometry Parameters: Improperly optimized cone voltage, collision energy, or source temperatures can result in poor fragmentation and detection.[2]
-
Chromatographic Issues: Poor peak shape, often caused by an inappropriate mobile phase or a contaminated column, can reduce the signal-to-noise ratio.[1]
Q3: How can I improve the Lower Limit of Quantification (LLOQ) of my assay?
To improve the LLOQ, consider the following:
-
Incorporate a Labeled Internal Standard: This is one of the most effective ways to enhance precision and accuracy at low concentrations.
-
Optimize Sample Extraction: A simple protein precipitation is often sufficient, but for complex matrices, a solid-phase extraction (SPE) might be necessary to reduce interferences.[3][4]
-
Fine-tune MS Parameters: Systematically optimize the ionization source and collision energy for the specific transitions of Sorafenib and its labeled standard.
-
Enhance Chromatographic Separation: A well-resolved peak will have a better signal-to-noise ratio. Experiment with different mobile phase compositions and gradients.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Signal Intensity for Sorafenib | Inefficient ionization. | Optimize electrospray ionization (ESI) source parameters such as capillary voltage, source temperature, and gas flows. Ensure the mobile phase pH is suitable for positive ionization of Sorafenib (e.g., using 0.1% formic acid).[5][6] |
| Poor recovery during sample preparation. | Evaluate the efficiency of your protein precipitation solvent (e.g., acetonitrile, methanol).[6][7] Consider alternative extraction methods like solid-phase extraction (SPE) for cleaner samples. | |
| Matrix suppression. | Use a stable isotope-labeled internal standard (e.g., [²H₃, ¹⁵N]Sorafenib) to compensate for matrix effects.[5][8] Dilute the sample if high concentrations of matrix components are suspected. | |
| High Variability in Replicate Injections | Inconsistent sample injection volume. | Ensure the autosampler is functioning correctly and there are no air bubbles in the syringe. |
| Fluctuation in MS response. | The use of a labeled internal standard that co-elutes with the analyte will correct for variations in instrument response. | |
| Poor Peak Shape (Tailing or Fronting) | Mismatched solvent strength between the sample and mobile phase. | Ensure the sample is dissolved in a solvent that is weaker than or equal in strength to the initial mobile phase.[1] |
| Column contamination or degradation. | Flush the column with a strong solvent or replace it if necessary. Use a guard column to protect the analytical column.[1] | |
| Inaccurate Quantification | Non-linearity of the calibration curve. | Ensure the calibration range is appropriate for the expected sample concentrations. Use a weighted linear regression (e.g., 1/x²) for better accuracy at lower concentrations.[6] |
| Improper integration of peaks. | Manually review and adjust peak integration parameters to ensure consistency across all samples. |
Experimental Protocols
Sample Preparation: Protein Precipitation
This method is commonly used for the extraction of Sorafenib from plasma samples.[5][8][9]
-
Aliquot Plasma: Transfer 50 µL of human plasma into a microcentrifuge tube.[5]
-
Spike Internal Standard: Add a specific volume of the labeled internal standard working solution (e.g., [²H₃, ¹⁵N]Sorafenib at 50 ng/mL in acetonitrile).[5]
-
Precipitate Proteins: Add 0.5 mL of acetonitrile to the plasma sample.[5][9]
-
Vortex: Vortex the mixture for 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifuge: Centrifuge the sample at high speed (e.g., 13,000 x g) for 10 minutes to pellet the precipitated proteins.[7]
-
Transfer Supernatant: Carefully transfer the supernatant to a clean tube or a well plate for LC-MS/MS analysis.
Caption: Workflow for Sorafenib extraction from plasma using protein precipitation.
LC-MS/MS Operating Conditions
The following table summarizes typical LC-MS/MS parameters for the analysis of Sorafenib.
| Parameter | Typical Value |
| Liquid Chromatography | |
| Column | C18 reverse-phase column (e.g., Waters SymmetryShield RP8, 2.1x50 mm, 3.5 µm)[5] |
| Mobile Phase | Acetonitrile and 0.1% formic acid in water (e.g., 65:35 v/v)[5][8] |
| Flow Rate | 0.25 mL/min[5] |
| Column Temperature | 35 °C[5] |
| Injection Volume | 2.0 µL[7] |
| Mass Spectrometry | |
| Ionization Mode | Electrospray Ionization (ESI), Positive[5] |
| Capillary Voltage | 3.5 kV[5] |
| Source Temperature | 130 °C[5] |
| Desolvation Temperature | 410 °C[5] |
| MRM Transitions | Sorafenib: m/z 464.9 → 252.0 [²H₃, ¹⁵N]Sorafenib: m/z 469.0 → 259.0[5][10] |
| Collision Energy | ~33 eV (optimize for your instrument)[5] |
Quantitative Data Summary
The use of a labeled internal standard generally allows for lower limits of quantification and a broad linear range.
| Method | Labeled Internal Standard | LLOQ (ng/mL) | Linear Range (ng/mL) | Reference |
| LC-MS/MS | [²H₃, ¹⁵N]Sorafenib | 5 | 5 - 2000 | [5] |
| LC-MS/MS | [²H₃, ¹⁵N]Sorafenib | 7.3 | 7.3 - 7260 | [9] |
| UPLC-MS/MS | Not specified | 4 | 4 - 1000 | [6][7] |
Signaling Pathway and Logical Relationships
The following diagram illustrates the logical workflow for troubleshooting low sensitivity in a Sorafenib LC-MS/MS assay.
Caption: Troubleshooting workflow for low sensitivity in Sorafenib LC-MS/MS assays.
References
- 1. restek.com [restek.com]
- 2. Quantitation of sorafenib and its active metabolite sorafenib N-oxide in human plasma by liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Development of a Rapid and Sensitive LC-MS/MS assay for the Determination of Sorafenib in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A high throughput method for Monitoring of Sorafenib, regorafenib, cabozantinib and their metabolites with UPLC-MS/MS in rat plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | A high throughput method for Monitoring of Sorafenib, regorafenib, cabozantinib and their metabolites with UPLC-MS/MS in rat plasma [frontiersin.org]
- 8. wjbphs.com [wjbphs.com]
- 9. A rapid and sensitive method for determination of sorafenib in human plasma using a liquid chromatography/tandem mass spectrometry assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development of a rapid and sensitive LC-MS/MS assay for the determination of sorafenib in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing poor recovery of Sorafenib-13C,d3 during sample extraction
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the poor recovery of Sorafenib-13C,d3 during sample extraction. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of poor recovery for this compound?
Poor recovery of this compound, an isotopically labeled internal standard, can stem from several factors throughout the sample preparation workflow. Key areas to investigate include:
-
Suboptimal Extraction Method: The chosen extraction technique (Protein Precipitation, Liquid-Liquid Extraction, or Solid-Phase Extraction) may not be suitable for the sample matrix or the physicochemical properties of Sorafenib.
-
Incorrect pH: The pH of the sample and extraction solvents can significantly impact the ionization state and solubility of Sorafenib, thereby affecting its partitioning and recovery.
-
Matrix Effects: Components within the biological matrix (e.g., plasma, serum) can interfere with the extraction process or cause ion suppression/enhancement during LC-MS/MS analysis.[1][2][3][4]
-
Incomplete Elution (SPE): For Solid-Phase Extraction, the elution solvent may not be strong enough to completely recover the analyte and internal standard from the sorbent.
-
Analyte Instability: this compound may degrade during sample processing or storage if exposed to adverse conditions.
-
Pipetting or Procedural Errors: Inaccurate pipetting of the internal standard or sample, as well as deviations from the validated protocol, can lead to apparent low recovery.
Q2: Should I expect the recovery of this compound to be identical to the unlabeled Sorafenib?
Theoretically, the physicochemical properties of this compound are nearly identical to unlabeled Sorafenib, and therefore, their extraction recoveries should be very similar. The stable isotope labeling is not expected to significantly alter its chemical behavior during extraction. A significant deviation in the recovery of the internal standard compared to the analyte may indicate a procedural issue or a problem with the internal standard itself.
Q3: Can the source or quality of my this compound internal standard affect recovery?
Yes, the purity and stability of the internal standard are crucial. Impurities or degradation of the this compound stock solution can lead to inaccurate spiking concentrations and consequently, erroneous recovery calculations. It is essential to use a well-characterized internal standard from a reputable supplier and to handle and store it according to the manufacturer's recommendations.
Troubleshooting Guides
Low Recovery in Protein Precipitation
Protein precipitation is a common and straightforward method for sample preparation.[5][6][7][8][9][10] If you are experiencing low recovery of this compound using this technique, consider the following:
-
Choice of Precipitation Solvent: Acetonitrile is a frequently used and effective solvent for precipitating proteins in plasma samples for Sorafenib analysis.[5][6][7][8][10] Methanol is another option. If recovery is low, consider experimenting with different ratios of organic solvent to plasma.
-
Insufficient Vortexing/Mixing: Ensure thorough vortexing after the addition of the precipitation solvent to facilitate complete protein precipitation and release of the analyte and internal standard into the supernatant.
-
Precipitation of the Analyte: In rare cases, the analyte may co-precipitate with the proteins. This can sometimes be addressed by adjusting the pH of the sample before adding the organic solvent.
Low Recovery in Liquid-Liquid Extraction (LLE)
LLE is a powerful technique for sample clean-up. Here are some troubleshooting tips for poor this compound recovery:
-
Solvent Selection: The choice of extraction solvent is critical. Diethyl ether has been used for the LLE of Sorafenib.[11] The polarity of the solvent should be optimized to ensure efficient partitioning of Sorafenib from the aqueous phase to the organic phase.
-
pH Adjustment: The pH of the aqueous phase can significantly influence the extraction efficiency. Sorafenib is a weakly basic compound, so adjusting the pH to an appropriate level can improve its extraction into an organic solvent.
-
Insufficient Mixing/Shaking: Ensure vigorous mixing to maximize the surface area between the aqueous and organic phases, allowing for efficient partitioning of the analyte.
-
Emulsion Formation: Emulsions can form at the interface of the two layers, trapping the analyte and leading to poor recovery. Techniques to break emulsions include centrifugation, addition of salt, or filtration.
Low Recovery in Solid-Phase Extraction (SPE)
SPE offers high selectivity and clean extracts. If you are facing recovery issues with this compound using SPE, consider these points:
-
Sorbent Selection: The choice of sorbent material is crucial. For Sorafenib, a C18 sorbent is commonly used.[12][13]
-
Conditioning and Equilibration: Ensure the SPE cartridge is properly conditioned and equilibrated according to the manufacturer's instructions. Inadequate conditioning can lead to poor retention of the analyte.
-
Sample Loading: The flow rate during sample loading should be slow enough to allow for proper binding of the analyte to the sorbent.
-
Washing Steps: The wash solvent should be strong enough to remove interferences without eluting the analyte of interest.
-
Elution Solvent: If the analyte is retained on the column but not eluted, the elution solvent may not be strong enough. Consider increasing the organic content or changing the pH of the elution solvent. For Sorafenib on a C18 column, elution with a high percentage of acetonitrile or methanol is common.[13]
Quantitative Data Summary
The following tables summarize reported recovery data for Sorafenib from various studies. This data can be used as a benchmark for your own experiments.
Table 1: Sorafenib Recovery using Protein Precipitation
| Biological Matrix | Precipitation Solvent | Recovery (%) | Reference |
| Rat Plasma | Acetonitrile | 75.6 - 94.4 | [5] |
| Human Plasma | Acetonitrile | >99 | [6] |
| Human Plasma | Acetonitrile | 92.86 - 99.88 | [7] |
| Human Serum | Acetonitrile | >40 | [14] |
Table 2: Sorafenib Recovery using Liquid-Liquid Extraction
| Biological Matrix | Extraction Solvent | Recovery (%) | Reference |
| Human Serum | Diethyl Ether | >85 | [11] |
Table 3: Sorafenib Recovery using Solid-Phase Extraction
| Biological Matrix | Sorbent | Elution Solvent | Recovery (%) | Reference | | :--- | :--- | :--- | :--- | | Human Plasma | Oasis PRiME HLB® | Not Specified | >85 |[12] | | Human Serum | Bond Elut C18 | >60% Acetonitrile | Not specified, but efficient |[13] |
Experimental Protocols
Detailed Protocol for Protein Precipitation
This protocol is a representative example for the extraction of Sorafenib from plasma.
-
Sample Preparation:
-
Aliquot 100 µL of plasma sample into a microcentrifuge tube.
-
Add 20 µL of the this compound internal standard (IS) working solution.
-
Vortex for 30 seconds.[5]
-
-
Protein Precipitation:
-
Centrifugation:
-
Centrifuge the samples at 13,000 x g for 10 minutes at 4°C.[5]
-
-
Supernatant Transfer:
-
Carefully transfer the supernatant to a clean tube or a well plate for LC-MS/MS analysis.
-
Visualizations
Experimental Workflow for Protein Precipitation
Caption: Protein Precipitation Workflow for Sorafenib Extraction.
Troubleshooting Decision Tree for Low Internal Standard Recovery
Caption: Decision Tree for Troubleshooting Low this compound Recovery.
References
- 1. Sample matrix has a major impact on accuracy of peptide quantification: Assessment of calibrator and internal standard selection and method validation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chromatographytoday.com [chromatographytoday.com]
- 3. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. A high throughput method for Monitoring of Sorafenib, regorafenib, cabozantinib and their metabolites with UPLC-MS/MS in rat plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. wjbphs.com [wjbphs.com]
- 7. Development of a Rapid and Sensitive LC-MS/MS assay for the Determination of Sorafenib in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Quantitation of sorafenib and its active metabolite sorafenib N-oxide in human plasma by liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | HPLC-UV method development and validation for anticancer drug sorafenib and the co-prescribed drug dexamethasone: application to pharmacokinetic evaluation of sorafenib nanoformulations [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. farmaciajournal.com [farmaciajournal.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Minimizing carryover in LC-MS/MS analysis of Sorafenib
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize carryover in the Liquid Chromatography-Mass Spectrometry (LC-MS/MS) analysis of Sorafenib.
Frequently Asked Questions (FAQs)
Q1: What is carryover in LC-MS/MS analysis, and why is it a significant issue for Sorafenib?
A1: Carryover refers to the appearance of an analyte's signal in a blank or subsequent sample injection after the analysis of a sample with a high concentration of that analyte.[1] It occurs when remnants of the analyte from a previous injection are retained within the LC-MS/MS system and elute during a later run, leading to artificially inflated results for subsequent samples.[1] This can severely compromise the accuracy and reliability of quantitative data.
Sorafenib, due to its chemical properties, can adsorb to various surfaces within the analytical system, including injector components, tubing, and the analytical column. This adsorption can be caused by hydrophobic, ionic, or hydrogen bonding interactions, making it particularly susceptible to carryover issues.[2]
Q2: What are the acceptable limits for carryover in a validated bioanalytical method?
A2: According to regulatory guidelines, carryover should be minimized during method development.[3][4] In the validation phase, carryover is assessed by injecting a blank sample immediately after a high-concentration standard (typically at the Upper Limit of Quantitation, ULOQ). The response in the blank sample should not exceed 20% of the Lower Limit of Quantitation (LLOQ) for the analyte (Sorafenib) and 5% for the internal standard.[3]
Q3: What are the most common sources of carryover in an LC-MS/MS system?
A3: Carryover can originate from multiple components within the LC-MS/MS system. The most common sources include the autosampler, the analytical column, and the mass spectrometer's ion source.
-
Autosampler: The injection needle, valve rotor seals, sample loop, and wash station can all retain analyte.[2][5] Worn or dirty rotor seals are a frequent cause.[2]
-
Analytical Column: The column, including the guard column, can be a significant source of carryover, especially if the analyte has strong interactions with the stationary phase.[1][5]
-
Connectors and Tubing: Tiny cracks or gaps in fittings and tubing can trap and later release the analyte.[2]
-
Mass Spectrometer Ion Source: Contamination can build up on the ion source components, such as the cone or curtain plate, leading to a persistent background signal that can be mistaken for carryover.[1][5]
Troubleshooting Guides
Q4: How can I systematically identify the source of Sorafenib carryover?
A4: A systematic, component-by-component investigation is the most effective way to pinpoint the source of carryover.[1][2] This involves strategically injecting blanks and standards while bypassing or swapping different parts of the LC system.
The workflow below outlines a logical approach to isolate the carryover source. Start by confirming the issue is carryover and not general contamination. Then, test the system by bypassing the column and then the autosampler to determine which component is retaining the Sorafenib.
Q5: What are the most effective injector cleaning solutions and wash protocols for Sorafenib?
A5: A robust injector wash protocol is critical for minimizing carryover from the autosampler. This often involves using a strong, highly organic wash solvent and ensuring the wash volume is sufficient to completely flush the needle and sample loop. For stubborn compounds like Sorafenib, a multi-solvent wash cycle can be more effective than a single solvent.
| Wash Solution Component | Purpose & Rationale | Example Composition |
| Strong Organic Solvent | Solubilizes and removes the hydrophobic Sorafenib molecule. | 100% Acetonitrile or Methanol |
| Acidic Modifier | Can help disrupt ionic interactions by protonating residual silanols or the analyte itself. | 0.1 - 1% Formic Acid in Acetonitrile/Water |
| Basic Modifier | Can help remove acidic compounds or alter surface charges. | 0.1 - 1% Ammonium Hydroxide in Acetonitrile/Water |
| "Magic Mix" | A strong, diverse solvent mixture designed to remove a wide range of compounds. | Acetonitrile/Methanol/Isopropanol/Water with Formic Acid |
| Mobile Phase | Used as a final rinse to re-equilibrate the needle and loop with the starting conditions. | Initial Mobile Phase Composition |
Q6: How can the mobile phase and column washing be optimized to reduce Sorafenib carryover?
A6: Mobile phase composition and the gradient's column wash step play a crucial role in preventing analyte buildup on the column. Using additives can modify the stationary phase or analyte to reduce unwanted interactions. An aggressive column wash at the end of each run is essential. Research indicates that cycling between high and low organic mobile phases during the column wash can be more effective than a continuous high organic wash.[6]
| Parameter | Recommendation | Rationale |
| Mobile Phase A | 0.1% Formic Acid or Acetic Acid in Water.[7][8][9] | Acidic pH ensures basic analytes like Sorafenib are protonated, which can improve peak shape, but may reduce retention on reversed-phase columns.[10] |
| Mobile Phase B | Acetonitrile or Methanol.[8][9][11] | Acetonitrile is often preferred for its lower viscosity and strong elution strength in reversed-phase LC.[8] |
| Column Wash Step | Incorporate a high-organic wash (e.g., 90-95% Mobile Phase B) for an extended period (several column volumes). | Ensures that strongly retained compounds, including Sorafenib, are eluted from the column before the next injection. |
| Advanced Column Wash | Cycle the gradient between high organic (e.g., 95% B) and low organic (e.g., 5% B) several times at the end of the run.[6] | This "solvent cycling" can be more effective at stripping strongly adsorbed molecules from the stationary phase than a simple hold at high organic. |
Q7: Which analytical columns are recommended for Sorafenib analysis to minimize carryover?
A7: The choice of analytical column is critical. While C18 columns are commonly used, performance can vary significantly between manufacturers even with nominally the same chemistry.[6] It may be necessary to screen several columns during method development.
| Column Chemistry | Particle Size (µm) | Dimensions (mm) | Reference |
| Acquity UPLC BEH™ C18 | 1.7 | 1.0 x 100 | [7] |
| Waters X-Terra MS C18 | 3.5 | 2.1 x 50 | [12] |
| Waters SymmetryShield RP8 | 3.5 | 2.1 x 50 | [9][13] |
| Intersil ODS C18 | 5 | 4.6 x 250 | [11] |
Detailed Experimental Protocols
Protocol 1: Systematic Carryover Investigation
This protocol details the sequence of injections to differentiate between carryover and contamination and to begin isolating the source.
-
System Equilibration: Equilibrate the LC-MS/MS system with the initial mobile phase conditions until a stable baseline is achieved.
-
Pre-Blank Injection: Inject a blank sample (matrix and internal standard, if applicable). This chromatogram should be free of Sorafenib. A peak here indicates system contamination, not carryover.[2]
-
ULOQ Injection: Inject a high concentration standard at the Upper Limit of Quantitation (ULOQ). This will introduce the analyte to the system at a high level.
-
Post-Blank Injection 1: Immediately following the ULOQ injection, inject a blank sample. Analyze the peak area for Sorafenib.
-
Post-Blank Injection 2 & 3: Inject at least two more consecutive blank samples.
-
Data Analysis:
-
Contamination: If the peak area for Sorafenib is consistent across the pre-blank and all post-blank injections, the source is likely contamination of the mobile phase or blank solution.[2]
-
Carryover: If the peak in "Post-Blank 1" is significant (e.g., >20% of LLOQ) and its area decreases in subsequent post-blank injections, carryover is confirmed.[2] The magnitude of the peak in the first post-blank indicates the severity of the carryover issue.
-
Protocol 2: Aggressive Autosampler Wash Method
This protocol should be implemented in the injection method to clean the needle and injection pathway between samples.
-
Select Wash Solvents: Prepare at least two different wash solutions.
-
Wash Solvent 1 (Strong Organic): 90:10 Acetonitrile:Isopropanol with 0.2% Formic Acid.
-
Wash Solvent 2 (Aqueous/Organic): 50:50 Acetonitrile:Water.
-
-
Program the Wash Cycle: Modify the autosampler program to perform the following wash sequence after each sample injection.
-
Step 1: Wash the exterior of the needle with Wash Solvent 2.
-
Step 2: Draw a large volume (e.g., 3-5 times the loop volume) of Wash Solvent 1 into the sample loop and needle.
-
Step 3: Expel the solvent to waste.
-
Step 4: Repeat steps 2 and 3 for a total of two cycles.
-
Step 5: Draw a large volume of Wash Solvent 2 (or the initial mobile phase) into the sample loop and needle.
-
Step 6: Expel the solvent to waste. This final rinse removes the strong wash solvent and prepares the system for the next injection.
-
-
Verify Effectiveness: Run the carryover test (Protocol 1) again to confirm that the new wash method has reduced carryover to an acceptable level.
References
- 1. Troubleshooting Carry-Over in the LC-MS Analysis of Biomolecules: The Case of Neuropeptide Y - PMC [pmc.ncbi.nlm.nih.gov]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. ema.europa.eu [ema.europa.eu]
- 4. fda.gov [fda.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Development and validation of a UPLC-MS/MS method for simultaneous detection of doxorubicin and sorafenib in plasma: Application to pharmacokinetic studies in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A high throughput method for Monitoring of Sorafenib, regorafenib, cabozantinib and their metabolites with UPLC-MS/MS in rat plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. wjbphs.com [wjbphs.com]
- 10. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 11. Bot Verification [rasayanjournal.co.in]
- 12. Quantitation of sorafenib and its active metabolite sorafenib N-oxide in human plasma by liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Chromatographic Separation of Sorafenib and Sorafenib-¹³C,d₃
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chromatographic separation of Sorafenib and its isotopically labeled internal standard, Sorafenib-¹³C,d₃.
Frequently Asked Questions (FAQs)
Q1: What are the most common chromatographic methods for the analysis of Sorafenib and its internal standard?
A1: High-Performance Liquid Chromatography (HPLC) with UV detection and Ultra-High-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) are the most prevalent methods for the quantification of Sorafenib. UPLC-MS/MS is generally preferred for bioanalytical applications due to its higher sensitivity and selectivity.[1][2][3][4]
Q2: Why is an internal standard like Sorafenib-¹³C,d₃ necessary for accurate quantification?
A2: An isotopically labeled internal standard such as Sorafenib-¹³C,d₃ is crucial for accurate quantification, especially in complex matrices like plasma.[5][6] It behaves chromatographically identically to the analyte (Sorafenib) and helps to correct for variations in sample preparation, injection volume, and ionization efficiency in mass spectrometry, leading to more precise and accurate results.[3]
Q3: What are the typical sample preparation techniques for analyzing Sorafenib in biological matrices?
A3: Protein precipitation is a simple and widely used method for extracting Sorafenib from plasma samples.[1][3][7][8] This technique involves adding a solvent like acetonitrile to the plasma sample to precipitate proteins, followed by centrifugation to separate the supernatant containing the analyte for injection into the chromatographic system.[1][3]
Q4: What is the mechanism of action of Sorafenib?
A4: Sorafenib is a multi-kinase inhibitor that targets several key signaling pathways involved in tumor growth and angiogenesis.[9][10][11] It inhibits the RAF/MEK/ERK signaling pathway, which is crucial for cell proliferation, and also targets receptor tyrosine kinases such as VEGFR and PDGFR, thereby inhibiting angiogenesis.[9][12][13]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing or Fronting) | - Inappropriate mobile phase pH. - Column degradation or contamination. - Sample overload. | - Adjust the mobile phase pH to ensure the analyte is in a single ionic form. A common mobile phase additive is formic acid (0.1%).[1][7] - Use a guard column and ensure proper sample cleanup.[1] If the column is old, replace it. - Reduce the concentration of the injected sample. |
| Co-elution of Sorafenib and Sorafenib-¹³C,d₃ with Matrix Components | - Insufficient chromatographic resolution. - Matrix effects from endogenous plasma components. | - Optimize the mobile phase gradient or switch to a different column chemistry (e.g., from C18 to a phenyl-hexyl column). - Employ a more rigorous sample clean-up method, such as solid-phase extraction (SPE). - For UPLC-MS/MS, optimize the MRM transitions to ensure specificity.[3][14] |
| Low Sensitivity / Poor Signal Intensity | - Suboptimal ionization in the mass spectrometer. - Inefficient sample extraction. - Low concentration of the analyte in the sample. | - Optimize MS parameters, including spray voltage, gas flows, and collision energy.[3][14] - Evaluate and optimize the protein precipitation or extraction solvent and procedure for better recovery.[8] - Concentrate the sample if possible, or use a more sensitive instrument. |
| Inconsistent Retention Times | - Fluctuations in mobile phase composition or flow rate. - Temperature variations. - Column equilibration issues. | - Ensure the HPLC/UPLC system is well-maintained and the pumps are delivering a consistent flow. Use a high-quality solvent mixer. - Use a column oven to maintain a constant temperature.[1] - Ensure the column is adequately equilibrated with the mobile phase before each injection. |
| High Backpressure | - Blockage in the system (e.g., guard column, column frit). - Particulate matter from the sample. - Mobile phase precipitation. | - Replace the guard column or filter. If the column is blocked, try back-flushing it at a low flow rate. - Filter all samples and mobile phases before use. - Ensure mobile phase components are fully miscible and will not precipitate under the operating conditions. |
Experimental Protocols
Representative UPLC-MS/MS Method
This protocol is a representative example for the analysis of Sorafenib and Sorafenib-¹³C,d₃ in human plasma.
1. Sample Preparation (Protein Precipitation) [1][3]
-
To 50 µL of plasma sample, add 150 µL of acetonitrile containing the internal standard (Sorafenib-¹³C,d₃) at a concentration of 100 ng/mL.
-
Vortex the mixture for 1 minute to precipitate the proteins.
-
Centrifuge the sample at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean vial for UPLC-MS/MS analysis.
-
Column: Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient:
-
0-0.5 min: 90% A
-
0.5-2.0 min: Linear gradient to 10% A
-
2.0-2.5 min: Hold at 10% A
-
2.5-3.0 min: Return to 90% A and re-equilibrate
-
-
Injection Volume: 5 µL
-
Column Temperature: 40 °C
3. MS/MS Conditions (Triple Quadrupole) [3][14]
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions:
-
Sorafenib: 465.1 > 252.1
-
Sorafenib-¹³C,d₃: 469.1 > 256.1
-
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150 °C
-
Desolvation Temperature: 400 °C
Data Presentation
Table 1: Comparison of HPLC and UPLC-MS/MS Methods for Sorafenib Analysis
| Parameter | HPLC-UV Method[2][15] | UPLC-MS/MS Method[1][3][4] |
| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) | C18 (e.g., 2.1 x 50 mm, 1.7 µm) |
| Mobile Phase | Acetonitrile and Phosphate Buffer | Acetonitrile and 0.1% Formic Acid in Water |
| Flow Rate | 1.0 - 1.5 mL/min | 0.2 - 0.5 mL/min |
| Detection | UV at ~265 nm | Tandem Mass Spectrometry (MRM) |
| Run Time | 5 - 10 minutes | 2 - 5 minutes |
| Sensitivity (LLOQ) | ~10-50 ng/mL | ~0.5-5 ng/mL |
Visualizations
Caption: Experimental workflow for Sorafenib analysis.
Caption: Sorafenib signaling pathway inhibition.
References
- 1. Frontiers | A high throughput method for Monitoring of Sorafenib, regorafenib, cabozantinib and their metabolites with UPLC-MS/MS in rat plasma [frontiersin.org]
- 2. Development and validation of an HPLC-UV method for sorafenib quantification in human plasma and application to patients with cancer in routine clinical practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of a Rapid and Sensitive LC-MS/MS assay for the Determination of Sorafenib in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A high throughput method for Monitoring of Sorafenib, regorafenib, cabozantinib and their metabolites with UPLC-MS/MS in rat plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Sorafenib-13C,d3 | Apoptosis | 1210608-86-8 | Invivochem [invivochem.com]
- 7. wjbphs.com [wjbphs.com]
- 8. Frontiers | HPLC-UV method development and validation for anticancer drug sorafenib and the co-prescribed drug dexamethasone: application to pharmacokinetic evaluation of sorafenib nanoformulations [frontiersin.org]
- 9. go.drugbank.com [go.drugbank.com]
- 10. ClinPGx [clinpgx.org]
- 11. Sorafenib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. PharmGKB summary: Sorafenib Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Quantitation of sorafenib and its active metabolite sorafenib N-oxide in human plasma by liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Bot Verification [rasayanjournal.co.in]
Solving solubility issues of Sorafenib-13C,d3 in assay buffers
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering solubility issues with Sorafenib-13C,d3 in assay buffers. The following information is designed to troubleshoot and resolve common challenges in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and is its solubility different from unlabeled Sorafenib?
A1: this compound is a stable isotope-labeled version of Sorafenib, containing one Carbon-13 atom and three Deuterium atoms. This labeling is primarily for use as an internal standard in quantitative bioanalysis. The isotopic substitution has a negligible effect on the physicochemical properties, so its solubility is expected to be virtually identical to that of unlabeled Sorafenib.
Q2: Why is this compound poorly soluble in aqueous assay buffers?
A2: Sorafenib is a lipophilic molecule, belonging to the Biopharmaceutics Classification System (BCS) Class II, which means it has high permeability but low aqueous solubility.[1][2] Its solubility in aqueous solutions with a pH ranging from 1.2 to 7.4 is very low.[1]
Q3: What is the recommended solvent for preparing a stock solution of this compound?
A3: Dimethyl sulfoxide (DMSO) is the most recommended solvent for preparing a high-concentration stock solution of Sorafenib and its analogs.[3][4][5][6][7] Sorafenib is soluble in DMSO at concentrations as high as 200 mg/mL.[4][5][8]
Q4: Can I store this compound in an aqueous buffer after dilution from a DMSO stock?
A4: It is not recommended to store aqueous solutions of Sorafenib for more than one day due to its limited stability and potential for precipitation.[3] Prepare fresh dilutions for each experiment.
Troubleshooting Guide
Issue: Precipitation is observed when diluting the this compound DMSO stock solution into my aqueous assay buffer.
This is a common issue due to the poor aqueous solubility of Sorafenib. Here are several troubleshooting steps you can take:
1. Optimize the DMSO Concentration:
-
Problem: The final concentration of DMSO in the assay buffer may be too low to maintain the solubility of this compound.
-
Solution: While high concentrations of DMSO can be toxic to cells, a final concentration of up to 0.5% (v/v) is generally well-tolerated by most cell lines. Critically, ensure your final DMSO concentration is consistent across all experimental and control groups.
2. Adjust the pH of the Assay Buffer:
-
Problem: Sorafenib's solubility is pH-dependent.
-
Solution: Sorafenib exhibits higher solubility in acidic conditions.[9][10] If your experimental conditions permit, lowering the pH of your assay buffer may improve solubility. However, ensure the pH is compatible with your biological system.
3. Utilize Co-solvents and Surfactants:
-
Problem: The assay buffer lacks components to aid in solubilization.
-
Solution: The addition of a small amount of a pharmaceutically acceptable surfactant can significantly increase solubility. For example, the addition of 1.0% Sodium Dodecyl Sulfate (SDS) has been shown to increase the solubility of Sorafenib tosylate in various buffers.[11] For cell-based assays, non-ionic detergents like Tween-20 or Triton X-100 at low concentrations (e.g., 0.01 - 0.05%) might be an option, but their compatibility with the specific cell line must be verified.[12]
4. Employ Solubilizing Agents:
-
Problem: The inherent properties of Sorafenib lead to poor aqueous solubility.
-
Solution: Complexation with agents like cyclodextrins can enhance the aqueous solubility of poorly soluble drugs.[13] This approach may be suitable for certain in vitro assays.
Quantitative Solubility Data
The following table summarizes the solubility of Sorafenib in various solvents and buffer systems. This data can be used as a reference when preparing solutions for your experiments.
| Solvent/Buffer System | Concentration | Reference |
| DMSO | ~20 mg/mL | [3] |
| DMSO | 200 mg/mL | [4][5][8] |
| DMSO | 92 mg/mL (197.92 mM) | [6] |
| Dimethyl formamide | ~20 mg/mL | [3] |
| 1:2 DMSO:PBS (pH 7.2) | ~0.3 mg/mL | [3] |
| Water | Insoluble | [6] |
| Water | ~10-20 µM | [4][5][8] |
| Ethanol | Insoluble | [6] |
| 0.1 N HCl + 1.0% SDS | 0.314 ± 0.006 mg/mL (Form I) | [11] |
| Acetate Buffer (pH 4.5) + 1.0% SDS | 2.404 ± 0.012 mg/mL (Form I) | [11] |
| Phosphate Buffer (pH 6.8) + 1.0% SDS | 0.051 ± 0.005 mg/mL (Form I) | [11] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
-
Materials: this compound (crystalline solid), Anhydrous DMSO.
-
Procedure:
-
Allow the vial of this compound to equilibrate to room temperature before opening.
-
Weigh the desired amount of this compound in a sterile microfuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mg/mL).
-
Vortex the solution thoroughly until the solid is completely dissolved. Gentle warming (e.g., 37°C for 10 minutes) or sonication can be used to aid dissolution.[14]
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Protocol 2: Preparation of Working Solutions in Assay Buffer
-
Materials: this compound DMSO stock solution, desired aqueous assay buffer.
-
Procedure:
-
Thaw an aliquot of the this compound DMSO stock solution.
-
Perform serial dilutions of the stock solution in your assay buffer to achieve the final desired working concentrations.
-
It is crucial to add the DMSO stock solution to the assay buffer while vortexing to ensure rapid mixing and minimize precipitation.
-
Visually inspect the final solution for any signs of precipitation.
-
Use the freshly prepared working solutions immediately. Do not store aqueous dilutions.[3]
-
Visualizations
Caption: Experimental workflow for preparing this compound solutions.
Caption: Troubleshooting decision tree for this compound solubility.
References
- 1. EP4032529A1 - Sorafenib pharmaceutical composition having high bioavailability and application - Google Patents [patents.google.com]
- 2. preprints.org [preprints.org]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. Sorafenib | Cell Signaling Technology [cellsignal.com]
- 6. selleckchem.com [selleckchem.com]
- 7. apexbt.com [apexbt.com]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Structural Polymorphism of Sorafenib Tosylate as a Key Factor in Its Solubility Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Enhancing solubility and stability of sorafenib through cyclodextrin-based inclusion complexation: in silico and in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. apexbt.com [apexbt.com]
Validation & Comparative
A Comparative Guide to Internal Standards for Sorafenib Quantification Assays
For researchers, scientists, and drug development professionals engaged in the bioanalysis of the kinase inhibitor Sorafenib, the choice of an appropriate internal standard (IS) is critical for developing robust and reliable quantification methods. This guide provides a comparative analysis of different internal standards used in Sorafenib assays, supported by experimental data from published literature.
The primary role of an internal standard in quantitative analysis is to correct for the variability in sample preparation and instrument response.[1] For liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays, the ideal internal standard co-elutes with the analyte and experiences similar ionization effects, thereby compensating for matrix effects.[2] The two main categories of internal standards used for Sorafenib quantification are stable-isotope labeled (SIL) Sorafenib and structural analogs.
Comparison of Internal Standards
The selection of an internal standard significantly impacts the accuracy, precision, and robustness of a Sorafenib bioanalytical assay. Below is a summary of commonly used internal standards and their reported performance characteristics.
| Internal Standard Type | Specific Compound | Sample Matrix | Sample Preparation | Key Performance Metrics | Reference |
| Stable-Isotope Labeled (SIL) | [2H3, 15N]-Sorafenib | Human Plasma | Protein Precipitation | Accuracy: 92.86–99.88 % Precision (RSD): 1.19–4.53 % | [3][4] |
| Stable-Isotope Labeled (SIL) | [2H3, 13C]-Sorafenib | Human Plasma | Protein Precipitation | Accuracy: <5.3% deviation Precision (CV): <6.9% | [5] |
| Structural Analog | Lapatinib | Human Plasma | Protein Precipitation | Accuracy: 89.4% to 108.8% Precision (CV): ≤ 7.2% Recovery: ≥85.5% | [6] |
| Structural Analog | Erlotinib | Rat Plasma | Protein Precipitation | Accuracy (Er %): -8.8 to 13.9% Precision (RSD): <10% | [7] |
| Structural Analog | Gilteritinib | Rat Plasma | Protein Precipitation | Accuracy: within ±15% Precision (CV): 2.5% to 11.1% Recovery: 75.6%–94.4% | [8] |
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing assay performance. The following sections outline typical experimental protocols for Sorafenib quantification using different types of internal standards.
Assay using Stable-Isotope Labeled (SIL) Internal Standard: [2H3, 15N]-Sorafenib
-
Sample Preparation: To 50 µL of human plasma, 0.5 mL of acetonitrile containing the internal standard ([2H3, 15N]-Sorafenib) is added for protein precipitation.[3][4]
-
Chromatographic Separation:
-
Mass Spectrometry:
-
Ionization: Positive ion electrospray ionization (ESI+).
-
Detection: Multiple Reaction Monitoring (MRM).
-
Transitions: Sorafenib: m/z 464.9 → 252.0; [2H3, 15N]-Sorafenib: m/z 469.0 → 259.0.[3]
-
Assay using a Structural Analog Internal Standard: Lapatinib
-
Sample Preparation: Protein precipitation with acetonitrile is performed.[6]
-
Chromatographic Separation:
-
Detection: UV detection at 260 nm.[6]
Workflow for Cross-Validation of Sorafenib Assays
The following diagram illustrates a typical workflow for the cross-validation of bioanalytical methods for Sorafenib, comparing a stable-isotope labeled internal standard with a structural analog.
Caption: Workflow for Sorafenib assay cross-validation.
Signaling Pathway of Sorafenib
Sorafenib is a multi-kinase inhibitor that targets several key signaling pathways involved in tumor proliferation and angiogenesis.
Caption: Sorafenib's mechanism of action.
Conclusion
The choice between a stable-isotope labeled internal standard and a structural analog for Sorafenib quantification depends on the specific requirements of the assay, including desired accuracy, precision, cost, and availability of the internal standard. SIL internal standards are generally considered the "gold standard" as their physicochemical properties are nearly identical to the analyte, leading to better correction for matrix effects and variability during sample processing.[9] However, structural analogs can also provide acceptable results and may be a more cost-effective option, provided that the method is thoroughly validated to demonstrate their suitability. The data presented in this guide can assist researchers in making an informed decision for their specific bioanalytical needs.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 3. Development of a Rapid and Sensitive LC-MS/MS assay for the Determination of Sorafenib in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. wjbphs.com [wjbphs.com]
- 5. Quantitation of sorafenib and its active metabolite sorafenib N-oxide in human plasma by liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Development and validation of a UPLC-MS/MS method for simultaneous detection of doxorubicin and sorafenib in plasma: Application to pharmacokinetic studies in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A high throughput method for Monitoring of Sorafenib, regorafenib, cabozantinib and their metabolites with UPLC-MS/MS in rat plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Sorafenib-13C,d3 and Sorafenib-d3 for Research Applications
Introduction
Sorafenib is a multi-kinase inhibitor used in the treatment of various cancers, including hepatocellular carcinoma and renal cell carcinoma.[1][2] Its mechanism of action involves the inhibition of several key signaling pathways responsible for tumor growth and angiogenesis, primarily the RAF/MEK/ERK pathway and receptor tyrosine kinases such as VEGFR and PDGFR.[3] In research and clinical settings, accurate quantification of drug concentrations in biological matrices is crucial for pharmacokinetic (PK) and pharmacodynamic (PD) studies. This is typically achieved using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with the aid of a stable isotope-labeled internal standard (SIL-IS).
This guide provides an objective comparison between two commonly used isotopic variants of Sorafenib: Sorafenib-d3 (deuterated) and Sorafenib-13C,d3 (dual-labeled with Carbon-13 and deuterium). We will examine their performance as internal standards, discuss potential isotopic effects on metabolism, and provide standardized experimental protocols for their application.
Physicochemical and Isotopic Properties
The key difference between this compound and Sorafenib-d3 lies in the type and location of isotopic labeling. Sorafenib-d3 contains three deuterium atoms on the N-methyl group.[4] this compound has the same three deuterium atoms, plus a Carbon-13 atom in the same methyl group.[5][6] This subtle structural difference has significant implications for their application.
| Property | This compound | Sorafenib-d3 | Unlabeled Sorafenib |
| Molecular Formula | C₂₀¹³CH₁₃D₃ClF₃N₄O₃ | C₂₁H₁₃D₃ClF₃N₄O₃ | C₂₁H₁₆ClF₃N₄O₃ |
| Average Molecular Weight | ~468.8 g/mol | ~467.8 g/mol | 464.8 g/mol |
| Isotopic Labels | 1x ¹³C, 3x ²H (D) | 3x ²H (D) | None |
| Label Location | N-methyl group | N-methyl group | N/A |
| Min. Isotopic Enrichment | ≥99% ¹³C; ≥98% D[7] | ≥99% (d₁-d₃)[4] | N/A |
Performance Comparison in Research Applications
The choice between this compound and Sorafenib-d3 primarily depends on the specific experimental goal, whether it is for quantitative bioanalysis or metabolic investigation.
Application as Internal Standards in Mass Spectrometry
An ideal internal standard should behave identically to the analyte during sample preparation and analysis but be distinguishable by the mass spectrometer.[8]
| Performance Metric | This compound | Sorafenib-d3 | Rationale |
| Chromatographic Co-elution | Excellent: Expected to co-elute perfectly with unlabeled Sorafenib. | Good to Fair: May exhibit a slight retention time shift, eluting slightly earlier than unlabeled Sorafenib.[9][10] | ¹³C labeling has a negligible effect on chromatographic behavior. The larger relative mass difference between deuterium and protium can cause slight changes in physicochemical properties, leading to chromatographic separation.[9] |
| Correction for Matrix Effects | Superior: Co-elution ensures that both the standard and the analyte experience the same degree of ion suppression or enhancement at the exact moment of elution.[10] | Potentially Compromised: If retention times differ, the standard and analyte may elute into regions with different matrix effects, leading to inaccurate quantification.[10] | Accurate correction is highly dependent on precise co-elution. |
| Isotopic Stability | Excellent: The ¹³C-C and ¹³C-H bonds are exceptionally stable. | Excellent: The C-D bonds on a methyl group are non-exchangeable and highly stable under typical analytical conditions. | While deuterium on heteroatoms (-OH, -NH) can be prone to back-exchange, labels on a carbon backbone are robust.[11] |
| Mass Difference | +4 Da from unlabeled | +3 Da from unlabeled | Both provide sufficient mass difference to prevent spectral overlap in MS/MS analysis. |
Metabolic Stability and Kinetic Isotope Effects (KIE)
Replacing hydrogen with deuterium can strengthen the C-D bond compared to the C-H bond. If the cleavage of this bond is a rate-limiting step in the drug's metabolism, the deuterated compound will be metabolized more slowly. This is known as the Kinetic Isotope Effect (KIE).[13][14]
-
Sorafenib-d3 : Sorafenib is metabolized partly by CYP3A4-mediated oxidation, including N-demethylation.[3] Since the deuteriums are on the methyl group, Sorafenib-d3 may exhibit a slower rate of N-demethylation due to the KIE. This can result in a longer half-life and altered metabolite profile compared to the non-deuterated drug.[][16] This property makes Sorafenib-d3 a valuable tool for studying Sorafenib's metabolic pathways.
-
This compound : This molecule will exhibit the same KIE as Sorafenib-d3 because it also contains deuterium at the N-methyl position. The presence of ¹³C does not significantly impact reaction kinetics.[17]
Diagrams and Visualizations
Sorafenib Signaling Pathway
// Connections VEGFR -> Angiogenesis [lhead=cluster_cytoplasm, minlen=2]; PDGFR -> Angiogenesis [lhead=cluster_cytoplasm, minlen=2]; RAS -> RAF; RAF -> MEK; MEK -> ERK; ERK -> Proliferation [lhead=cluster_nucleus, minlen=2];
// Inhibition Sorafenib -> VEGFR [arrowhead=tee, color="#EA4335", style=dashed, penwidth=2]; Sorafenib -> PDGFR [arrowhead=tee, color="#EA4335", style=dashed, penwidth=2]; Sorafenib -> RAF [arrowhead=tee, color="#EA4335", style=dashed, penwidth=2]; } }
Caption: Sorafenib inhibits both angiogenesis and cell proliferation pathways.
Logical Comparison of Isotopic Standards
Caption: Comparison of properties and applications for isotopic standards.
Experimental Protocols
The following is a generalized protocol for the quantification of Sorafenib in human plasma using LC-MS/MS with an internal standard.
Experimental Workflow: Quantification of Sorafenib in Plasma
Caption: Workflow for plasma sample preparation and analysis.
Methodology Details
-
Sample Preparation (Protein Precipitation)
-
Pipette 100 µL of thawed human plasma into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the internal standard working solution (e.g., 100 ng/mL this compound in methanol).
-
Vortex for 5 seconds.
-
Add 300 µL of ice-cold acetonitrile to precipitate plasma proteins.
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean autosampler vial for analysis.
-
-
Liquid Chromatography (LC) Conditions
-
Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient: Start at 10% B, ramp to 95% B over 3 minutes, hold for 1 minute, return to 10% B and re-equilibrate.
-
Injection Volume: 5 µL.
-
-
Tandem Mass Spectrometry (MS/MS) Conditions
-
Ion Source: Electrospray Ionization (ESI), positive mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (example):
-
Sorafenib: Q1: 465.1 -> Q3: 252.1
-
Sorafenib-d3: Q1: 468.1 -> Q3: 252.1
-
This compound: Q1: 469.1 -> Q3: 253.1
-
-
Instrument Parameters: Optimize source temperature, gas flows, and collision energy for maximum signal intensity.
-
Summary and Recommendations
Both this compound and Sorafenib-d3 are valuable reagents for pharmaceutical research. However, they are not interchangeable and should be selected based on the specific application.
| Application | Recommended Compound | Justification |
| Pharmacokinetic (PK) Studies | This compound | Provides the highest accuracy and precision for quantification due to ideal co-elution and robust correction for matrix effects.[9][12] |
| Bioequivalence Studies | This compound | The gold standard for regulatory submissions requiring highly accurate quantitative data. |
| Metabolic Pathway Studies | Sorafenib-d3 or This compound | Both can be used to probe the kinetic isotope effect on N-demethylation. Sorafenib-d3 is often more cost-effective if quantification accuracy is not the primary goal. |
| Therapeutic Drug Monitoring (TDM) | This compound | Ensures reliable and accurate measurement of patient drug levels for clinical decision-making. |
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. ClinPGx [clinpgx.org]
- 3. PharmGKB summary: Sorafenib Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound | C21H16ClF3N4O3 | CID 49849305 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. schd-shimadzu.com [schd-shimadzu.com]
- 8. scispace.com [scispace.com]
- 9. Evaluation of ¹³C- and ²H-labeled internal standards for the determination of amphetamines in biological samples, by reversed-phase ultra-high performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. ukisotope.com [ukisotope.com]
- 12. caymanchem.com [caymanchem.com]
- 13. Evolving Trends in the Synthesis of Deuterated Drugs for Leukemia Chemotherapy [jscimedcentral.com]
- 14. Deuterated drug - Wikipedia [en.wikipedia.org]
- 16. medchemexpress.com [medchemexpress.com]
- 17. Characterization of Kinetic Isotope Effects and Label Loss in Deuterium-Based Isotopic Labeling Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Inter-Laboratory Sorafenib Quantification Methods
For researchers, scientists, and drug development professionals, the accurate quantification of Sorafenib is paramount for pharmacokinetic studies, therapeutic drug monitoring, and ensuring clinical efficacy and safety. This guide provides a comprehensive comparison of various analytical methods for Sorafenib quantification, supported by experimental data from published studies.
Sorafenib is an oral multi-kinase inhibitor used in the treatment of advanced renal cell carcinoma, hepatocellular carcinoma, and thyroid carcinoma.[1] Due to high inter-individual variability in its pharmacokinetics, monitoring plasma concentrations of Sorafenib and its active metabolite, Sorafenib N-oxide, is crucial.[2][3][4] This guide outlines and compares the performance of the most common analytical techniques employed for this purpose: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), and Ultra-Violet/Visible (UV-Vis) Spectrophotometry.
Comparative Performance of Sorafenib Quantification Methods
The selection of an appropriate quantification method depends on the specific requirements of the study, including desired sensitivity, selectivity, and sample throughput. The following tables summarize the quantitative performance of different published methods for Sorafenib analysis in human plasma and other matrices.
Table 1: Performance Characteristics of LC-MS/MS Methods for Sorafenib Quantification
| Linearity Range (ng/mL) | LLOQ (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%Bias) | Recovery (%) | Reference |
| 50 - 10,000 | 50 | < 6.9 | < 6.9 | < 5.3 | 80.5 - 95.3 | [2] |
| 4 - 1,000 | 4 | 2.5 - 6.6 | 4.0 - 11.1 | within ±15 | 75.6 - 94.4 | [5] |
| 50 - 8,000 | - | ≤ 7.2 | ≤ 7.2 | 89.4 - 108.8 | ≥ 85.5 | [6] |
| 5 - 5,000 | 5 | ≤ 11.3 | ≤ 11.3 | 96.3 - 109.0 | ≥ 95.6 | [7] |
| 0.5 - 20 (mg/L) | - | < 7 | < 10 | - | - | [8] |
| 500 - 20,000 | 500 | 3.8 - 7.6 | 4.5 - 8.8 | - | ≥ 85 | [9] |
Table 2: Performance Characteristics of HPLC-UV and UV-Vis Methods for Sorafenib Quantification
| Method | Linearity Range (µg/mL) | LLOQ (µg/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%Recovery) | Reference |
| HPLC-UV | 0.05 - 2.0 | 0.017 | - | - | - | [10] |
| HPLC-UV | 2 - 10 | 1.594 | - | - | 98 - 102 | [11] |
| UV-Vis | 2 - 12 | 0.56 | 0.47 - 1.59 | 0.21 - 0.29 | 96.36 - 98.37 | [12] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing results across laboratories. Below are representative protocols for LC-MS/MS and HPLC-UV quantification of Sorafenib.
LC-MS/MS Method for Sorafenib and Sorafenib N-oxide in Human Plasma
This method is characterized by its high sensitivity and selectivity, making it suitable for clinical pharmacokinetic studies.
1. Sample Preparation:
-
To 50 µL of human plasma, add an internal standard (e.g., [2H3,15N]-sorafenib).[2][8]
-
Precipitate proteins by adding a suitable organic solvent like acetonitrile.[8]
-
Vortex and centrifuge the mixture to pellet the precipitated proteins.
-
The resulting supernatant is then analyzed.
2. Chromatographic Separation:
-
Mobile Phase: An isocratic or gradient elution with a mixture of an organic solvent (e.g., acetonitrile) and an aqueous solution containing a modifier like formic acid or ammonium acetate is typical.[2][5][6][8]
-
Flow Rate: A flow rate in the range of 0.2 - 0.4 mL/min is generally applied.[5][8]
3. Mass Spectrometric Detection:
-
Ionization: Electrospray ionization (ESI) in the positive ion mode is used.[2]
-
Detection: Multiple Reaction Monitoring (MRM) is employed for quantification, monitoring specific precursor-to-product ion transitions for Sorafenib, its metabolites, and the internal standard.[2][6] For Sorafenib, a common transition is m/z 465.1 → 252.0.[2]
HPLC-UV Method for Sorafenib Quantification in Bulk and Dosage Forms
This method is often used for quality control of pharmaceutical formulations due to its robustness and cost-effectiveness.
1. Sample Preparation:
-
For bulk drug or tablets, dissolve a known amount in a suitable solvent, often the mobile phase itself.
-
The solution may require sonication and filtration to ensure complete dissolution and removal of excipients.
2. Chromatographic Separation:
-
Column: A C18 column is a common choice.[11]
-
Mobile Phase: A mixture of organic solvents like acetonitrile and methanol is frequently used in an isocratic elution mode.[11]
-
Flow Rate: A typical flow rate is around 1.0 mL/min.[11]
3. UV Detection:
-
The absorbance is monitored at the maximum absorption wavelength (λmax) of Sorafenib, which is approximately 265 nm.[11]
-
Quantification is achieved by comparing the peak area of the sample to a calibration curve prepared from standard solutions.
Sorafenib Metabolism and Bioanalysis
Sorafenib is primarily metabolized by CYP3A4 in the liver, with Sorafenib N-oxide being the main circulating active metabolite.[2][5] Comprehensive pharmacokinetic analysis often necessitates the simultaneous quantification of both Sorafenib and Sorafenib N-oxide.[2] The high inter-subject variation in CYP3A4 activity contributes to the observed variability in patient drug exposure.[2]
Conclusion
The choice of an analytical method for Sorafenib quantification is a critical decision in both research and clinical settings. LC-MS/MS methods offer the highest sensitivity and selectivity, making them the gold standard for therapeutic drug monitoring and pharmacokinetic studies in biological matrices.[5] HPLC-UV methods, while less sensitive, provide a robust and cost-effective alternative for the analysis of pharmaceutical formulations. The data and protocols presented in this guide serve as a valuable resource for laboratories to select, validate, and implement the most appropriate method for their specific needs, ultimately contributing to a better understanding and optimization of Sorafenib therapy.
References
- 1. Population Pharmacokinetic Modelling and Simulation to Determine the Optimal Dose of Nanoparticulated Sorafenib to the Reference Sorafenib - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitation of sorafenib and its active metabolite sorafenib N-oxide in human plasma by liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pure.eur.nl [pure.eur.nl]
- 5. A high throughput method for Monitoring of Sorafenib, regorafenib, cabozantinib and their metabolites with UPLC-MS/MS in rat plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A LC-MS/MS method for therapeutic drug monitoring of sorafenib, regorafenib and their active metabolites in patients with hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. wjbphs.com [wjbphs.com]
- 9. farmaciajournal.com [farmaciajournal.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
The Gold Standard for Sorafenib Bioanalysis: A Comparison of Accuracy and Precision Using Sorafenib-13C,d3
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of the multi-kinase inhibitor Sorafenib, the choice of an appropriate internal standard is paramount to ensure data integrity. This guide provides a comprehensive comparison of bioanalytical methods for Sorafenib measurement, highlighting the superior accuracy and precision achieved with the stable isotope-labeled internal standard, Sorafenib-13C,d3, against other analytical approaches.
The quantification of Sorafenib in biological matrices is a critical component of pharmacokinetic studies, therapeutic drug monitoring, and clinical trials. The complexity of these matrices necessitates robust analytical methods to overcome potential interferences and ensure reliable results. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the preferred technique for this purpose due to its high sensitivity and specificity.[1][2] A key element in a validated LC-MS/MS method is the use of an internal standard (IS) to correct for variability during sample preparation and analysis.
This guide will delve into the performance of this compound as an internal standard and compare it with alternative methods, supported by experimental data and detailed protocols.
Superior Performance with this compound
Stable isotope-labeled internal standards, such as this compound, are considered the gold standard in quantitative mass spectrometry.[3] This is because their physicochemical properties are nearly identical to the analyte of interest, ensuring they behave similarly during extraction, chromatography, and ionization, thus providing the most accurate correction for any analytical variability.
Experimental Workflow for Sorafenib Quantification using this compound
The following diagram illustrates a typical experimental workflow for the quantification of Sorafenib in plasma using this compound as an internal standard.
Caption: Experimental workflow for Sorafenib quantification.
Comparative Performance Data
The following tables summarize the performance characteristics of LC-MS/MS methods for Sorafenib quantification using this compound (or a similar stable isotope-labeled IS) compared to methods using other internal standards or different analytical techniques.
Table 1: Comparison of Accuracy and Precision
| Method | Internal Standard | Matrix | Accuracy (%) | Precision (RSD %) |
| LC-MS/MS | This compound | Human Plasma | <5.3% deviation | <6.9% |
| LC-MS/MS | [2H3, 15N] Sorafenib | Human Plasma | 92.86% to 99.88% | 1.19% to 4.53% |
| LC-MS/MS | Erlotinib | Rat Plasma | Within 15.0% | <10% |
| LC-MS/MS | Gilteritinib | Rat Plasma | Within ±15% | Intra-day: 2.5-6.6%, Inter-day: 4.0-11.1% |
| HPLC-UV | Tamoxifen Citrate | --- | --- | --- |
| HPLC-UV | Lapatinib | Human Plasma | --- | --- |
| UV-Vis Spectrophotometry | None | Pharmaceutical Formulations | Better than 3.76% | <3.89% |
Table 2: Comparison of Linearity and Sensitivity
| Method | Internal Standard | Linearity Range (ng/mL) | LLOQ (ng/mL) |
| LC-MS/MS | This compound | 50 - 10,000 | 50 |
| LC-MS/MS | [2H3, 15N] Sorafenib | 5 - 2,000 | 5 |
| LC-MS/MS | Erlotinib | 7 - 2,000 | 7 |
| LC-MS/MS | Gilteritinib | 4 - 1,000 | 4 |
| HPLC-UV | Tamoxifen Citrate | 5,000 - 80,000 | --- |
| HPLC-UV | Lapatinib | 100 - 10,000 | --- |
| UV-Vis Spectrophotometry | None | 500 - 25,000 | 340 |
Alternative Approaches and Their Limitations
While LC-MS/MS with a stable isotope-labeled internal standard is the superior method, other techniques have been employed for Sorafenib quantification.
-
LC-MS/MS with other internal standards: Structurally similar but not isotopically labeled compounds like Erlotinib or Gilteritinib have been used as internal standards.[1][4] While offering better correction than no internal standard, they may not perfectly mimic the behavior of Sorafenib, potentially leading to reduced accuracy and precision.
-
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV): This method is less sensitive and specific than LC-MS/MS.[5][6] It is more susceptible to interference from other compounds in the biological matrix, which can compromise the accuracy of the results.
-
UV-Visible Spectrophotometry: This technique is generally only suitable for the analysis of bulk drug substance or pharmaceutical formulations and lacks the sensitivity and specificity required for bioanalysis in complex matrices like plasma.[7]
Logical Relationship of Analytical Method Choice
The choice of analytical method and internal standard has a direct impact on the quality of the resulting data. The following diagram illustrates the logical hierarchy of these choices for Sorafenib bioanalysis.
Caption: Hierarchy of analytical methods for Sorafenib.
Experimental Protocols
Detailed experimental protocols are crucial for reproducing analytical methods. Below are summaries of typical protocols for Sorafenib quantification.
Method 1: LC-MS/MS with this compound Internal Standard
-
Sample Preparation: To 50 µL of plasma, add the internal standard ([2H3 13C]-sorafenib). Perform protein precipitation by adding a suitable organic solvent like acetonitrile. Vortex and then centrifuge the sample. The resulting supernatant is collected for analysis.[8]
-
Chromatographic Conditions:
-
Mass Spectrometry Conditions:
-
Ionization: Electrospray ionization (ESI) in the positive ion mode is used.[8]
-
Detection: Multiple Reaction Monitoring (MRM) is utilized to monitor specific precursor-to-product ion transitions for both Sorafenib and its internal standard. For Sorafenib, the transition is typically m/z 465.1 → 252.0, and for a deuterated/carbon-labeled internal standard, a corresponding mass shift is observed (e.g., m/z 469 → 256.0).[8]
-
Method 2: LC-MS/MS with a Non-Isotopically Labeled Internal Standard (e.g., Erlotinib)
-
Sample Preparation: Similar to the protocol with this compound, a protein precipitation step is performed after the addition of the internal standard (Erlotinib) to the plasma sample.[4]
-
Chromatographic and Mass Spectrometry Conditions: The LC-MS/MS parameters are optimized for the separation and detection of both Sorafenib and the specific internal standard used. The MRM transitions will be different for the alternative internal standard.[4]
Conclusion
The presented data unequivocally demonstrates that the use of a stable isotope-labeled internal standard, such as this compound, in conjunction with LC-MS/MS, provides the most accurate and precise method for the quantification of Sorafenib in biological matrices. This approach effectively minimizes analytical variability, leading to highly reliable data essential for critical research and clinical applications. While alternative methods exist, they come with inherent limitations in terms of sensitivity, specificity, and overall data quality. For researchers demanding the highest level of confidence in their bioanalytical results, the adoption of a stable isotope-labeled internal standard is strongly recommended.
References
- 1. Frontiers | A high throughput method for Monitoring of Sorafenib, regorafenib, cabozantinib and their metabolites with UPLC-MS/MS in rat plasma [frontiersin.org]
- 2. A high throughput method for Monitoring of Sorafenib, regorafenib, cabozantinib and their metabolites with UPLC-MS/MS in rat plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Development and validation of a UPLC-MS/MS method for simultaneous detection of doxorubicin and sorafenib in plasma: Application to pharmacokinetic studies in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. wjbphs.com [wjbphs.com]
- 6. Bot Verification [rasayanjournal.co.in]
- 7. dergipark.org.tr [dergipark.org.tr]
- 8. Quantitation of sorafenib and its active metabolite sorafenib N-oxide in human plasma by liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of a Rapid and Sensitive LC-MS/MS assay for the Determination of Sorafenib in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
Establishing the Lower Limit of Quantification for Sorafenib Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of various bioanalytical methods for the quantification of Sorafenib, a multi-kinase inhibitor used in cancer therapy. A critical parameter in bioanalytical method validation is the lower limit of quantification (LLOQ), which represents the lowest concentration of an analyte that can be quantitatively determined with acceptable precision and accuracy. This document outlines established LLOQ values for Sorafenib in human plasma, details the experimental protocols for the most common analytical techniques, and offers a comparison of their performance.
Comparative Performance of Sorafenib Quantification Methods
The quantification of Sorafenib in biological matrices is predominantly achieved through Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV). LC-MS/MS methods generally offer higher sensitivity and selectivity, resulting in lower LLOQ values.
| Analytical Method | LLOQ (ng/mL) | Linear Range (ng/mL) | Sample Volume (µL) | Sample Preparation | Reference |
| LC-MS/MS | 5 | 5 - 2000 | 50 | Protein Precipitation | [1][2][3] |
| LC-MS/MS | 4 | 4 - 1000 | 100 | Protein Precipitation | [4] |
| LC-MS/MS | 10 | 10 - 5000 | Not Specified | Protein Precipitation | [5] |
| LC-MS/MS | 50 | 50 - 8000 | 5 | Protein Precipitation | [6] |
| LC-MS/MS | 50 (Sorafenib) | 50 - 10,000 | 50 | Protein Precipitation | [7][8] |
| LC-MS/MS | 10 (Sorafenib N-oxide) | 10 - 2500 | 50 | Protein Precipitation | [7] |
| HPLC-UV | 100 | 100 - 20,000 | Not Specified | Protein Precipitation | [5][9] |
| HPLC-UV | 26 | 25 - 1000 | 200 | Protein Precipitation | [10] |
| UV-Vis Spectrophotometry | 340 | 500 - 25,000 | Not Specified | Direct Measurement | [11] |
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing analytical assays. Below are representative protocols for the LC-MS/MS and HPLC-UV methods commonly employed for Sorafenib quantification.
LC-MS/MS Method for Sorafenib Quantification
This protocol is a synthesized representation of common practices in the field.[1][2][4]
a. Sample Preparation (Protein Precipitation)
-
To 50 µL of human plasma, add 100 µL of an internal standard solution (e.g., Sorafenib-d3).
-
Vortex the mixture for 30 seconds.
-
Add 300 µL of acetonitrile to precipitate the plasma proteins.[12]
-
Vortex again for 2 minutes.
-
Centrifuge the samples at 13,000 x g for 10 minutes at 4°C.[12]
-
Transfer the supernatant to a new tube for LC-MS/MS analysis.
b. Liquid Chromatography Conditions
-
Column: C18 analytical column (e.g., Waters SymmetryShield RP8, 2.1 x 50 mm, 3.5 µm).[1][2]
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and water with 0.1% formic acid.[4] A typical isocratic elution could be acetonitrile/0.1% formic acid in water (65:35 v/v).[1][2]
-
Column Temperature: 35°C.[2]
-
Injection Volume: 2.0 µL.[4]
c. Mass Spectrometry Conditions
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.[2]
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
HPLC-UV Method for Sorafenib Quantification
This protocol is based on established HPLC-UV methods for Sorafenib analysis.[9][10]
a. Sample Preparation (Protein Precipitation)
-
To 200 µL of plasma, add a known concentration of an internal standard (e.g., lapatinib).[9]
-
Add acetonitrile to precipitate the proteins.[9]
-
Vortex and centrifuge the sample.
-
Collect the supernatant for analysis.
b. High-Performance Liquid Chromatography Conditions
-
Column: C18 column (e.g., Kromasil C18).[9]
-
Mobile Phase: Acetonitrile and 20 mmol/L ammonium acetate (53:47 v/v).[9]
-
Flow Rate: 1.2 mL/min.[9]
-
Injection Volume: 20 µL.[10]
Visualizing the Workflow
To better understand the logical flow of a typical Sorafenib quantification assay using LC-MS/MS, the following diagram illustrates the key steps from sample collection to data analysis.
Caption: LC-MS/MS workflow for Sorafenib quantification.
Signaling Pathway Inhibition by Sorafenib
Sorafenib functions as a multi-kinase inhibitor, targeting several key signaling pathways involved in tumor growth and angiogenesis. The diagram below illustrates the primary targets of Sorafenib.
References
- 1. Development of a rapid and sensitive LC-MS/MS assay for the determination of sorafenib in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of a Rapid and Sensitive LC-MS/MS assay for the Determination of Sorafenib in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A high throughput method for Monitoring of Sorafenib, regorafenib, cabozantinib and their metabolites with UPLC-MS/MS in rat plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. wjbphs.com [wjbphs.com]
- 6. A LC-MS/MS method for therapeutic drug monitoring of sorafenib, regorafenib and their active metabolites in patients with hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantitation of sorafenib and its active metabolite sorafenib N-oxide in human plasma by liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 9. Development and validation of an HPLC-UV method for sorafenib quantification in human plasma and application to patients with cancer in routine clinical practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | HPLC-UV method development and validation for anticancer drug sorafenib and the co-prescribed drug dexamethasone: application to pharmacokinetic evaluation of sorafenib nanoformulations [frontiersin.org]
- 11. dergipark.org.tr [dergipark.org.tr]
- 12. Frontiers | A high throughput method for Monitoring of Sorafenib, regorafenib, cabozantinib and their metabolites with UPLC-MS/MS in rat plasma [frontiersin.org]
A Researcher's Guide to Commercial Sorafenib-13C,d3: A Comparative Analysis
For researchers, scientists, and drug development professionals utilizing Sorafenib-13C,d3 as an internal standard in pharmacokinetic and metabolic studies, the selection of a reliable commercial supplier is paramount. This guide provides an objective comparison of this compound from various suppliers, supported by standardized experimental protocols for performance verification.
Sorafenib, a multi-kinase inhibitor, is a critical component in oncology research and treatment. Its isotopically labeled form, this compound, serves as an essential internal standard for accurate quantification in complex biological matrices by mass spectrometry. The quality of this standard, including its chemical purity and isotopic enrichment, directly impacts the reliability and reproducibility of experimental data. This guide aims to equip researchers with the necessary information to make an informed decision when sourcing this critical reagent.
Supplier and Product Specification Overview
A survey of commercially available this compound reveals several reputable suppliers. While direct comparative performance data is often proprietary, a summary of publicly available product specifications provides a baseline for evaluation. Key parameters to consider include chemical purity, isotopic enrichment, and the availability of a comprehensive Certificate of Analysis (CoA).
| Supplier | Product Number | CAS Number | Chemical Purity (Typical) | Isotopic Enrichment (Minimum) | Additional Notes |
| InvivoChem | V52674 | 1210608-86-8 | ≥98% | Not specified | Provides general bioactivity and formulation protocols. |
| MedChemExpress | HY-10999S | 1210608-86-8 | >98% | Not specified | Offers solubility information and storage recommendations. |
| Shimadzu | C525 | 1210608-86-8 | ≥98% | 99% 13C, 98% 2H | States stability of ≥ 1 year.[1] |
| Pharmaffiliates | PA STI 079661 | 1210608-86-8 | Not specified | Not specified | Specifies storage at 2-8°C.[2] |
| Simson Pharma | Not specified | 1210608-86-8 | Not specified | Not specified | Accompanied by a Certificate of Analysis.[3] |
Experimental Protocols for Performance Verification
To ensure the quality and performance of this compound from any supplier, independent verification is recommended. The following protocols are adapted from established analytical methodologies for Sorafenib and isotopically labeled standards.
Determination of Chemical Purity by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a reverse-phase HPLC method to assess the chemical purity of this compound.
Methodology:
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile and 0.1M disodium phosphate buffer (55:45 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 248 nm.
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute with the mobile phase to a final concentration of approximately 100 µg/mL.
-
Analysis: Inject the sample and analyze the chromatogram for the presence of impurities. The purity is calculated by dividing the peak area of the main this compound peak by the total peak area of all observed peaks.
Expected Outcome: A high-purity sample should exhibit a single major peak corresponding to this compound, with minimal impurity peaks.
Assessment of Isotopic Enrichment by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol describes a method to determine the isotopic enrichment of this compound.
Methodology:
-
Instrumentation: A liquid chromatography system coupled to a triple quadrupole mass spectrometer.
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of 10 mM ammonium acetate in water (pH 3.8 with formic acid) and acetonitrile with 0.1% formic acid.
-
Ionization: Electrospray ionization (ESI) in positive mode.
-
Mass Spectrometric Analysis: Monitor the mass-to-charge ratios (m/z) for unlabeled Sorafenib (m/z 465.1) and this compound (m/z 469.1).
-
Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent.
-
Analysis: Infuse the sample directly or via LC into the mass spectrometer and acquire the mass spectrum. The isotopic enrichment is calculated based on the relative intensities of the ion signals corresponding to the labeled and unlabeled forms.
Expected Outcome: A high-quality standard will show a dominant peak at m/z 469.1 and a minimal signal at m/z 465.1.
Stability Assessment
This protocol provides a framework for evaluating the stability of this compound under typical laboratory storage conditions.
Methodology:
-
Sample Preparation: Prepare multiple aliquots of a stock solution of this compound in a relevant solvent.
-
Storage Conditions: Store the aliquots at different temperatures (e.g., -20°C, 4°C, and room temperature) and protected from light.
-
Time Points: Analyze the samples at initial (T=0) and subsequent time points (e.g., 1 week, 1 month, 3 months).
-
Analysis: Use the HPLC or LC-MS/MS methods described above to assess the purity and concentration of this compound at each time point.
-
Evaluation: Compare the results from the different time points to the initial measurement. A significant decrease in purity or concentration indicates degradation.
Expected Outcome: A stable product will show no significant degradation over the tested period under the specified storage conditions.
Visualizing Experimental Workflows and Signaling Pathways
To further aid researchers, the following diagrams illustrate the experimental workflows and the primary signaling pathway targeted by Sorafenib.
Caption: Workflow for Chemical Purity Determination by HPLC.
Caption: Workflow for Isotopic Enrichment Analysis by LC-MS/MS.
Caption: Simplified Sorafenib Signaling Pathway Inhibition.
Conclusion
The selection of a high-quality this compound internal standard is a critical step in ensuring the accuracy and validity of research data. While supplier specifications provide a useful starting point, independent verification of chemical purity, isotopic enrichment, and stability is strongly recommended. The protocols and diagrams presented in this guide offer a framework for researchers to confidently assess and compare this compound from different commercial sources, ultimately contributing to more robust and reliable scientific outcomes.
References
Navigating Bioanalysis: A Comparative Guide to Internal Standard Use Under FDA/EMA Guidelines
For researchers, scientists, and professionals in drug development, the judicious selection and validation of an internal standard (IS) is a critical cornerstone of robust and reliable bioanalytical data. This guide provides a comprehensive comparison of common internal standard strategies, aligning with the stringent expectations of the Food and Drug Administration (FDA) and the European Medicines Agency (EMA), primarily harmonized under the ICH M10 guideline.
The use of a suitable internal standard is strongly recommended by both the FDA and EMA to ensure the quality and consistency of bioanalytical data.[1] An IS is added at a constant concentration to all calibration standards, quality control (QC) samples, and study samples, serving to correct for variability throughout the analytical process. The absence of an IS requires explicit justification.
Comparison of Internal Standard Types
The two most common types of internal standards used in bioanalysis are Stable Isotope-Labeled (SIL) Internal Standards and Analog (or structurally similar) Internal Standards. The choice between these has significant implications for method performance, particularly in liquid chromatography-mass spectrometry (LC-MS) based assays.
Quantitative Performance Data
The following tables summarize experimental data comparing the performance of SIL and Analog Internal Standards in various bioanalytical assays.
Table 1: Comparison of a Stable Isotope-Labeled IS vs. an Analog IS for the Determination of Tacrolimus in Human Whole Blood [2]
| Parameter | Analyte | Stable Isotope-Labeled IS (TAC¹³C,D₂) | Analog IS (Ascomycin) |
| Imprecision (% CV) | Tacrolimus | <3.09% | <3.63% |
| Accuracy (% Bias) | Tacrolimus | 99.55% - 100.63% | 97.35% - 101.71% |
| Absolute Recovery | Tacrolimus | 74.89% - 76.36% | 74.89% - 76.36% |
| IS | 78.37% | 75.66% | |
| Matrix Effect (%) | Tacrolimus | -16.04% | -29.07% |
| IS | -16.64% | -28.41% | |
| Compensation of Matrix Effect (%) | Tacrolimus/IS Ratio | 0.89% | -0.97% |
Table 2: Performance Improvement with a Stable Isotope-Labeled IS for the Determination of Kahalalide F [3][4]
| Parameter | Analog IS | Stable Isotope-Labeled IS |
| Precision (Standard Deviation) | 8.6% | 7.6% (p=0.02) |
| Accuracy (Mean Bias) | 96.8% (p<0.0005) | 100.3% (p=0.5) |
As the data illustrates, while both types of internal standards can yield acceptable results, SIL internal standards often provide superior performance, particularly in compensating for matrix effects and improving the overall precision and accuracy of the assay.[2][3]
Experimental Protocols for Internal Standard Validation
The validation of an internal standard is an integral part of the overall bioanalytical method validation process, as stipulated by FDA and EMA guidelines. The following are detailed methodologies for key experiments.
Internal Standard Selection and Characterization
-
Selection Rationale: The choice of the internal standard (SIL or analog) should be documented and justified. For SIL IS, the position and stability of the label are critical. For analog IS, the structural similarity and physicochemical properties relative to the analyte should be detailed.
-
Purity and Identity: The purity and identity of the internal standard should be established. A certificate of analysis is typically required.
Internal Standard Concentration Optimization
-
Objective: To determine the optimal concentration of the internal standard that provides a reproducible and reliable response without interfering with the analyte signal.
-
Protocol:
-
Prepare a series of blank matrix samples spiked with the internal standard at various concentrations.
-
Analyze the samples and evaluate the response of the internal standard.
-
Select a concentration that provides a signal of adequate intensity (typically well above the background noise) and is not so high as to cause detector saturation.
-
The chosen concentration should be consistent across all calibration standards, QCs, and study samples.
-
Assessment of Internal Standard Interference
-
Objective: To ensure that the internal standard does not interfere with the measurement of the analyte and vice versa.
-
Protocol:
-
Analyze blank matrix samples spiked only with the internal standard at its working concentration. The response at the retention time and mass transition of the analyte should be less than 20% of the lower limit of quantification (LLOQ) of the analyte.
-
Analyze blank matrix samples spiked with the analyte at the upper limit of quantification (ULOQ). The response at the retention time and mass transition of the internal standard should be less than 5% of the mean response of the internal standard in all other samples.
-
Evaluation of Internal Standard Response Variability
-
Objective: To monitor the consistency of the internal standard response across an analytical run and between runs.[5]
-
Protocol:
-
During method validation and routine sample analysis, the peak area or height of the internal standard should be plotted for all samples in an analytical run.
-
Establish acceptance criteria for IS response variability (e.g., the IS response of a study sample should be within 50% to 150% of the mean IS response of the calibration standards and QCs in the same run).
-
Investigate any significant or systematic trends in the internal standard response, as this may indicate issues with sample processing, instrument performance, or matrix effects.
-
Matrix Effect Evaluation
-
Objective: To assess the influence of the biological matrix on the ionization of the analyte and the internal standard.
-
Protocol:
-
Prepare three sets of samples:
-
Set A: Analyte and internal standard in a neat solution.
-
Set B: Blank matrix extract spiked with the analyte and internal standard.
-
Set C: Matrix samples from at least six different sources, spiked with the analyte and internal standard.
-
-
Calculate the matrix factor (MF) for the analyte and the internal standard: MF = (Peak response in the presence of matrix) / (Peak response in neat solution).
-
Calculate the IS-normalized MF: (MF of analyte) / (MF of IS). The coefficient of variation of the IS-normalized MF across the different matrix sources should be ≤15%. This demonstrates that the internal standard effectively compensates for the variability in matrix effects.[6]
-
Recovery Assessment
-
Objective: To determine the extraction efficiency of the analytical method for both the analyte and the internal standard.
-
Protocol:
-
Prepare two sets of samples at three concentration levels (low, medium, and high):
-
Set 1: Spiked matrix samples that are subjected to the full extraction procedure.
-
Set 2: Post-extraction spiked samples (blank matrix is extracted first, and then the analyte and internal standard are added to the final extract).
-
-
Calculate the recovery: Recovery (%) = (Mean peak area of Set 1 / Mean peak area of Set 2) * 100.
-
The recovery of the analyte and the internal standard should be consistent and reproducible across the concentration range, although it does not need to be 100%.[7]
-
Visualizing Workflows and Relationships
To further clarify the processes and logic involved in utilizing internal standards in bioanalysis, the following diagrams have been generated using Graphviz.
Caption: Decision pathway for selecting an internal standard.
Caption: Experimental workflow for internal standard validation.
Caption: Relationship between IS choice and data quality.
References
- 1. ema.europa.eu [ema.europa.eu]
- 2. Isotope-labeled versus analog internal standard in LC-MS/MS method for tacrolimus determination in human whole blood samples - A compensation of matrix effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. crimsonpublishers.com [crimsonpublishers.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. downloads.regulations.gov [downloads.regulations.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
